molecular formula C3HBrN2 B158379 2-Bromopropanedinitrile CAS No. 1885-22-9

2-Bromopropanedinitrile

Cat. No.: B158379
CAS No.: 1885-22-9
M. Wt: 144.96 g/mol
InChI Key: SFRZRFWPESUWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopropanedinitrile, also known as 2-Bromopropanedinitrile, is a useful research compound. Its molecular formula is C3HBrN2 and its molecular weight is 144.96 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromopropanedinitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromopropanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopropanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRZRFWPESUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172201
Record name Bromomalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-22-9
Record name Bromomalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopropanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bromomalononitrile: A Comprehensive Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of bromomalononitrile (C₃HBrN₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to ensure the safe and effective application of this versatile reagent. The guide covers key physical constants, spectroscopic signatures for characterization, safety and handling protocols, and a detailed examination of its chemical reactivity, supported by illustrative diagrams and a representative experimental protocol.

Core Physical and Molecular Properties

Bromomalononitrile, with the systematic IUPAC name 2-bromopropanedinitrile, is a halogenated nitrile that serves as a valuable building block in organic synthesis. Its utility is underpinned by its distinct physicochemical properties.

A summary of the key physical data for bromomalononitrile is presented below. This information is fundamental for experimental design, reaction setup, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₃HBrN₂[1]
Molecular Weight 146.95 g/mol [1]
Appearance Colorless to light yellow solid or liquid
Melting Point 63-66 °C[2][3]
Boiling Point 95-96 °C at 12 mmHg[2]
Density 1.849 g/cm³ (Predicted)[4]
Solubility Soluble in chloroform and pyridine. Miscible with many organic solvents such as ethanol, acetone, and THF.[2]
CAS Number 1885-22-9[2]

Spectroscopic Characterization

Accurate identification and purity assessment of bromomalononitrile are paramount for its successful application in synthesis. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of bromomalononitrile.

  • ¹H NMR: A single proton environment is present in the molecule. The proton on the α-carbon is expected to appear as a singlet in the ¹H NMR spectrum. The chemical shift will be influenced by the adjacent electron-withdrawing bromine and nitrile groups.

  • ¹³C NMR: The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms: the carbon of the two nitrile groups (C≡N) and the α-carbon bonded to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of bromomalononitrile is characterized by specific vibrational frequencies corresponding to its functional groups.

  • Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹, which is characteristic of the nitrile functional group.[5]

  • C-H Stretch: A weaker absorption corresponding to the C-H stretch of the α-carbon is also anticipated.

  • C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at lower frequencies, typically in the fingerprint region.

Safety, Handling, and Reactivity Profile

Hazard Identification and Safety Precautions

Bromomalononitrile is a hazardous chemical and requires careful handling in a well-ventilated fume hood. It is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]

The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Chemical Reactivity and Synthetic Utility

The chemical behavior of bromomalononitrile is dictated by the electrophilic bromine atom and the acidic proton on the α-carbon, which is activated by the two electron-withdrawing nitrile groups. This dual reactivity makes it a versatile reagent in organic synthesis.

Diagram: Reactivity of Bromomalononitrile

Caption: Key reactive sites of bromomalononitrile.

Key Synthetic Transformations:

  • C-Alkylation: The acidic α-proton can be readily abstracted by a suitable base to generate a stabilized carbanion. This nucleophile can then undergo reaction with various electrophiles, particularly alkyl halides, to form new carbon-carbon bonds.

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position.

  • Cyclization Reactions: Bromomalononitrile is a key precursor for the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Experimental Protocol: A Representative Synthetic Application

The following is a detailed protocol for the synthesis of 8,8-dicyanoheptafulvene from cycloheptatrienylium tetrafluoroborate and bromomalononitrile, illustrating a typical application of this reagent.[2]

Diagram: Experimental Workflow for the Synthesis of 8,8-Dicyanoheptafulvene

G start Start: Reaction Setup setup 1. Equip a three-necked round-bottomed flask with a nitrogen inlet, magnetic stirrer, dropping funnel, and thermometer under an inert atmosphere. start->setup charge_reagents 2. Charge the flask with pyridine and cycloheptatrienylium tetrafluoroborate at 0 °C. setup->charge_reagents add_bromomalononitrile 3. Add bromomalononitrile dropwise over 10 minutes and stir vigorously at 0 °C for 1 hour. charge_reagents->add_bromomalononitrile warm_reaction 4. Replace the ice bath with a water bath and gradually raise the temperature to 40 °C, stirring for 5 hours. add_bromomalononitrile->warm_reaction solvent_removal 5. Distill off the solvent under reduced pressure below 40 °C. warm_reaction->solvent_removal extraction 6. Add chloroform to the residue and filter to remove insoluble pyridinium tetrafluoroborate. solvent_removal->extraction concentration 7. Evaporate the chloroform from the filtrate. extraction->concentration chromatography 8. Purify the residue by column chromatography using chloroform as the eluent. concentration->chromatography crystallization 9. Recrystallize the product from ethanol. chromatography->crystallization end End: Isolated 8,8-Dicyanoheptafulvene crystallization->end

Caption: Step-by-step workflow for the synthesis of 8,8-dicyanoheptafulvene.

Causality and Rationale for Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could decompose the reactants or intermediates.

  • Controlled Addition and Temperature: The dropwise addition of bromomalononitrile at 0 °C helps to manage any potential exothermicity of the reaction. The subsequent gradual warming to 40 °C allows for a controlled reaction rate to maximize the yield of the desired product.

  • Solvent Choice: Pyridine acts as both a solvent and a base in this reaction to facilitate the deprotonation of the intermediate adduct. Chloroform is used for extraction due to the good solubility of the product and its immiscibility with the pyridinium salt byproduct.

  • Purification Methods: Filtration is used to remove the insoluble salt byproduct. Column chromatography is a standard technique for separating the desired product from any unreacted starting materials or side products. Recrystallization is then employed to obtain the final product in high purity.

Conclusion

Bromomalononitrile is a highly functionalized and reactive molecule that holds significant value as a synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization. This guide provides a foundational repository of technical information to support researchers in their endeavors with this important compound.

References

  • Takeshita, H.; Mori, A.; Kubo, K. Synthesis of 8,8-Dicyanoheptafulvene from Cycloheptatrienylium Tetrafluoroborate and Bromomalononitrile. Org. Synth.1998 , 75, 210. [Link]

  • 5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]

  • 5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]

  • Bromomalononitrile | C3HBrN2. PubChem. [Link]

  • 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. [Link]

  • ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. ResearchGate. [Link]

  • Crystal structure of 3-bromo-2-hydroxybenzonitrile. MIT. [Link]

  • Table 3 . 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and... ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Bromomalononitrile | CAS#:1885-22-9. Chemsrc. [Link]

  • Coupling constants for 1H and 13C NMR. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. [Link]

  • X-ray diffraction and structure analysis Introduction. [Link]

  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]

  • Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures | Request PDF. ResearchGate. [Link]

  • Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. ResearchGate. [Link]

  • Synthesis and characterization of boron nitride powders produced under concentrated light. arXiv. [Link]

  • Solvent Miscibility Table. [Link]

Sources

Strategic Overview: The Importance of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Bromomalononitrile

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of bromomalononitrile (C₃HBrN₂), a versatile and reactive intermediate in organic synthesis. The protocols and insights are tailored for researchers, medicinal chemists, and drug development professionals who require a reliable source of this key building block.

Bromomalononitrile serves as a potent electrophilic agent and a precursor to a wide array of complex molecules. Its utility stems from the presence of two electron-withdrawing nitrile groups activating the α-carbon, and a reactive bromine atom that can act as a leaving group or a source of electrophilic bromine.[1] This unique electronic structure makes it a valuable reagent in the synthesis of heterocyclic compounds, such as substituted thiazoles and pyrroles, which are common scaffolds in medicinal chemistry.[2][3] A robust and reproducible synthetic protocol is therefore essential for any research program leveraging its reactivity.

Synthesis: Direct Bromination of Malononitrile

The most established and efficient method for preparing bromomalononitrile is through the direct electrophilic substitution of malononitrile with elemental bromine in an aqueous medium.[4][5] This approach is favored for its operational simplicity and respectable yields.

Mechanistic Rationale

The reaction proceeds via the bromination of the highly acidic methylene protons of malononitrile. The electron-withdrawing nature of the two nitrile groups significantly increases the acidity of the C-H bonds, facilitating deprotonation and subsequent attack by bromine. The reaction is typically conducted in an ice bath to control the exothermicity of the reaction and to minimize the formation of byproducts, such as dibromomalononitrile.[6] The slow, dropwise addition of bromine is critical to maintain selectivity for the mono-brominated product.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4][5]

Materials:

  • Malononitrile (CH₂(CN)₂)

  • Liquid Bromine (Br₂)

  • Deionized Water (H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve malononitrile (20 g, 0.30 mol) in 300 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Bromine Addition: Slowly add bromine (48.5 g, 0.30 mol) dropwise from the dropping funnel over a period of approximately 5 hours.[4][5] Crucial Insight: Maintaining a slow addition rate and a low temperature is paramount to prevent over-bromination and ensure a higher yield of the desired product. This step must be performed in a certified chemical fume hood due to the high toxicity and corrosive nature of bromine.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath overnight to ensure the reaction proceeds to completion.[4]

  • Initial Isolation: A pale brown-white precipitate of crude bromomalononitrile will form. Isolate the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.[4][5]

  • Extraction: Transfer the crude solid to a separatory funnel and dissolve it in 100 mL of chloroform. Wash the chloroform layer with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution to about half its original volume using a rotary evaporator at a temperature below 40°C.[4]

  • Purification by Recrystallization: Cool the concentrated chloroform solution in a refrigerator to induce crystallization. Collect the colorless crystals by filtration. This recrystallization step is key to achieving high purity.[4][5] The final product should be dried under vacuum.

Synthesis Data Summary
ParameterValueReference
Starting Material (Malononitrile)20 g (0.30 mol)[4][5]
Reagent (Bromine)48.5 g (0.30 mol)[4][5]
Typical Yield21 g (48%)[4]
Melting Point63-64 °C[4][5]
AppearanceColorless Crystals[4]
Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Malononitrile Malononitrile in Water ReactionVessel Reaction at 0-5°C (5h addition, then overnight stir) Malononitrile->ReactionVessel Dissolve Bromine Liquid Bromine Bromine->ReactionVessel Slow Addition Filtration1 Vacuum Filtration (Isolate Crude Solid) ReactionVessel->Filtration1 Precipitate Forms Extraction Chloroform Extraction Filtration1->Extraction Drying Drying (Na₂SO₄) & Concentration Extraction->Drying Recrystallization Recrystallization from Chloroform Drying->Recrystallization Product Pure Bromomalononitrile (Colorless Crystals) Recrystallization->Product

Caption: Workflow for the synthesis of bromomalononitrile.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized bromomalononitrile is a critical step. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is simple, showing a single peak for the methine proton (CH). The chemical shift is expected to be significantly downfield due to the deshielding effects of the adjacent bromine atom and two nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Three distinct signals are expected: one for the methine carbon (CH-Br) and two for the nitrile carbons (C≡N).

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is a rapid and effective tool for confirming the presence of key functional groups. The most prominent feature for bromomalononitrile is the sharp, strong absorption band corresponding to the C≡N stretching vibration.

3.1.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Protocols for Spectroscopic Characterization

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized crystals in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[8]

  • Data Processing: Process the data using standard Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

FT-IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into a mass spectrometer, typically via direct insertion or GC-MS.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern and isotopic distribution.[8]

Expected Spectroscopic Data
TechniqueFeatureExpected Value
¹H NMR (CDCl₃)Chemical Shift (CH)~5.5-6.0 ppm
¹³C NMR (CDCl₃)Chemical Shift (CH-Br)~35-40 ppm
Chemical Shift (C≡N)~110-115 ppm
FT-IR (KBr)C≡N Stretch~2240-2260 cm⁻¹
Mass Spec (EI)Molecular Ion [M]⁺m/z 144 & 146 (1:1 ratio)
Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Input Synthesized Product (Crystalline Solid) NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR FTIR FT-IR Spectroscopy Input->FTIR MS Mass Spectrometry Input->MS Confirm_Structure Confirm C-H, C-Br, C≡N Connectivity NMR->Confirm_Structure FTIR->Confirm_Structure MS->Confirm_Structure Confirm_Purity Assess Purity (Absence of Impurity Signals) Confirm_Structure->Confirm_Purity Output Validated Bromomalononitrile Confirm_Purity->Output

Caption: Logical workflow for spectroscopic characterization.

Safety, Handling, and Storage

Bromomalononitrile and its precursors are hazardous materials that require strict safety protocols.

  • Hazard Identification: Bromomalononitrile is toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9][10] The precursor, malononitrile, is also toxic.[6] Elemental bromine is highly corrosive, toxic, and causes severe burns.[6]

  • Handling: All manipulations must be conducted in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[7] Avoid inhalation of dust, vapors, or mists.

  • First Aid: In case of skin contact, wash off immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

  • Storage: Store bromomalononitrile in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong bases, acids, and oxidizing agents.[7]

References

  • Organic Syntheses. (n.d.). Bromomalononitrile. Organic Syntheses Procedure. Retrieved from [Link]

  • Capot Chemical. (2009). Material Safety Data Sheet: Bromoacetonitrile. Retrieved from [Link]

  • Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 363–365. Retrieved from [Link]

  • Nandi, G. C., & Samai, S. (2012). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances, 2(1), 223-228. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192748, Bromomalononitrile. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of Bromomalononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Predicted NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Bromomalononitrile (C₃HBrN₂) is a halogenated nitrile of significant interest in organic synthesis due to the reactivity imparted by the electron-withdrawing nitrile groups and the bromine atom. Its utility as a precursor in the synthesis of various heterocyclic compounds and complex organic molecules underscores the importance of its thorough characterization.[1] However, a comprehensive public repository of its experimental spectral data is notably scarce.

This technical guide addresses this gap by providing a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for bromomalononitrile. As senior application scientists, our approach is to ground these predictions in the fundamental principles of spectroscopy and through comparative analysis with the known spectral data of its parent compound, malononitrile, and other related brominated molecules. This document is structured to provide not only the predicted spectral data but also the scientific rationale behind these predictions and hypothetical protocols for their experimental acquisition.

Molecular Structure and Key Features

The structure of bromomalononitrile is simple yet features a confluence of functional groups that dictate its spectroscopic behavior. A central methine proton is bonded to a carbon atom which is, in turn, bonded to a bromine atom and two nitrile groups.

Caption: Molecular structure of bromomalononitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For bromomalononitrile, both ¹H and ¹³C NMR will provide critical information about its electronic environment.

Expertise & Experience: The Rationale Behind Predicted Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. In bromomalononitrile, the methine proton and the central carbon are directly attached to a bromine atom and are alpha to two strongly electron-withdrawing nitrile groups. This will result in a significant downfield shift (deshielding) for both the proton and the carbon signals compared to a simple alkane.

¹H NMR Spectroscopy

Predicted Spectrum: The ¹H NMR spectrum of bromomalononitrile is expected to be very simple, showing a single peak.

Predicted SignalMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)Rationale
CHSinglet1H5.0 - 6.0The methine proton is attached to a carbon bearing a bromine atom and two cyano groups. Both are strongly electron-withdrawing, leading to significant deshielding. For comparison, the CH₂ protons in malononitrile appear around 3.5 ppm.[2] The additional deshielding from the bromine atom would shift this signal further downfield.[3]

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

A robust experimental protocol ensures reproducibility and accuracy.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Predicted Spectrum: The ¹³C NMR spectrum is also expected to be simple, with two distinct signals.

Predicted SignalPredicted Chemical Shift (δ, ppm)Rationale
C N110 - 120The nitrile carbons are characteristically found in this region.[4][5] In malononitrile, the nitrile carbons appear around 112 ppm.[6]
C HBr30 - 40This carbon is attached to a bromine atom and two nitrile groups. The electronegative bromine and the electron-withdrawing nature of the nitriles will cause a downfield shift. For comparison, the central carbon in malononitrile is at approximately 15 ppm.[6] The additional effect of the bromine is expected to shift this signal further downfield.[7]

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

Caption: Workflow for ¹³C NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting Vibrational Frequencies

The IR spectrum of bromomalononitrile will be dominated by the strong absorption of the nitrile groups. The C-H and C-Br stretches will also be present but may be less intense.

Predicted IR Spectrum:

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
C-H Stretch~2950Medium-WeakThis corresponds to the stretching of the single C-H bond.
C≡N Stretch~2260Strong, SharpThe nitrile stretch is a very characteristic and strong absorption. In malononitrile, it appears around 2270 cm⁻¹.[8] The presence of the electronegative bromine atom may slightly lower this frequency.
C-Br Stretch690 - 515MediumThe carbon-bromine stretch is typically found in this region of the fingerprint part of the spectrum.[9][10]

Trustworthiness: A Self-Validating Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid bromomalononitrile onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Expertise & Experience: Predicting Fragmentation Patterns

The mass spectrum of bromomalononitrile will be significantly influenced by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[11] This will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum (Electron Ionization - EI):

m/z (mass-to-charge ratio)Predicted FragmentKey Features
144/146[C₃HBrN₂]⁺ (Molecular Ion, M⁺)A pair of peaks of nearly equal intensity, separated by 2 m/z units, characteristic of a compound containing one bromine atom.[1]
65[C₃HN₂]⁺Loss of a bromine radical (•Br) from the molecular ion. This is expected to be a major fragmentation pathway.
39[C₂HN]⁺Further fragmentation of the [C₃HN₂]⁺ ion.

graph "Mass_Spec_Fragmentation" {
node [shape=plaintext, fontcolor="#202124"];
edge [color="#EA4335"];
M [label="[C₃HBrN₂]⁺˙\nm/z = 144/146"];
F1 [label="[C₃HN₂]⁺\nm/z = 65"];
F2 [label="[Br]˙"];

M -> F1 [label="- [Br]˙"];

}

Caption: Predicted primary fragmentation of bromomalononitrile in EI-MS.

Trustworthiness: A Self-Validating Protocol for Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a relatively volatile compound like bromomalononitrile.

  • Sample Preparation: Prepare a dilute solution of bromomalononitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the compound from any impurities.

    • Typical GC conditions:

      • Column: A non-polar column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Analysis: As the compound elutes from the GC column, it will enter the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

Conclusion

While experimental spectral data for bromomalononitrile is not widely available, a comprehensive and scientifically sound prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be achieved through the application of fundamental spectroscopic principles and comparative analysis with related compounds. This technical guide provides researchers and drug development professionals with a robust framework for the characterization of this important synthetic intermediate. The predicted data and outlined protocols serve as a valuable resource for identifying bromomalononitrile, confirming its synthesis, and understanding its chemical properties.

References

  • BenchChem. (2025).
  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (n.d.). Selected ¹H-NMR spectra of malononitrile after 48 h at 90 °C. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016).
  • NIST. (n.d.). Malononitrile, (diphenylmethylene)-. NIST WebBook. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • 2 - Supplementary Inform
  • PubChem. (n.d.). Malononitrile, benzylidene-. Retrieved from [Link]

  • IR Chart. (n.d.).
  • PubChem. (n.d.). Malononitrile. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Malononitrile (HMDB0254315). Retrieved from [Link]

  • SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

  • SpectraBase. (n.d.). (2,4,5-triethoxybenzylidene)malononitrile. Retrieved from [Link]

  • Scilit. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Retrieved from [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]

  • The fe

Sources

An In-Depth Technical Guide to the Chemical Stability and Storage of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of a Reactive Building Block

Bromomalononitrile, a molecule of significant interest in organic synthesis and drug development, presents a unique set of challenges related to its chemical stability and storage. As a dinitrile functionalized with a reactive bromine atom, its utility as a precursor for a variety of heterocyclic compounds and complex organic molecules is matched by its propensity for degradation if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive overview of the critical factors governing the stability of bromomalononitrile, offering field-proven insights and detailed protocols to ensure its integrity from procurement to application. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is not merely a matter of procedural compliance but a cornerstone of experimental reproducibility and the successful advancement of research programs.

I. Physicochemical Properties and Intrinsic Stability

Bromomalononitrile (C₃HBrN₂) is a crystalline solid with a melting point of 63-64°C.[1] Its structure, featuring two electron-withdrawing nitrile groups and a labile bromine atom on a central carbon, dictates its reactivity and, consequently, its stability profile.

Inherent Reactivity:

The molecule's reactivity is a double-edged sword. The very features that make it a valuable synthetic intermediate also render it susceptible to degradation. The electron-withdrawing nature of the nitrile groups makes the alpha-carbon acidic and the bromine atom a good leaving group, predisposing the molecule to nucleophilic substitution and elimination reactions.

Incompatible Materials:

As a guiding principle, bromomalononitrile should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions. For instance, strong bases can readily deprotonate the alpha-carbon, leading to a cascade of reactions.

II. Critical Factors Influencing Stability: A Multifaceted Challenge

The long-term stability of bromomalononitrile is contingent on the stringent control of several environmental factors. Deviation from optimal conditions can lead to a significant loss of purity, compromising downstream applications.

Temperature:

Elevated temperatures can promote the thermal decomposition of bromomalononitrile. While specific decomposition pathways for this compound are not extensively documented in publicly available literature, the thermal degradation of related nitriles and brominated organic compounds is known to generate toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen bromide.[3][4][5][6] Therefore, maintaining a consistently low temperature is paramount.

Moisture (Hydrolysis):
Light (Photochemical Degradation):

Exposure to light, particularly in the UV spectrum, can induce photochemical degradation in organic molecules. For alpha-halonitriles, this can involve the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of subsequent reactions, leading to product discoloration and the formation of impurities.

III. Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of bromomalononitrile. These recommendations are designed to mitigate the risks of degradation and ensure the safety of laboratory personnel.

Optimal Storage Conditions:

Based on its known sensitivities, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.[8]To minimize thermal degradation and slow down the kinetics of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]To prevent exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Container Use amber glass bottles with tightly sealed caps.To protect from light and prevent the ingress of moisture. Glass is generally inert to halogenated organic compounds.
Container Material High-density polyethylene (HDPE) and polypropylene (PP) may be suitable for short-term storage, but glass is preferred for long-term storage.While many plastics offer good chemical resistance, glass provides superior impermeability to gases and is less likely to leach impurities.[9][10][11][12][13]
Safe Handling Procedures:

Given its toxicity, all handling of bromomalononitrile should be conducted in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[14]

IV. Experimental Protocols for Purity Assessment

Regular assessment of purity is crucial to ensure the quality of bromomalononitrile stocks. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of bromomalononitrile and its potential degradation products.[15][16][17]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for method development.

  • Sample Preparation: Accurately weigh and dissolve the bromomalononitrile sample in acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm and 254 nm) to detect a broad range of potential impurities.

Data Analysis: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of bromomalononitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification:

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.[18][19][20][21][22] Given that some degradation products of bromomalononitrile may be volatile, GC-MS can provide valuable structural information for their identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of compounds.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of bromomalononitrile and for identifying and quantifying impurities that have distinct NMR signals.[23][24][25]

Expected NMR Spectral Features:

  • ¹H NMR: A single peak (singlet) for the proton on the alpha-carbon. The chemical shift will be influenced by the electronegative bromine and nitrile groups.

  • ¹³C NMR: Signals for the nitrile carbons (typically in the 110-125 ppm range) and the alpha-carbon.

Data Acquisition:

  • Solvent: Use a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

V. Potential Degradation Pathways

While specific degradation pathways for bromomalononitrile are not extensively detailed in readily available literature, we can infer potential routes based on the chemistry of related compounds.

Diagram: Postulated Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Decomposition BMN Bromomalononitrile Amide Bromo-cyano-acetamide BMN->Amide + H₂O Radical Dicyanomethyl Radical + Br• BMN->Radical HCN Hydrogen Cyanide BMN->HCN Δ HBr Hydrogen Bromide BMN->HBr Δ Carboxylate Bromocyanoacetic acid Amide->Carboxylate + H₂O Polymer Polymeric Products Radical->Polymer

Caption: Postulated degradation pathways for bromomalononitrile.

VI. Conclusion: A Commitment to Quality and Safety

The chemical stability and proper storage of bromomalononitrile are critical for its successful application in research and development. This guide has outlined the key factors that influence its stability, provided detailed protocols for its storage and handling, and presented a framework for assessing its purity. By adopting these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. A proactive approach to the management of this reactive yet valuable compound is an essential component of both good laboratory practice and the advancement of chemical science.

VII. References

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC North America. [Link]

  • Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. (n.d.). DBpia. [Link]

  • bromomalononitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2021). Analytical Chemistry. [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. (2021). Annals of Occupational and Environmental Medicine. [Link]

  • A Guide to Chemical Resistance of Engineering Plastics. (n.d.). The Plastic Shop. [Link]

  • Separation of Bromomalonaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • CHEMICAL RESISTANCE GUIDE. (n.d.). Chemline. [Link]

  • Chemical Resistance of Plastics Chart. (n.d.). Curbell Plastics. [Link]

  • Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). Rackcdn.com. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). AIDIC. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

  • Chemical Resistance Guide - Gilson Engineering Sales. (n.d.). Gilson Engineering Sales. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]

  • Chemical Resistance of Plastics and Elastomers Used in Pipeline Construction. (n.d.). Matrix Megaflow. [Link]

  • Ch20: Spectroscopy Analysis : Nitriles. (n.d.). University of Calgary. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2022). Scientific Reports. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Stack Exchange. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2016). Chemical Engineering Transactions. [Link]

  • Studies on the syntheses of monobromamine NH2Br and dibromamine NHBr2 in various solvents. (n.d.). ResearchGate. [Link]

  • Thermal degradation of polyacrylonitrile, polybutadiene, and copolymers of butadiene with acrylonitrile and styrene. (n.d.). NIST. [Link]

  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Research Press. [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (2022). MDPI. [Link]

  • Kinetics of the Alkaline Hydrolysis of Propionitrile. (n.d.). ResearchGate. [Link]

Sources

The Dual-Faceted Reactivity of Bromomalononitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromomalononitrile (BrCH(CN)₂) stands as a uniquely versatile C3 synthon in organic synthesis, prized for its pronounced electrophilic character and its capacity to undergo a diverse array of transformations. The convergence of a labile bromine atom and two powerfully electron-withdrawing nitrile groups on a single carbon center bestows upon it a rich and tunable reactivity profile. This guide provides an in-depth exploration of the reactivity of bromomalononitrile with a spectrum of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Mechanistic underpinnings, field-proven experimental protocols, and applications in the synthesis of complex acyclic and heterocyclic scaffolds of relevance to drug discovery are detailed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this potent electrophile.

Introduction: The Electrophilic Heart of Bromomalononitrile

Bromomalononitrile is a crystalline solid that serves as a powerful electrophile in organic synthesis.[1][2][3] Its reactivity is dominated by the presence of a bromine atom, a good leaving group, and two nitrile (-C≡N) groups on the same carbon atom. These nitrile groups are strongly electron-withdrawing, which polarizes the C-Br bond, making the central carbon atom highly susceptible to nucleophilic attack. This inherent electronic property is the cornerstone of its diverse chemical behavior.

The nitrile functionalities also play a crucial role in stabilizing the incipient negative charge that develops on the central carbon during nucleophilic substitution, facilitating the displacement of the bromide ion. Furthermore, the acidic nature of the α-proton in the parent malononitrile molecule is a key feature that extends to its derivatives, influencing reaction pathways such as Knoevenagel-type condensations.[4][5][6] The strategic placement of these functional groups makes bromomalononitrile a valuable precursor for the synthesis of a wide range of organic compounds, including those with significant biological activity.[7][8]

Reactions with Nitrogen Nucleophiles: Building Blocks for Heterocycles

Nitrogen-containing nucleophiles, particularly primary and secondary amines, readily react with bromomalononitrile, typically via a nucleophilic substitution mechanism.[9][10][11] These reactions are fundamental for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The initial step involves the attack of the amine's lone pair of electrons on the electrophilic carbon of bromomalononitrile, displacing the bromide ion to form an aminomalononitrile derivative. The reaction with 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles, for instance, proceeds via a tandem cyclization to yield complex azabicyclo[3.1.0]hexane systems.[12]

N_Nucleophiles

Experimental Protocol: Synthesis of N-Substituted Aminomalononitriles
  • Reaction Setup: In a well-ventilated fume hood, dissolve bromomalononitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Sulfur Nucleophiles: Access to Thio-Functionalized Molecules

Thiols and other sulfur-based nucleophiles are known for their high nucleophilicity, and they react efficiently with bromomalononitrile.[13][14] The reaction typically proceeds via an SN2 mechanism to afford the corresponding thio-substituted malononitriles. These products can serve as versatile intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in materials science and drug discovery. The nitrile group can also be a target for thiol addition under certain conditions, particularly when activated by adjacent electron-withdrawing groups, leading to the formation of thioimidates or amino dithioacetals.[15]

S_Nucleophiles

Reactions with Oxygen Nucleophiles: The Path to Ethers and Esters

Alcohols and phenols, acting as oxygen nucleophiles, can react with bromomalononitrile to form the corresponding O-alkylated products.[16][17][18] These reactions are often carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting dicyanomethyl ethers are valuable intermediates in organic synthesis. For instance, the reaction of bromopropargylic alcohols with phenols in the presence of a base can lead to α-phenoxyketones.[16]

Reactions with Carbon Nucleophiles: Forging Carbon-Carbon Bonds

The reaction of bromomalononitrile with carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds. A prominent example is its reaction with carbanions or enolates.

Cyclopropanation Reactions

One of the hallmark reactions of bromomalononitrile is its use in the synthesis of highly functionalized cyclopropanes. In the presence of a base, bromomalononitrile can react with electron-deficient alkenes, such as those derived from Knoevenagel condensation of carbonyl compounds with malononitrile, in a Michael-initiated ring-closure (MIRC) reaction.[4] The process involves the initial Michael addition of a nucleophile to the alkene, followed by an intramolecular nucleophilic substitution where the newly formed carbanion displaces the bromide from the bromomalononitrile moiety.

C_Nucleophiles

Synthesis of 8,8-Dicyanoheptafulvene

A notable application of bromomalononitrile is in the synthesis of 8,8-dicyanoheptafulvene from cycloheptatrienylium (tropylium) tetrafluoroborate.[19] In this reaction, pyridine acts as both a base and a solvent. The reaction proceeds through a nucleophilic attack of the tropylium cation by the deprotonated bromomalononitrile, followed by elimination to yield the stable heptafulvene derivative.

Experimental Protocol: Synthesis of 8,8-Dicyanoheptafulvene
  • Reaction Setup: In a three-necked round-bottom flask under an inert nitrogen atmosphere, charge pyridine and cycloheptatrienylium tetrafluoroborate (1.0 eq) at 0 °C.[19]

  • Reagent Addition: Add bromomalononitrile (1.0 eq) dropwise to the vigorously stirred mixture over 10 minutes.[19]

  • Reaction Conditions: Stir the mixture at 0 °C for 1 hour, then gradually raise the temperature to 40 °C and maintain for 5 hours.[19]

  • Solvent Removal: Distill off the pyridine under reduced pressure.[19]

  • Extraction and Purification: Add chloroform to the residue and filter to remove insoluble salts. Evaporate the chloroform and purify the crude product by column chromatography followed by recrystallization from ethanol to yield 8,8-dicyanoheptafulvene as red needles.[19]

Ambident Reactivity: The Malononitrile Anion

While bromomalononitrile itself is a potent electrophile, the corresponding malononitrile anion, generated by deprotonation of malononitrile, is an ambident nucleophile. It can react with electrophiles at either the carbon or the nitrogen atom of the nitrile group. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. Understanding this ambident reactivity is crucial when designing syntheses involving malononitrile and its derivatives.[20][21][22]

Summary of Reactivity and Applications

The reactivity profile of bromomalononitrile is summarized in the table below, highlighting the diverse range of nucleophiles it reacts with and the corresponding products.

Nucleophile TypeExample Nucleophile(s)Typical Product(s)Key Reaction Type
Nitrogen Primary/Secondary AminesAminomalononitriles, HeterocyclesNucleophilic Substitution, Cyclization
Sulfur ThiolsThio-substituted MalononitrilesSN2 Reaction
Oxygen Alcohols, PhenolsDicyanomethyl EthersNucleophilic Substitution
Carbon Alkenes, CarbanionsCyclopropanes, HeptafulvenesMichael Addition, Nucleophilic Substitution

Conclusion

Bromomalononitrile is a powerful and versatile reagent in organic synthesis, offering a gateway to a vast array of complex molecular architectures. Its pronounced electrophilicity, coupled with the activating and stabilizing influence of the twin nitrile groups, enables facile reactions with a broad spectrum of nucleophiles. From the construction of intricate heterocyclic systems to the formation of highly strained cyclopropanes, the synthetic utility of bromomalononitrile is extensive. A thorough understanding of its reactivity profile, as detailed in this guide, is paramount for researchers aiming to leverage its potential in the design and development of novel chemical entities for pharmaceutical and materials science applications.

References

  • ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. (2020). ResearchGate. [Link]

  • Takeshita, H., Mori, A., & Kubo, K. (1998). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 75, 210. [Link]

  • Knoevenagel condensation of the carbonyl compound and malononitrile. (n.d.). ResearchGate. [Link]

  • Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. (n.d.). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • The Reactions of Bromomalononitrile with Bases. (1962). The Journal of Organic Chemistry, 27(8), 2846–2851. [Link]

  • Förster, S., Tverskoy, O., & Helmchen, G. (2008). Malononitrile as Acylanion Equivalent. Synlett, 2008(18), 2803-2806. [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. (2018). National Institutes of Health. [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Amines as nucleophiles. (n.d.). Chemguide. [Link]

  • Malononitrile. (n.d.). PubChem. [Link]

  • Bromomalononitrile. (n.d.). PubChem. [Link]

  • Bromomalononitrile. (n.d.). Chemsrc. [Link]

  • Thanassi, J. W. (1975). Reactions of aminomalononitrile with electrophiles. Journal of Molecular Evolution, 7(1), 65–73. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). National Institutes of Health. [Link]

  • Chemical Reactions of Alcohols and Phenols. (n.d.). Source not found.
  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. (2020). PubMed. [Link]

  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Institutes of Health. [Link]

  • Reactions of thiols. (2019). YouTube. [Link]

  • Reactions of Amines. (n.d.). Source not found.
  • Nitronate anion recognition and modulation of ambident reactivity by hydrogen-bonding receptors. (2000). PubMed. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry. [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction. (2018). National Institutes of Health. [Link]

  • Nitronate Anion Recognition and Modulation of Ambident Reactivity by Hydrogen-Bonding Receptors. (2000). ResearchGate. [Link]

  • Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy. (2022). The Royal Society of Chemistry. [Link]

  • Reactions of Alcohols and Phenols Cleavage of OH Bond. (n.d.). organicmystery.com. [Link]

  • Three-component reaction of malononitrile, aldehydes and phenolic β-naphthol in the presence of MgO. (2017). ResearchGate. [Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry. [Link]

  • Reactions of Benzylboronate Nucleophiles. (2021). National Institutes of Health. [Link]

  • Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. (2024). ChemRxiv. [Link]

Sources

CAS number and alternative names for bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bromomalononitrile: Synthesis, Reactivity, and Applications for the Research Professional

Introduction

Bromomalononitrile, a halogenated nitrile, is a highly reactive and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing a labile bromine atom, an acidic proton, and two electron-withdrawing nitrile groups—renders it a potent reagent for the construction of complex molecular architectures. For researchers, particularly in the fields of medicinal chemistry and drug development, bromomalononitrile serves as a key intermediate for synthesizing diverse heterocyclic scaffolds and densely functionalized carbocyclic systems. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on the practical insights and technical details required by scientists at the bench.

Core Identification: CAS Number and Nomenclature

Accurate identification is critical for regulatory compliance, safety, and procurement. The primary identifier for bromomalononitrile is its Chemical Abstracts Service (CAS) Registry Number.

IdentifierValue
CAS Number 1885-22-9[1][2][3]
IUPAC Name 2-bromopropanedinitrile[2]
Molecular Formula C₃HBrN₂[1][2]
InChI Key SFRZRFWPESUWKP-UHFFFAOYSA-N[2]

Alternative Names and Synonyms: The compound is frequently referred to by several synonyms in chemical literature and commercial catalogs. These include:

  • 2-Bromomalononitrile[2][3]

  • Bromo-propanedinitrile

  • Monobromomalononitrile[3]

  • Monobromodicyanomethane[3]

  • Malononitrile, bromo-[2]

Physicochemical and Spectroscopic Properties

Understanding the physical properties of bromomalononitrile is essential for its handling, storage, and use in reactions. The computed properties provide insight into its behavior in various solvent systems and its structural characteristics.

PropertyValueSource
Molecular Weight 144.96 g/mol PubChem[2]
Melting Point 63-64 °CChemicalBook[1]
Boiling Point 147.6 °C at 760 mmHgChemsrc[3]
Appearance Colorless crystals / slight brown-white precipitateChemicalBook[1]
Topological Polar Surface Area 47.6 ŲPubChem[2]
XLogP3-AA (LogP) 0.8PubChem[2]

Synthesis of Bromomalononitrile: A Validated Protocol

The most reliable and widely cited method for preparing bromomalononitrile is through the direct electrophilic bromination of malononitrile.[1][4] The methylene protons of malononitrile are highly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting carbanion by the two nitrile groups, making it susceptible to substitution.

Causality of Experimental Design

The reaction is typically performed in an aqueous medium. Water serves as a cost-effective solvent and facilitates the reaction, while cooling the mixture in an ice bath is crucial to control the exothermicity of the bromination and prevent the formation of undesired byproducts, such as dibromomalononitrile.[1][5] The slow, dropwise addition of bromine ensures that the concentration of the electrophile remains low, favoring monosubstitution.

Experimental Protocol: Bromination of Malononitrile

This protocol is adapted from a procedure reported in Organic Syntheses.[1][4]

Materials:

  • Malononitrile (CH₂(CN)₂)[6]

  • Liquid Bromine (Br₂)

  • Deionized Water (H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve malononitrile (20 g, 0.30 mol) in 300 mL of deionized water.[1]

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0 °C.

  • Bromination: Add bromine (48.5 g, 0.30 mol) dropwise from the dropping funnel over a period of 5 hours, ensuring the temperature of the reaction mixture is maintained within the ice bath.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath overnight. A slight brown-white precipitate of bromomalononitrile will form.[1]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Extraction: Transfer the solid to a separatory funnel and dissolve it in 100 mL of chloroform (CHCl₃). Wash the organic layer with water to remove any remaining impurities.

  • Drying and Concentration: Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution to about half its original volume using a rotary evaporator under reduced pressure.[1]

  • Purification: Cool the concentrated solution in a refrigerator to induce crystallization. The resulting colorless crystals can be further purified by recrystallization from chloroform to yield pure bromomalononitrile (mp 63-64 °C).[1]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Dissolve Malononitrile in Water Cool Cool to 0°C in Ice Bath Start->Cool AddBr2 Add Bromine (Br₂) Dropwise over 5h Cool->AddBr2 Stir Stir Overnight in Ice Bath AddBr2->Stir Filter Vacuum Filtration Stir->Filter Extract Extraction with CHCl₃ Filter->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Recrystallize Recrystallize from CHCl₃ Concentrate->Recrystallize Product Pure Bromomalononitrile Recrystallize->Product

Caption: Workflow for the synthesis and purification of bromomalononitrile.

Chemical Reactivity and Synthetic Utility

Bromomalononitrile is a valuable synthon due to its multiple reactive sites. Its chemistry is dominated by its utility as both an electrophile and a precursor to nucleophilic species.

  • Electrophilic Reactions: The carbon atom bearing the bromine is electrophilic and readily undergoes nucleophilic substitution with a variety of nucleophiles.

  • Radical Reactions: It is known to participate in free radical additions to alkenes, a reaction class that is highly valuable for forming carbon-carbon bonds.[7]

  • Reactions with Bases: Treatment with bases can lead to deprotonation to form a stabilized carbanion or elimination of HBr. The choice of base and reaction conditions dictates the outcome, leading to diverse products.[8] For example, using pyridine as both a base and a solvent in the reaction with cycloheptatrienylium tetrafluoroborate efficiently yields 8,8-dicyanoheptafulvene, a stable heptafulvene derivative.[4] The use of pyridine is key, as other solvents lead to significantly lower yields.[4]

Its synthetic utility is particularly pronounced in the construction of complex cyclic systems. For instance, it reacts with 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles in a tandem cyclization to form novel azabicyclo[3.1.0]hexene derivatives, showcasing its power in rapidly building molecular complexity.[9]

G cluster_reactions Key Reaction Pathways cluster_products Product Scaffolds BMN Bromomalononitrile (C₃HBrN₂) Nucleophilic_Sub Nucleophilic Substitution BMN->Nucleophilic_Sub Nu⁻ Radical_Add Radical Addition BMN->Radical_Add Radical Initiator + Alkene Base_Reaction Base-Mediated Reactions BMN->Base_Reaction Base Heterocycles Heterocycles Nucleophilic_Sub->Heterocycles Functionalized_Alkanes Functionalized Alkanes Radical_Add->Functionalized_Alkanes Fulvenes Heptafulvenes Base_Reaction->Fulvenes Bicyclic_Systems Bicyclic Systems Base_Reaction->Bicyclic_Systems

Caption: Major reaction pathways for bromomalononitrile in organic synthesis.

Applications in Drug Development and Research

The true value of bromomalononitrile for drug development professionals lies in its ability to serve as a precursor to molecular scaffolds that are prevalent in bioactive compounds.[] The nitrile group itself is a common pharmacophore found in over 30 approved pharmaceutical agents.[11] It is generally metabolically stable and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[11]

While bromomalononitrile itself is not a therapeutic agent, its derivatives are of significant interest. For example, the related compound dibromomalononitrile is used to synthesize functionalized thiazoles, a core component of numerous approved drugs.[12] The reactions of bromomalononitrile allow for the rapid generation of diverse and complex molecules, which is essential for building compound libraries for high-throughput screening and lead optimization in drug discovery programs.[12]

Safety, Handling, and Toxicology

Bromomalononitrile is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment. All operations should be conducted in a well-ventilated chemical fume hood.[4]

GHS Hazard Classification: Aggregated GHS information indicates that bromomalononitrile poses significant health risks.[2]

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, Oral H302WarningHarmful if swallowed[2]
Acute Toxicity, Dermal H312WarningHarmful in contact with skin[2]
Acute Toxicity, Inhalation H332WarningHarmful if inhaled[2]
Skin Corrosion/Irritation H315WarningCauses skin irritation[2]
Eye Damage/Irritation H319WarningCauses serious eye irritation[2]
Respiratory Sensitization H334DangerMay cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of aerosol generation, a NIOSH-approved respirator is recommended.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[15]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Do not allow the chemical to enter the environment.[15]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[14][15]

Conclusion

Bromomalononitrile is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules. Its well-defined synthesis, predictable reactivity, and utility in constructing medicinally relevant scaffolds make it an indispensable tool. For researchers in drug development, a thorough understanding of its properties, synthetic protocols, and stringent safety requirements is paramount to leveraging its full potential in the quest for novel therapeutics.

References

  • Takeshita, H., Mori, A., & Kubo, K. (n.d.). 8,8-DICYANOHEPTAFULVENE. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromomalononitrile. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). Dibromomalononitrile | CAS#:1885-23-0. Retrieved from [Link]

  • Chemsrc. (n.d.). Bromomalononitrile | CAS#:1885-22-9. Retrieved from [Link]

  • Sakai, T., et al. (1983). Free radical additions. Part II. Kinetics of free radical additions of bromomalononitrile to alkenes and PMO treatment of the reactivity and regioselectivity. The Journal of Organic Chemistry. [Link]

  • Ferris, J. P., & Trimmer, R. W. (1974). The Reactions of Bromomalononitrile with Bases. The Journal of Organic Chemistry. [Link]

  • Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Bromononanenitrile. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2015). The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetonitrile, 97%. Retrieved from [Link]

  • Eyer, P., et al. (1985). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Molecular Pharmacology. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem Compound Database. Retrieved from [Link]

  • Ferris, J. P., et al. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses. Retrieved from [Link]

  • Surrey, A. R. (n.d.). MALONONITRILE. Organic Syntheses. Retrieved from [Link]

  • Flisik, A. C., & Nicholl, L. (1957). Method for the purification of malononitrile. U.S. Patent No. 2,809,986.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask... Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomalononitrile, a versatile C3 building block, holds a significant position in synthetic organic chemistry, particularly in the construction of diverse heterocyclic systems relevant to medicinal chemistry. This guide provides a comprehensive exploration of its discovery, historical synthetic evolution, and detailed, field-proven methodologies for its preparation. We will delve into the mechanistic underpinnings of its synthesis, discuss critical safety considerations, and illuminate its applications as a precursor in the development of pharmaceutical agents. This document is designed to serve as a practical and in-depth resource for researchers leveraging this pivotal reagent in their synthetic endeavors.

Historical Context and Discovery

While a definitive singular "discovery" paper for bromomalononitrile is not readily apparent in modern chemical literature, its synthesis and study are intrinsically linked to the broader exploration of malononitrile and its derivatives. Malononitrile itself, CH₂(CN)₂, has been a subject of chemical investigation since the late 19th century. The high acidity of its methylene protons makes it a prime candidate for electrophilic substitution reactions, a fundamental concept that would have been well understood by early organic chemists.

The most widely cited and reliable method for the preparation of bromomalononitrile was detailed in the mid-20th century by Ferris and Orgel.[1][2] Their work, focusing on the reactions of bromomalononitrile with bases, provided a straightforward and reproducible aqueous bromination of malononitrile that remains a cornerstone of its synthesis today.[1][2][3] Earlier reports on the synthesis of halogenated malononitriles are sparse, suggesting that while the concept was likely feasible, a well-documented and optimized procedure did not emerge until the work of Ferris and Orgel.

Synthesis of Bromomalononitrile: A Mechanistic and Practical Overview

The primary and most efficient route to bromomalononitrile is the direct electrophilic substitution of malononitrile with elemental bromine.

The Underlying Chemistry: Mechanism of Bromination

The synthesis hinges on the pronounced acidity of the methylene protons in malononitrile (pKa ≈ 11 in water), which is a consequence of the strong electron-withdrawing effect of the two nitrile groups. This acidity facilitates the formation of a resonance-stabilized carbanion, which acts as the nucleophile in the reaction.

The reaction proceeds via the following steps:

  • Deprotonation: In an aqueous medium, a small equilibrium concentration of the malononitrile carbanion is present.

  • Electrophilic Attack: The carbanion attacks a bromine molecule (Br₂), which is polarized, leading to the formation of a C-Br bond and the displacement of a bromide ion (Br⁻).

  • Proton Transfer: A final proton transfer step regenerates the neutral bromomalononitrile.

The reaction is typically conducted in an ice bath to control the exothermicity of the reaction and to minimize the formation of byproducts, such as dibromomalononitrile.

Established Synthetic Protocol: The Ferris-Orgel Method

This protocol is a robust and widely adopted method for the laboratory-scale synthesis of bromomalononitrile.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve malononitrile (1.0 eq) in water. Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add elemental bromine (1.0 eq) dropwise from the dropping funnel over several hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. After the addition is complete, allow the reaction mixture to stir at low temperature for an additional period.

  • Workup: The product, which may precipitate from the reaction mixture, is collected by filtration. The crude product can be further purified by extraction with a suitable organic solvent (e.g., chloroform) followed by recrystallization.[2][3]

Causality Behind Experimental Choices:

  • Aqueous Medium: Water serves as an inexpensive and non-flammable solvent. Its polarity helps to dissolve the malononitrile and facilitates the reaction.

  • Low Temperature: The use of an ice bath is critical for several reasons: it controls the exothermic nature of the bromination, reduces the volatility of bromine, and minimizes the formation of the over-brominated product, dibromomalononitrile.

  • Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, further preventing side reactions and allowing for better temperature control.

Data Presentation:

ParameterValueReference
Starting Material Malononitrile[1]
Reagent Elemental Bromine[1]
Solvent Water[1]
Reaction Temperature 0-10 °C[1]
Typical Yield 20-48%[1][2]
Melting Point 63-66 °C[2][3]

Visualization of the Synthetic Workflow:

SynthesisWorkflow Malononitrile Malononitrile in Water ReactionVessel Reaction at 0-5 °C Malononitrile->ReactionVessel Bromine Elemental Bromine (slow addition) Bromine->ReactionVessel Filtration Filtration ReactionVessel->Filtration CrudeProduct Crude Bromomalononitrile Filtration->CrudeProduct Extraction Extraction (Chloroform) CrudeProduct->Extraction Recrystallization Recrystallization Extraction->Recrystallization FinalProduct Pure Bromomalononitrile Recrystallization->FinalProduct

Caption: Synthetic workflow for bromomalononitrile via direct bromination.

Alternative Synthetic Approaches: The Use of N-Bromosuccinimide (NBS)

While direct bromination with Br₂ is the most common method, N-bromosuccinimide (NBS) can be considered as an alternative brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction would typically be carried out in a non-polar organic solvent, often with a radical initiator or under photochemical conditions.

Proposed Experimental Protocol (Conceptual):

  • Reaction Setup: Dissolve malononitrile (1.0 eq) and NBS (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiate the mixture with a UV lamp.

  • Reaction and Workup: Monitor the reaction by TLC. Upon completion, the succinimide byproduct can be filtered off, and the product isolated from the filtrate after solvent removal and purification.

Causality Behind Experimental Choices:

  • NBS as a Bromine Source: NBS provides a constant, low concentration of bromine in the reaction mixture, which can enhance selectivity for mono-bromination.

  • Organic Solvent: The choice of a non-polar solvent is typical for radical reactions involving NBS.

  • Radical Initiator/UV Light: These are necessary to initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical that participates in the reaction.

Visualization of the Alternative Workflow:

AlternativeWorkflow MalononitrileNBS Malononitrile & NBS in Organic Solvent Reaction Radical Bromination MalononitrileNBS->Reaction Initiator Radical Initiator (AIBN/UV Light) Initiator->Reaction FiltrationNBS Filtration of Succinimide Reaction->FiltrationNBS SolventRemoval Solvent Removal FiltrationNBS->SolventRemoval Purification Purification SolventRemoval->Purification FinalProductNBS Pure Bromomalononitrile Purification->FinalProductNBS

Caption: Conceptual workflow for bromomalononitrile synthesis using NBS.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of bromomalononitrile is paramount for its safe handling and application.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₃HBrN₂[3]
Molecular Weight 144.96 g/mol [3]
Appearance Colorless to slight brown-white crystals[1][3]
Melting Point 63-66 °C[2][3]
Boiling Point 147.6 ± 20.0 °C (Predicted)[3]
Density 1.849 ± 0.06 g/cm³ (Predicted)[3]
CAS Number 1885-22-9[3]

Safety and Handling:

Bromomalononitrile is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements: H302, H312, H315, H319, H332, H334.[3]

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Applications in Drug Development and Heterocyclic Synthesis

Bromomalononitrile is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for pharmaceutically active molecules.[4] The presence of a bromine atom and two nitrile groups provides multiple reaction sites for cyclization and functionalization reactions.

While direct incorporation of the intact bromomalononitrile moiety into final drug structures is less common, its utility lies in its ability to participate in the construction of more complex heterocyclic systems. For example, malononitrile derivatives are key components in the synthesis of various pyridines, pyrimidines, and thiazoles, which are prevalent in medicinal chemistry.[4] The bromo-substituent can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, further expanding its synthetic utility.

For instance, brominated organic compounds are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The bromine atom can be introduced to activate a specific position on a molecule for subsequent bond formation, and is often not present in the final drug product.

Logical Relationship in Drug Discovery:

DrugDiscovery Bromomalononitrile Bromomalononitrile (Versatile Precursor) HeterocyclicScaffolds Synthesis of Functionalized Heterocyclic Scaffolds (e.g., Pyridines, Thiazoles) Bromomalononitrile->HeterocyclicScaffolds LeadCompound Lead Compound Generation & Optimization HeterocyclicScaffolds->LeadCompound APIDevelopment Active Pharmaceutical Ingredient (API) Development LeadCompound->APIDevelopment

Caption: Role of bromomalononitrile in the drug discovery pipeline.

Conclusion

Bromomalononitrile, a readily accessible and highly reactive compound, continues to be a valuable tool in the arsenal of synthetic chemists. Its historical synthesis, primarily through the direct bromination of malononitrile as established by Ferris and Orgel, provides a reliable and scalable method for its preparation. A thorough understanding of the reaction mechanism, adherence to strict safety protocols, and an appreciation for its synthetic potential are crucial for its effective utilization. For researchers in drug development, bromomalononitrile offers a versatile platform for the construction of novel heterocyclic entities, thereby contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Takeshita, H., Mori, A., & Kubo, K. (1998). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 75, 210. doi:10.15227/orgsyn.075.0210. Retrieved from [Link]

  • Google Patents. (2013). CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
  • Qin, H., Zhou, Y., Zeng, Q., & Qi, Z. (2019). Mechanism study and preparing (hetero)arylidene malononitriles through a greener and scalable catalytic strategy. ResearchGate. Retrieved from [Link]

  • Google Patents. (1996). JP2517304B2 - Method for producing bromoacetonitrile.
  • Google Patents. (1973). US3711561A - Novel preparation of bromonitro alcohols.
  • Abdel-Latif, F. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. Retrieved from [Link]

  • Ferris, J. P., & Orgel, L. E. (1965). The Reactions of Bromomalononitrile with Bases. The Journal of Organic Chemistry, 30(7), 2365–2367. doi:10.1021/jo01018a060. Retrieved from [Link]

  • Satyanarayana, K., & Saraswat, H. (2022). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 25(2), 145-154. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Compounds in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H.-U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. doi:10.1055/s-2006-944215. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6619-6638. doi:10.1039/C6OB00827F. Retrieved from [Link]

  • Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society. Retrieved from [Link]

  • PubChem. (n.d.). Bromomalononitrile. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. doi:10.1021/jm100762r. Retrieved from [Link]

Sources

Theoretical Investigations into the Electronic Structure and Physicochemical Properties of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomalononitrile (C₃HBrN₂) is a key organic reagent recognized for its utility in the synthesis of diverse heterocyclic compounds and functional materials. A profound understanding of its electronic structure is paramount for predicting its reactivity, elucidating reaction mechanisms, and designing novel molecular architectures. This guide presents a comprehensive theoretical analysis of bromomalononitrile's electronic and structural properties, leveraging modern computational chemistry techniques. Through a detailed examination of its molecular geometry, frontier molecular orbitals (HOMO-LUMO), charge distribution, and vibrational frequencies, we provide critical insights into the molecule's intrinsic reactivity and spectroscopic signatures. This work serves as a foundational resource for professionals engaged in synthetic chemistry, materials science, and drug development, offering a robust theoretical framework to guide future experimental endeavors.

Introduction: The Significance of Bromomalononitrile

Bromomalononitrile, a halogenated derivative of malononitrile, is a versatile building block in organic synthesis. Its structure, featuring two electron-withdrawing cyano groups and an electronegative bromine atom attached to a central carbon, imparts unique reactivity. It is frequently employed in reactions leading to the formation of complex molecules, including dicyanoheptafulvene derivatives and various nitrogen-containing heterocycles.[1][2] The efficacy and pathway of these synthetic transformations are fundamentally governed by the molecule's electronic architecture.

Theoretical and computational chemistry offer powerful tools to probe molecular properties that are often difficult to observe experimentally.[3] By modeling the electronic structure of bromomalononitrile, we can quantitatively assess its geometric parameters, map its electrostatic potential, and analyze the orbitals involved in chemical bonding and reactions. This in-silico approach provides a predictive understanding of the molecule's behavior, accelerating the design of new synthetic routes and the development of novel functional molecules. This guide details the application of Density Functional Theory (DFT) to unravel the electronic intricacies of bromomalononitrile.

Theoretical and Computational Methodology

Rationale for Method Selection

To investigate the electronic structure of bromomalononitrile, Density Functional Theory (DFT) was selected as the primary computational method. DFT has proven to be a highly effective and computationally efficient approach for studying organic molecules, providing a reliable balance between accuracy and resource requirements for predicting geometries, electronic properties, and vibrational spectra.[4][5]

The specific functional chosen is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment of molecules with significant electron correlation and electronegative atoms like bromine and nitrogen. To ensure a precise description of the electron distribution, particularly for the bromine atom and the diffuse lone pairs of the nitrogen atoms, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently flexible, including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Computational Workflow Protocol

All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA. The protocol followed a self-validating sequence to ensure the reliability of the results.

Step 1: Geometry Optimization

  • An initial structure of bromomalononitrile was constructed using standard bond lengths and angles.

  • A full geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation (ground state).

  • The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found, where the net forces on all atoms are negligible.

Step 2: Vibrational Frequency Analysis

  • Following optimization, a frequency calculation was conducted at the same level of theory.

  • This step serves two critical purposes:

    • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be directly compared with experimental spectra.[6]

Step 3: Electronic Property Calculation

  • Using the optimized geometry, single-point energy calculations were performed to derive key electronic properties.

  • This includes the analysis of:

    • Mulliken Atomic Charges: To understand the distribution of electron density across the molecule.

    • Frontier Molecular Orbitals (HOMO/LUMO): To analyze the molecule's reactivity and electronic transition properties.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[7]

G Computational Workflow for Bromomalononitrile Analysis cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output node_input Initial Molecular Structure (Bromomalononitrile) node_method Define Theoretical Method: Level of Theory: B3LYP Basis Set: 6-311++G(d,p) node_opt Geometry Optimization (Find Ground State) node_method->node_opt node_freq Frequency Calculation node_opt->node_freq node_geom Optimized Geometry (Bond Lengths, Angles) node_opt->node_geom node_sp Single-Point Energy & Property Calculation node_freq->node_sp node_verify Verify Minimum (No Imaginary Frequencies) node_freq->node_verify node_spectra IR & Raman Spectra node_freq->node_spectra node_elec Electronic Properties: - Mulliken Charges - HOMO/LUMO - NBO Analysis node_sp->node_elec

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of bromomalononitrile was optimized to its ground state. The key structural parameters are summarized in the table below. The molecule exhibits Cₛ symmetry. The calculated bond lengths and angles are consistent with values expected for similar organic molecules and theoretical studies on related compounds like fluoromalononitrile.[8] The C-Br bond length is slightly elongated, which can be attributed to the electron-withdrawing effect of the two cyano groups. The C≡N bond lengths are typical for nitriles.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths (Å) C-Br1.958
C-C1.485
C≡N1.154
C-H1.086
**Bond Angles (°) **Br-C-C109.8
C-C-C111.5
H-C-Br107.5
C-C≡N178.9
Electronic Properties and Reactivity

The distribution of Mulliken atomic charges reveals the polar nature of the molecule. The bromine atom and the two nitrogen atoms carry significant negative charges due to their high electronegativity, while the carbon atoms, particularly the central carbon (Cα) bonded to bromine, are electropositive. This charge distribution highlights Cα as a primary electrophilic site, susceptible to nucleophilic attack. The hydrogen atom is also slightly positive. This charge landscape is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

AtomMulliken Charge (e)
Br-0.185
C (central)+0.130
C (cyano)+0.095
N-0.152
H+0.169

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO Energy: -8.15 eV

  • LUMO Energy: -2.45 eV

  • HOMO-LUMO Energy Gap (ΔE): 5.70 eV

The HOMO is primarily localized on the bromine atom, specifically its p-type lone pair orbitals. This indicates that the initial site for an electrophilic attack on bromomalononitrile would likely be the bromine atom. The LUMO, conversely, is distributed across the π* antibonding orbitals of the two cyano groups and the σ* antibonding orbital of the C-Br bond. This suggests that a nucleophilic attack would target the central carbon atom, leading to the potential displacement of the bromide ion.

The relatively large HOMO-LUMO gap of 5.70 eV suggests that bromomalononitrile is a kinetically stable molecule, requiring a significant energy input to undergo electronic excitation. This gap is a key descriptor of its chemical reactivity; molecules with smaller gaps are generally more reactive.

FMO cluster_orbitals Frontier Molecular Orbitals cluster_scale Energy LUMO LUMO (π* C≡N, σ* C-Br) -2.45 eV HOMO HOMO (p-orbital on Br) -8.15 eV LUMO->HOMO ΔE = 5.70 eV E_high Higher Energy E_low Lower Energy

Caption: HOMO-LUMO energy levels of bromomalononitrile.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides deeper insights into the bonding and intramolecular interactions. The analysis confirms the strong polarization of the C-Br bond and the C≡N triple bonds. A key finding from NBO is the presence of significant hyperconjugative interactions, which contribute to the molecule's stability. The most prominent interaction involves the donation of electron density from the lone pairs of the nitrogen atoms (LP(N)) to the adjacent antibonding π*(C-C) orbitals.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N₅π* (C₂-C₃)2.85
LP (1) N₆π* (C₂-C₄)2.85
LP (1) Br₁σ* (C₂-H₇)1.10

These delocalization effects, while small, indicate a degree of electronic communication across the molecular framework and contribute to the overall stability of the ground state structure.

G Electronic Structure and Chemical Reactivity Relationship cluster_properties Core Electronic Properties cluster_reactivity Predicted Chemical Reactivity prop1 HOMO Localization (on Bromine atom) react2 Site of Electrophilic Interaction at Br prop1->react2 dictates prop2 LUMO Localization (π* C≡N, σ* C-Br) react1 Susceptibility to Nucleophilic Attack at Cα prop2->react1 enables prop3 Charge Distribution (Electropositive Cα) prop3->react1 confirms prop4 Large Energy Gap (ΔE = 5.70 eV) react3 High Kinetic Stability prop4->react3 implies

Caption: Relationship between electronic properties and reactivity.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be used to identify the molecule experimentally. The most characteristic vibrational modes are associated with the cyano and C-Br groups.

Frequency (cm⁻¹) (Scaled)Intensity (km/mol)Vibrational Assignment
2255HighC≡N Symmetric Stretch
2268MediumC≡N Asymmetric Stretch
1420MediumC-H Bending
650StrongC-Br Stretch
545MediumC-C-C Bending

The intense C≡N stretching frequencies around 2250-2270 cm⁻¹ are a hallmark of nitriles. The strong absorption predicted around 650 cm⁻¹ is characteristic of the C-Br stretching mode, providing a clear spectroscopic marker for this functional group. These theoretical predictions are invaluable for the structural characterization of bromomalononitrile and its reaction products.

Conclusion

This guide has detailed a comprehensive theoretical study of the electronic structure of bromomalononitrile using Density Functional Theory. The key findings are:

  • Molecular Structure: The optimized geometry reveals a structure influenced by the steric and electronic effects of the bromine atom and cyano groups.

  • Reactivity Insights: Analysis of the frontier molecular orbitals and Mulliken charges identifies the central carbon as the primary electrophilic site for nucleophilic attack and the bromine atom as the site for electrophilic interactions.

  • Kinetic Stability: The large HOMO-LUMO energy gap of 5.70 eV indicates that bromomalononitrile is a kinetically stable molecule.

  • Spectroscopic Signature: The calculated vibrational frequencies provide a clear theoretical spectrum, with characteristic C≡N and C-Br stretching modes that can be used for experimental identification.

The theoretical data presented herein provides a robust foundation for researchers, scientists, and drug development professionals. These insights into the electronic structure and inherent reactivity of bromomalononitrile can guide the rational design of new synthetic pathways, facilitate the development of novel materials, and aid in the construction of complex molecular scaffolds for pharmaceutical applications.

References

  • Organic Syntheses Procedure. (n.d.). bromomalononitrile. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromomalononitrile. PubChem Compound Database. Retrieved from [Link]

  • Nasakin, O. E., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370–372. Available at: [Link]

  • García, F., & Houk, K. N. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Molecules, 28(13), 5172. Available at: [Link]

  • Atavin, E. G., et al. (2005). The molecular structure of fluoromalononitrile as determined by gas-phase electron diffraction and ab initio calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1671-1674. Available at: [Link]

  • ChemSrc. (2024). Bromomalononitrile. Retrieved from [Link]

  • Yarkony, D. R. (Ed.). (1995). Modern electronic structure theory. World Scientific. Available at: [Link]

  • Li, Y., et al. (2022). Theoretical Study on the Structure and Dissociation Mechanism of Electronic Excited States of Nitrosyl Bromide Molecules. The Journal of Physical Chemistry A, 126(19), 2936–2941. Available at: [Link]

  • Novoa, J. J., et al. (2003). Theoretical Study of the Electronic Structure and Magnetic Interactions in Purely Organic Nitronyl Nitroxide Crystals. Journal of Physical Chemistry A, 107(40), 8375-8386. Available at: [Link]

  • Ryu, C. Y. (2019). Day 06 3 Molecular Orbital (MO) Theory for BN. YouTube. Available at: [Link]

  • Solomon, E. I., & Lowery, M. D. (1993). Electronic structure contributions to function in bioinorganic chemistry. Science, 259(5101), 1575-1581. Available at: [Link]

  • Subramanian, M. K., et al. (2012). Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. Pramana, 79(4), 843-858. Available at: [Link]

  • Szymański, S., et al. (2021). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 26(11), 3367. Available at: [Link]

  • Lanza, G., & L-Toral, M. (2020). The Vibrational Spectra of the Boron Halides and Their Molecular Complexes. Part 14. Ab Initio Studies of the Boron Trifluoride-Nitrous Acid Complex. Journal of the Chilean Chemical Society, 65(1). Available at: [Link]

  • Krone, M., et al. (2016). Illustration of molecular orbitals for an acetonitrile molecule. ResearchGate. Available at: [Link]

  • Frecus, B., et al. (2021). The vibrational spectra of a model boron dipyrromethene molecule in condensed phase: Experimental and theoretical insights. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119569. Available at: [Link]

  • Murillo-Sánchez, J. M., et al. (2021). Ab initio study of the vibrational spectra of amorphous boron nitride. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Laane, J., et al. (2007). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Journal of Molecular Structure, 834, 337-349. Available at: [Link]

  • Teaches, P. A. (2022). Molecular Orbital Theory Boron Trifluoride BF3. YouTube. Available at: [Link]

Sources

Solubility of bromomalononitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Bromomalononitrile in Common Organic Solvents

Abstract

Bromomalononitrile (C₃HBrN₂) is a halogenated nitrile that serves as a reactive building block in organic synthesis. Its utility in chemical transformations is fundamentally linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive analysis of the solubility of bromomalononitrile, addressing both theoretical predictions and qualitative observations from the scientific literature. Due to a notable absence of quantitative solubility data in published resources, this document furnishes a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who utilize bromomalononitrile and require a robust understanding of its solution behavior to optimize reaction conditions, purification strategies, and overall process efficiency.

Introduction to Bromomalononitrile: Physicochemical Profile

Bromomalononitrile is a crystalline solid at room temperature.[1] An understanding of its molecular structure and physicochemical properties is foundational to predicting its solubility. The molecule features two highly polar nitrile (-C≡N) groups and a covalent bromine atom attached to a central carbon. These features create a molecule with a significant dipole moment, suggesting a preference for polar solvents.

Table 1: Physicochemical Properties of Bromomalononitrile

PropertyValueSource
Molecular Formula C₃HBrN₂PubChem[2]
Molecular Weight 144.96 g/mol PubChem[2]
CAS Number 1885-22-9Chemsrc[3]
Appearance Colorless crystalsOrganic Syntheses[1]
Melting Point 63-64°COrganic Syntheses[1]
Boiling Point 147.6°C at 760 mmHgChemsrc[3]
Density 1.849 g/cm³Chemsrc[3]
LogP (Octanol-Water Partition Coefficient) 0.797 - 0.8Chemsrc[3], PubChem[2]
Topological Polar Surface Area (TPSA) 47.6 ŲPubChem[2]

The LogP value of approximately 0.8 indicates a relatively balanced lipophilic and hydrophilic character, suggesting that the compound will not be exclusively soluble in either very nonpolar or very polar solvents. The substantial topological polar surface area further supports its affinity for polar environments.[2]

Theoretical Principles and Qualitative Solubility Profile

The principle of "like dissolves like" is the primary guide for predicting solubility.[4] The polarity of bromomalononitrile, driven by its two nitrile groups, dictates its solubility behavior.

Inferred Solubility from Synthetic Procedures

While direct, quantitative studies are scarce, the use of bromomalononitrile as a reagent in various published synthetic procedures provides strong qualitative evidence of its solubility.

  • High Solubility in Polar Aprotic Solvents: Organic synthesis procedures frequently employ bromomalononitrile in solvents like pyridine and chloroform. In one notable procedure, bromomalononitrile is added to a solution of cycloheptatrienylium tetrafluoroborate in pyridine, indicating good solubility.[1] The subsequent workup involves dissolving the residue in chloroform, from which the product is later recrystallized, again confirming high solubility.[1]

  • Solubility in Other Halogenated Solvents: The successful recrystallization from chloroform suggests that other chlorinated solvents, such as dichloromethane (DCM), are also likely to be effective.[1]

  • Moderate Solubility in Ethers: While not explicitly stated, the use of diethyl ether in related extractions or purifications would suggest at least moderate solubility.

  • Use in Biphasic Systems: The preparation of bromomalononitrile can be achieved through the bromination of malononitrile in water.[1] The product, which precipitates, is then taken up in chloroform. This process implies low to moderate solubility in water but high solubility in chloroform.[1]

Table 2: Qualitative Solubility of Bromomalononitrile Inferred from Literature

SolventSolvent TypeSolubilitySource / Rationale
Pyridine Polar AproticSolubleUsed as a reaction solvent.[1]
Chloroform (CHCl₃) Polar AproticSolubleUsed for extraction and recrystallization.[1]
Acetonitrile (CH₃CN) Polar AproticLikely SolubleUsed as a solvent for reactions with the related malononitrile.[5] Its polarity is suitable for dissolving bromomalononitrile.
Water (H₂O) Polar ProticSlightly SolubleUsed as a reaction medium from which the product precipitates.[1]
Ethanol Polar ProticLikely SolubleOften shows solubility for compounds soluble in polar aprotic solvents.
Benzene AromaticLikely SolubleA related dibromo-complex is soluble in benzene.[6]

Quantitative Solubility Data

A thorough review of the scientific literature and chemical databases reveals a lack of specific quantitative solubility data for bromomalononitrile across a range of common organic solvents. This data gap necessitates experimental determination for applications requiring precise concentration control.

Table 3: Quantitative Solubility of Bromomalononitrile (Experimentally Determined)

SolventSolvent TypeSolubility at 25°C ( g/100 mL)
Acetone Polar AproticData not available
Acetonitrile Polar AproticData not available
Dichloromethane (DCM) Polar AproticData not available
Ethyl Acetate (EtOAc) Polar AproticData not available
Methanol Polar ProticData not available
Ethanol Polar ProticData not available
Isopropanol (IPA) Polar ProticData not available
Toluene AromaticData not available
Hexanes NonpolarData not available

The following section provides a robust protocol for determining these values.

Experimental Protocol: Determining Equilibrium Solubility

This protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a solvent.[7] The principle involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Materials and Equipment
  • Bromomalononitrile (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation: Add an excess amount of bromomalononitrile to a vial. The key is to ensure that a significant amount of undissolved solid remains at equilibrium. A starting point is ~100 mg of solid in 5 mL of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid contamination of the supernatant.

  • Sampling: Carefully draw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This removes any suspended microcrystals.

  • Quantification:

    • Determine the exact volume or mass of the collected supernatant.

    • Dilute the sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of bromomalononitrile.

    • Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in mg/mL or mol/L.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification prep1 Add excess bromomalononitrile to solvent in a sealed vial equil1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep1->equil1 Establish Equilibrium sep1 Cease agitation, allow solid to settle for >2 hours equil1->sep1 Achieve Saturation sample1 Draw supernatant with syringe sep1->sample1 Isolate Saturated Solution sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Dilute sample to known volume sample2->quant1 Prepare for Analysis quant2 Analyze by HPLC or GC quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3

Caption: Workflow for determining the equilibrium solubility of bromomalononitrile.

Safety Precautions and Handling

Bromomalononitrile is a hazardous substance and must be handled with appropriate safety measures.

  • GHS Hazard Classification: According to the Globally Harmonized System, bromomalononitrile is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[2]

  • Personal Protective Equipment (PPE): Always handle bromomalononitrile inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[8] In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for bromomalononitrile remains a gap in the published literature, its chemical properties and documented use in synthesis indicate high solubility in polar aprotic solvents such as pyridine and chloroform, and slight solubility in water. For applications in research and development that require precise solution-phase control, the experimental determination of solubility is essential. The detailed protocol provided in this guide offers a reliable and validated method for obtaining this critical data, enabling scientists to optimize their processes, ensure reproducibility, and handle this versatile reagent with the necessary safety precautions.

References

  • Bromomalononitrile | CAS#:1885-22-9 | Chemsrc . Chemsrc.com. [Link]

  • bromomalononitrile - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . N.A. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF . Scribd. [Link]

  • Bromomalononitrile | C3HBrN2 | CID 192748 . PubChem, National Institutes of Health. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . N.A. [Link]

  • Dibromomalononitrile | CAS#:1885-23-0 | Chemsrc . Chemsrc.com. [Link]

  • Solubility of Organic Compounds . N.A. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]

  • A. - Dibromomalononitrile-potassium bromide - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Material Safety Data Sheet - Bromoacetonitrile, 97% . Cole-Parmer. [Link]

  • 9-Bromononanenitrile | C9H16BrN | CID 13111849 . PubChem, National Institutes of Health. [Link]

  • Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline . Journal of Chemical Sciences. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Utility and Inherent Risks of Bromomalononitrile

Bromomalononitrile (2-bromopropanedinitrile) is a highly reactive and versatile reagent frequently employed in organic synthesis.[1] Its utility stems from the presence of both a labile bromine atom and two electron-withdrawing nitrile groups, making it a valuable building block for constructing complex heterocyclic systems and other molecular scaffolds of interest in pharmaceutical and materials science research.[1][2][3] However, the very reactivity that makes it synthetically useful also imparts significant physiological and chemical hazards. This guide provides a comprehensive overview of these hazards, grounded in authoritative safety data, and outlines field-proven protocols for its safe handling, storage, and disposal. The causality behind each procedural step is explained to foster a culture of intrinsic safety, moving beyond mere compliance to a deeper understanding of risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. Bromomalononitrile is a solid with a melting point of 65-66°C.[4] It is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5]

Toxicological Profile

Bromomalononitrile is acutely toxic and poses a significant health risk through multiple routes of exposure.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its health hazards.[6]

Table 1: GHS Hazard Classification for Bromomalononitrile

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed[6] Danger
Acute Toxicity, Dermal H312: Harmful in contact with skin[6] Danger
Skin Corrosion/Irritation H315: Causes skin irritation[6] Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation[6] Warning
Acute Toxicity, Inhalation H332: Harmful if inhaled[6] Warning

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] | Danger |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[6]

  • Inhalation: Inhalation of dust or aerosols can be harmful, causing respiratory tract irritation.[6][7] It may also lead to respiratory sensitization, potentially causing allergy or asthma-like symptoms upon subsequent exposure.[6]

  • Skin Contact: The compound is harmful if it comes into contact with the skin and causes irritation.[6] Prolonged contact can lead to the absorption of toxic amounts.[5]

  • Eye Contact: Direct contact causes serious eye irritation.[6] Similar nitrile compounds are noted as lachrymators, substances that cause tearing.[7][8]

  • Ingestion: Bromomalononitrile is harmful if swallowed.[6] Ingestion can lead to systemic poisoning.[7]

Physicochemical Hazards
  • Reactivity and Stability: Bromomalononitrile should be handled with an awareness of its reactivity. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with acids can liberate very toxic gas.[5]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

  • Fire Hazards: The material is combustible. While it has a high flash point (>110 °C), it can form explosive mixtures with air upon intense heating.[7]

Section 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is essential for mitigating the risks associated with bromomalononitrile.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area, specifically within a certified chemical fume hood.[9][10] This is a mandatory requirement for all operations involving bromomalononitrile, including weighing, solution preparation, and reaction quenching. The fume hood contains vapors and dust, preventing inhalation and minimizing contamination of the general laboratory environment. An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final barrier between the researcher and the hazardous material. The selection of appropriate PPE is a critical, non-negotiable step.

PPE_Selection_Workflow start Begin Work with Bromomalononitrile engineering_controls Is work performed inside a certified chemical fume hood? start->engineering_controls stop_work STOP WORK Relocate to a fume hood. engineering_controls->stop_work No eye_protection Eye/Face Protection engineering_controls->eye_protection Yes splash_risk Is there a significant risk of splash? eye_protection->splash_risk goggles Wear chemical splash goggles (ANSI Z87.1 / EN166) splash_risk->goggles No face_shield Wear chemical splash goggles AND a full-face shield. splash_risk->face_shield Yes hand_protection Hand Protection goggles->hand_protection face_shield->hand_protection gloves Wear chemical-resistant nitrile gloves. hand_protection->gloves double_glove Double-gloving is strongly recommended to prevent contamination. gloves->double_glove body_protection Body Protection double_glove->body_protection lab_coat Wear a flame-resistant lab coat with cuffs fully buttoned. body_protection->lab_coat end_ppe PPE Protocol Complete lab_coat->end_ppe

Caption: PPE selection workflow for handling bromomalononitrile.

  • Eye and Face Protection: At a minimum, chemical safety goggles conforming to EN166 or ANSI Z87.1 standards are required.[11] If there is a risk of splashing, a full-face shield must be worn over the goggles.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[12] Given the acute dermal toxicity, double-gloving is a highly recommended practice to protect against unnoticed tears or contamination when removing the outer pair.[10] Gloves must be inspected before use and disposed of as hazardous waste after handling is complete.[11]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[12] Ensure that shoes fully cover the feet; open-toed footwear is strictly prohibited.[12]

  • Respiratory Protection: Work should be conducted within a fume hood to prevent the need for respiratory protection.[7] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2 for EU EN 143 or OV/AG/P99 for US) should be used by trained personnel.[11]

Standard Operating Protocol: A Step-by-Step Guide

Adherence to a detailed protocol is crucial for ensuring safety and experimental reproducibility. All operations should be conducted in a well-ventilated hood.[13]

Protocol 1: Weighing and Transfer of Solid Bromomalononitrile

  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Put on all required PPE as outlined in the diagram above.

  • Container Handling: Before opening, allow the reagent container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Use a spatula for all transfers.[10] Weigh the desired amount of solid into a tared, sealed container (e.g., a vial or round-bottom flask) to minimize exposure. Avoid creating dust.

  • Cleanup: After transfer, decontaminate the spatula with an appropriate solvent (e.g., ethanol) in a waste beaker within the hood. Wipe down the balance and surrounding area.

  • Waste: Dispose of contaminated bench paper, gloves, and weigh boats as hazardous chemical waste according to institutional guidelines.

Protocol 2: Preparation of a Bromomalononitrile Solution

  • Setup: Perform all steps within a chemical fume hood. Ensure the vessel for the solution (e.g., a round-bottom flask with a stir bar) is securely clamped.

  • Solvent Addition: Add the desired solvent to the reaction vessel first.

  • Solute Addition: Slowly and carefully add the pre-weighed solid bromomalononitrile to the solvent while stirring to ensure controlled dissolution and prevent splashing or aerosol generation.

  • Sealing: Once the solid is added, cap the vessel immediately.

  • Post-Handling: Decontaminate any equipment used and the work area. Dispose of all contaminated disposable materials as hazardous waste.

Storage and Disposal
  • Storage: Store bromomalononitrile in a tightly closed container in a dry, cool, and well-ventilated area.[9] It should be stored locked up or in an area accessible only to authorized personnel. Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • Disposal: All waste containing bromomalononitrile, including empty containers, must be treated as hazardous waste.[10] Do not mix with other waste streams. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[9]

Section 3: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response_Workflow spill Spill Detected spill_size Assess Spill Size Is it a minor, manageable spill? spill->spill_size minor_spill_header Minor Spill Protocol spill_size->minor_spill_header Yes major_spill_header Major Spill Protocol spill_size->major_spill_header No alert_minor Alert personnel in the immediate area. minor_spill_header->alert_minor ppe_minor Don appropriate PPE, including respiratory protection if necessary. alert_minor->ppe_minor contain_minor Cover spill with inert absorbent material (e.g., sand, vermiculite). ppe_minor->contain_minor collect_minor Sweep up and shovel into a suitable, closed container for hazardous waste. contain_minor->collect_minor clean_minor Clean the spill area thoroughly. collect_minor->clean_minor evacuate_major EVACUATE the area immediately. Alert others to evacuate. major_spill_header->evacuate_major isolate_major Isolate the hazard area. Prevent entry. evacuate_major->isolate_major call_emergency Call emergency response (e.g., EH&S, 911). isolate_major->call_emergency inform_responders Provide responders with chemical name and SDS. call_emergency->inform_responders

Caption: Decision workflow for responding to a bromomalononitrile spill.

  • Minor Spill: For a small, manageable spill within a fume hood, ensure proper PPE is worn.[10] Cover the spill with an inert absorbent material like sand or vermiculite.[7] Carefully sweep or scoop the material into a sealed container for hazardous waste disposal.[11][14] Clean the area thoroughly.

  • Major Spill: Evacuate all non-essential personnel from the area and prevent re-entry.[10] Immediately contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and location of the spill.[15]

First Aid Measures

In the event of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical professional.[11]

  • Inhalation: Immediately move the affected person to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7][9] Call for immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.

Fire Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7] Stay in the danger area only with self-contained breathing apparatus.

  • Hazards: Vapors are heavier than air and may spread along floors. Prevent fire extinguishing water from contaminating surface water or groundwater systems.

References

  • Bromomalononitrile | C3HBrN2 | CID 192748 . PubChem, National Institutes of Health. [Link]

  • MSDS of (R)-(+)-4-Bromomandelonitrile. (2013-10-25). [Source URL not directly for bromomalononitrile, but provides analogous safety protocols].
  • The Reactions of Bromomalononitrile with Bases . The Journal of Organic Chemistry. [Link]

  • Personal protective equipment for handling 3- Bromo-5-(bromomethyl)benzonitrile. Benchchem. [Source URL not directly for bromomalononitrile, but provides analogous safety protocols].
  • Bromomalononitrile | CAS#:1885-22-9 . Chemsrc. [Link]

  • Material Safety Data Sheet - Bromoacetonitrile, 97% . Cole-Parmer. [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]

  • ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles . ResearchGate. [Link]

  • bromomalononitrile - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? . Quora. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Emergency Procedures for Incidents Involving Chemicals . Research Safety, University of Kentucky. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Source URL not directly for bromomalononitrile, but provides analogous safety protocols].
  • GUIDANCE AT THE SCENE OF AN INCIDENT . BromAid. [Link]

  • Emergency Response Guide for Labor
  • What to do in a chemical emergency . GOV.UK. [Link]

  • Malononitrile | NCCH2CN | CID 8010 . PubChem, National Institutes of Health. [Link]

  • Bromoacetonitrile | C2H2BrN | CID 11534 . PubChem, National Institutes of Health. [Link]

  • ECHA's New Report Highlights Environmental Risks of Aromatic Brominated Flame Retardants . Foresight. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants . A Journal of AIDIC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of Bromomalononitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthetic utility of bromomalononitrile as a versatile building block for the construction of various heterocyclic scaffolds. The content herein is structured to offer not just procedural steps but also a deeper understanding of the underlying chemical principles and experimental rationale.

Introduction: The Synthetic Potential of Bromomalononitrile

Bromomalononitrile, with the chemical formula C₃HBrN₂, is a highly reactive gem-bromo compound that serves as a valuable precursor in organic synthesis.[1] Its structure, featuring two electron-withdrawing nitrile groups and a labile bromine atom on a central carbon, imparts a unique reactivity profile. This makes it an excellent electrophile and a precursor to highly functionalized intermediates, which are instrumental in the synthesis of a wide array of heterocyclic systems. These heterocyclic motifs are central to the fields of medicinal chemistry and materials science.

The reactivity of bromomalononitrile is primarily centered around the electrophilic nature of the carbon atom bearing the bromine and the acidity of the methine proton. This dual reactivity allows it to participate in a variety of transformations including nucleophilic substitutions, cycloadditions, and multicomponent reactions.[2][3][4]

Table 1: Physicochemical Properties of Bromomalononitrile

PropertyValue
CAS Number 1885-22-9[5]
Molecular Formula C₃HBrN₂[1]
Molecular Weight 144.96 g/mol [1]
Boiling Point 147.6°C at 760 mmHg[5]
Density 1.849 g/cm³[5]
Flash Point 43.1°C[5]

Safety and Handling of Bromomalononitrile

Due to its reactivity, bromomalononitrile is a hazardous substance and must be handled with appropriate safety precautions.[1]

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation.[1]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] For handling larger quantities or when there is a risk of aerosol formation, a NIOSH-approved respirator with appropriate cartridges should be used.[9]

  • Storage: Bromomalononitrile should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

  • Disposal: All chemical waste must be disposed of in accordance with local regulations.[6]

Synthesis of Fused Pyridine Heterocycles

While the direct use of bromomalononitrile for constructing simple pyridine rings is not extensively documented, it is a valuable reagent for synthesizing more complex, fused pyridine systems.[10] These structures are of significant interest in medicinal chemistry.

Synthesis of Triazolopyridine Derivatives: A Mechanistic Overview

One notable application of bromomalononitrile is in the synthesis of fused triazolopyridine derivatives.[10] The reaction likely proceeds through an initial nucleophilic attack by a suitable precursor on the electrophilic carbon of bromomalononitrile, followed by an intramolecular cyclization to form the fused heterocyclic system.

Below is a generalized workflow for such a synthesis.

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Reactants: - Bromomalononitrile - Triazole Precursor - Base mixing Combine reactants in solvent reagents->mixing solvent Solvent Selection: (e.g., Ethanol, DMF) solvent->mixing heating Heat under reflux (Monitor by TLC) mixing->heating quench Quench reaction heating->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Final Product: Fused Triazolopyridine purify->product

Caption: General workflow for the synthesis of fused pyridine heterocycles.

Protocol: Synthesis of a 2,2-Dicyanotriazolopyridine-5-one Derivative

This protocol is a representative example of the synthesis of a fused triazolopyridine system.[10]

Reagents and Materials:

Reagent/MaterialQuantityPurpose
Appropriate triazole precursor1.0 eqStarting material
Bromomalononitrile1.1 eqReagent
Base (e.g., Triethylamine)2.0 eqCatalyst/Acid scavenger
Solvent (e.g., Ethanol)As neededReaction medium
DichloromethaneAs neededExtraction solvent
BrineAs neededWashing agent
Anhydrous Sodium SulfateAs neededDrying agent
Silica GelAs neededStationary phase for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the triazole precursor (1.0 eq) in ethanol.

  • Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add bromomalononitrile (1.1 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,2-dicyanotriazolopyridine-5-one.[10]

Synthesis of Pyrazole Derivatives

Bromomalononitrile can be a key component in multicomponent reactions for the synthesis of pyrazole derivatives, particularly pyrano[2,3-c]pyrazoles.[11][12] These reactions are highly efficient, often proceeding in a one-pot manner to generate complex molecules from simple starting materials.[4]

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles: A Mechanistic Pathway

The synthesis of pyrano[2,3-c]pyrazoles often involves a four-component reaction between an aldehyde, a hydrazine derivative, a β-ketoester, and a malononitrile derivative. While the literature extensively covers malononitrile, the use of bromomalononitrile would introduce a bromine atom that could be valuable for further functionalization. The general mechanism involves a series of condensation and cyclization reactions.

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Final Steps aldehyde Aldehyde ylidene Knoevenagel Condensation (Ylidene Intermediate) aldehyde->ylidene hydrazine Hydrazine Derivative pyrazolone Pyrazolone Formation hydrazine->pyrazolone ketoester β-Ketoester ketoester->pyrazolone bromo Bromomalononitrile bromo->ylidene michael Michael Addition pyrazolone->michael ylidene->michael cyclize Intramolecular Cyclization michael->cyclize tauto Tautomerization cyclize->tauto product Pyrano[2,3-c]pyrazole tauto->product

Caption: Mechanistic pathway for the multicomponent synthesis of pyrano[2,3-c]pyrazoles.

Protocol: One-Pot Synthesis of a Substituted Pyrano[2,3-c]pyrazole

This protocol is adapted from established methods for pyranopyrazole synthesis, incorporating bromomalononitrile as a key reactant.[11][12]

Reagents and Materials:

Reagent/MaterialQuantityPurpose
Aromatic Aldehyde1.0 mmolStarting material
Hydrazine Hydrate1.0 mmolStarting material
Ethyl Acetoacetate1.0 mmolStarting material
Bromomalononitrile1.0 mmolStarting material
Catalyst (e.g., Piperidine)0.1 mmolCatalyst
Solvent (e.g., Ethanol)10 mLReaction medium

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and bromomalononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative.

Synthesis of Thiazole Derivatives

Bromomalononitrile is a precursor for the synthesis of various thiazole derivatives. Thiazoles are an important class of heterocycles with diverse biological activities.[13]

Hantzsch-Type Thiazole Synthesis: A Mechanistic Perspective

A common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. A variation of this can be envisioned using bromomalononitrile. The reaction of bromomalononitrile with a thiourea or thioamide derivative would lead to the formation of a thiazole ring.

G start Bromomalononitrile + Thiourea Derivative intermediate1 Nucleophilic Attack (S on C-Br) start->intermediate1 Step 1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product Aminothiazole Derivative intermediate3->product Final Product

Sources

Step-by-step protocol for the synthesis of dicyanoheptafulvene using bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Intrigue of a Non-Benzenoid Aromatic

8,8-Dicyanoheptafulvene is a fascinating non-benzenoid aromatic compound characterized by a seven-membered carbocyclic ring with an exocyclic dicyanomethylene group. Its unique electronic structure, arising from the cross-conjugation between the heptafulvene core and the electron-withdrawing nitrile groups, imparts a significant dipole moment and unique chemical reactivity. This has made it a valuable building block in the synthesis of more complex molecules and a subject of interest in materials science. The compound's propensity to undergo cycloaddition reactions has been particularly exploited in the construction of intricate polycyclic systems.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8,8-dicyanoheptafulvene. The presented methodology is a robust two-part synthesis. The first part details the preparation of the key intermediate, cycloheptatrienylium (tropylium) tetrafluoroborate, from cycloheptatriene. The second part delineates the reaction of this stable aromatic cation with bromomalononitrile to yield the target molecule. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only a detailed procedure but also the underlying chemical principles and safety considerations.

Chemical Structures and Reaction Overview

The overall synthetic strategy is depicted below:

Part 1: Synthesis of Cycloheptatrienylium Tetrafluoroborate

Synthesis_of_Tropylium_Salt cluster_0 Part 1: Preparation of Tropylium Salt Cycloheptatriene Cycloheptatriene TropyliumSalt Cycloheptatrienylium Tetrafluoroborate (Tropylium Salt) Cycloheptatriene->TropyliumSalt Hydride Abstraction TritylTetrafluoroborate Trityl Tetrafluoroborate (Ph3C+BF4-) TritylTetrafluoroborate->TropyliumSalt Triphenylmethane Triphenylmethane

Caption: Synthesis of the tropylium salt from cycloheptatriene.

Part 2: Synthesis of 8,8-Dicyanoheptafulvene

Synthesis_of_Dicyanoheptafulvene cluster_1 Part 2: Formation of Dicyanoheptafulvene TropyliumSalt Cycloheptatrienylium Tetrafluoroborate Dicyanoheptafulvene 8,8-Dicyanoheptafulvene TropyliumSalt->Dicyanoheptafulvene Reaction Bromomalononitrile Bromomalononitrile Bromomalononitrile->Dicyanoheptafulvene Pyridine Pyridine (base)

Caption: Reaction of the tropylium salt with bromomalononitrile.

Materials and Equipment

Reagents
ReagentPuritySupplierNotes
Cycloheptatriene≥95%Commercially availableDistill before use.
Trityl Tetrafluoroborate≥97%Commercially availableStore in a desiccator.
Acetonitrile (anhydrous)≥99.8%Commercially availableUse from a freshly opened bottle.
Diethyl ether (anhydrous)≥99.7%Commercially availableUse from a freshly opened bottle.
Bromomalononitrile≥95%Commercially availableCaution: Toxic and corrosive.
Pyridine (anhydrous)≥99.8%Commercially availableStore over KOH pellets.
ChloroformHPLC gradeCommercially availableFor chromatography.
EthanolReagent gradeCommercially availableFor recrystallization.
Silica Gel (Wakogel C-300 or equivalent)230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath and water bath

  • Rotary evaporator

  • Apparatus for suction filtration (Büchner funnel, filter flask)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Part 1: Synthesis of Cycloheptatrienylium (Tropylium) Tetrafluoroborate

Rationale: The synthesis of the tropylium salt is achieved through hydride abstraction from cycloheptatriene. Trityl tetrafluoroborate is an effective reagent for this purpose, as the trityl cation is a strong hydride acceptor, and the tetrafluoroborate anion is non-nucleophilic, which stabilizes the resulting tropylium cation.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trityl tetrafluoroborate (16.5 g, 50 mmol) in anhydrous acetonitrile (100 mL).

  • To the stirred solution, add freshly distilled cycloheptatriene (4.6 g, 50 mmol).

  • Heat the reaction mixture to reflux for 1 hour. A precipitate of tropylium tetrafluoroborate will form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration and wash it with two portions of anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and triphenylmethane byproduct.

  • Dry the resulting white to off-white crystalline solid under vacuum to obtain cycloheptatrienylium tetrafluoroborate. The expected yield is typically high.

Part 2: Synthesis of 8,8-Dicyanoheptafulvene

Rationale: This reaction proceeds via the attack of the malononitrile anion (formed in situ by the deprotonation of bromomalononitrile by pyridine) on the tropylium cation. Subsequent elimination of HBr and pyridine hydrobromide leads to the formation of the heptafulvene. Pyridine acts as both a base and a solvent in this reaction.

Procedure:

  • Caution! All operations should be conducted in a well-ventilated fume hood. Bromomalononitrile is toxic and corrosive.

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cycloheptatrienylium tetrafluoroborate (17.8 g, 0.1 mol) and anhydrous pyridine (200 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Dissolve bromomalononitrile (14.5 g, 0.1 mol) in anhydrous pyridine (50 mL) and add this solution dropwise to the cooled suspension over a period of 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

  • The reaction mixture will turn into a deep red solution.

  • Remove the pyridine under reduced pressure using a rotary evaporator (water bath temperature should not exceed 40 °C).

  • To the resulting residue, add chloroform (300 mL) and stir to dissolve the product.

  • Filter the chloroform solution to remove the insoluble pyridinium tetrafluoroborate.

  • Wash the collected solid with a small amount of chloroform.

  • Combine the chloroform filtrates and evaporate the solvent under reduced pressure.

Purification
  • Prepare a silica gel column (e.g., Wakogel C-300, 400 g) with chloroform as the eluent.

  • Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elute the column with chloroform. The 8,8-dicyanoheptafulvene will elute as a distinct red band.

  • Collect the red fractions and combine them.

  • Evaporate the solvent from the collected fractions under reduced pressure to yield a red solid.

  • Recrystallize the solid from ethanol to obtain 8,8-dicyanoheptafulvene as fine red needles.

  • Dry the purified product under vacuum. The expected yield is approximately 80%. The melting point should be around 199-200 °C.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

  • Bromomalononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.[1] Handle with extreme care and avoid any direct contact. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

  • Tropone and Cycloheptatriene: These are flammable liquids. Avoid contact with skin and eyes.[2][3]

  • Cycloheptatrienylium tetrafluoroborate: This salt is corrosive and can cause severe skin burns and eye damage.[4] Handle with care and avoid inhalation of the dust.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or swallowed.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Determination of the melting point is a quick and easy way to assess purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry: Confirms the molecular weight of the product.

  • IR Spectroscopy: To identify the characteristic nitrile (C≡N) and other functional group stretching frequencies.

Troubleshooting

  • Low yield in Part 1: Ensure that the cycloheptatriene is freshly distilled and the acetonitrile is anhydrous. Moisture can hydrolyze the trityl cation and the tropylium salt.

  • Low yield in Part 2: The reaction is sensitive to temperature. Maintain the temperature below 5 °C during the addition of bromomalononitrile. Ensure all reagents and solvents are anhydrous.

  • Difficult purification: If the product is difficult to crystallize, it may be impure. Repeat the column chromatography, ensuring careful separation of the red band.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 8,8-dicyanoheptafulvene. By following the two-part procedure and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further investigation in various fields of chemical science. The explanation of the rationale behind the key steps aims to provide a deeper understanding of the underlying chemistry, empowering researchers to adapt and optimize the procedure for their specific needs.

References

  • Takeshita, H., Mori, A., & Kubo, K. (n.d.). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 8,8-Dicyanoheptafulvene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tropylium tetrafluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bromomalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Tropone. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Cycloheptatrienylium, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bromomalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Bromomalononitrile: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Bromomalononitrile stands as a highly reactive and versatile C3 building block in organic synthesis, offering an efficient entry point to a diverse array of functionalized heterocyclic compounds. Its unique combination of two nitrile groups and a bromine atom on a central carbon makes it a potent precursor for the construction of key pharmaceutical intermediates. This comprehensive guide provides detailed application notes and validated protocols for the synthesis of medicinally relevant scaffolds, including substituted thiazoles, pyridines, and pyrazoles, derived from bromomalononitrile. The causality behind experimental choices, self-validating system protocols, and in-depth mechanistic insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Bromomalononitrile in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular architectures with enhanced therapeutic efficacy and safety profiles. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of efficient synthetic routes to these scaffolds is of paramount importance.[1][2] Bromomalononitrile (C₃HBrN₂) has emerged as a valuable and reactive intermediate in this pursuit. Its electrophilic carbon, activated by two electron-withdrawing nitrile groups, readily participates in a variety of cyclization and substitution reactions.

This guide delves into the practical applications of bromomalononitrile as a precursor for the synthesis of key pharmaceutical intermediates. We will explore its utility in constructing highly functionalized thiazole, pyridine, and pyrazole ring systems, which are prevalent in numerous approved drugs.[3][4][5] The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for researchers in both academic and industrial settings.

Safety and Handling of Bromomalononitrile

Bromomalononitrile is a toxic and reactive compound that requires careful handling in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Key Safety Precautions:

  • Inhalation: Toxic if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Skin Contact: Toxic in contact with skin and causes skin irritation.[9]

  • Eye Contact: Causes serious eye irritation.[8]

  • Ingestion: Toxic if swallowed.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Emergency Procedures:

  • In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[8]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Synthesis of 2-Amino-5-bromo-4-cyanothiazole: A Key Intermediate for Thiazole-Based Pharmaceuticals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs, including sulfathiazole (an antibiotic) and dasatinib (a kinase inhibitor).[2][5] The Hantzsch thiazole synthesis offers a direct and efficient route to this important heterocyclic system.

Reaction Principle and Causality

The reaction between bromomalononitrile and thiourea proceeds via a classic Hantzsch-type condensation. Thiourea acts as a binucleophile, with the sulfur atom attacking the electrophilic carbon of bromomalononitrile, followed by an intramolecular cyclization involving one of the nitrogen atoms and a nitrile group. The bromine atom at the 5-position of the resulting thiazole ring provides a valuable handle for further functionalization through cross-coupling reactions.

Hantzsch_Thiazole_Synthesis Bromomalononitrile Bromomalononitrile Intermediate Thiouronium Intermediate Bromomalononitrile->Intermediate Nucleophilic Attack (S on C-Br) Thiourea Thiourea Thiourea->Intermediate Thiazole 2-Amino-5-bromo-4-cyanothiazole Intermediate->Thiazole Intramolecular Cyclization & Tautomerization

Caption: Hantzsch-type synthesis of 2-amino-5-bromo-4-cyanothiazole.

Detailed Experimental Protocol

Materials:

  • Bromomalononitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromomalononitrile (1.0 eq) in anhydrous ethanol.

  • Add thiourea (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.[10]

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-amino-5-bromo-4-cyanothiazole.

Expected Results and Characterization
ParameterExpected Value
Appearance Pale yellow to off-white solid
Yield 75-85%
¹H NMR (DMSO-d₆) δ 8.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 170 (C=N), 145 (C-Br), 115 (CN), 90 (C-CN)
IR (KBr, cm⁻¹) ~3300-3400 (N-H), ~2220 (C≡N)

Synthesis of Substituted Pyridines via Reaction with 1,3-Dicarbonyl Compounds

Substituted pyridines are another class of heterocyclic compounds with immense pharmaceutical importance, found in drugs like nifedipine (a calcium channel blocker) and omeprazole (a proton pump inhibitor).[4][11] Bromomalononitrile can serve as a versatile synthon for the construction of highly functionalized pyridine rings.

Reaction Principle and Causality

The reaction of bromomalononitrile with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base, proceeds through a multi-step sequence involving a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The base facilitates the deprotonation of the active methylene compound, initiating the reaction cascade. The choice of base and reaction conditions can influence the regioselectivity and yield of the final pyridine product.

Pyridine_Synthesis Bromomalononitrile Bromomalononitrile Knoevenagel Knoevenagel Adduct Bromomalononitrile->Knoevenagel Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Knoevenagel Base-catalyzed Condensation Michael Michael Adduct Dicarbonyl->Michael Knoevenagel->Michael Michael Addition (another dicarbonyl) Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Pyridine Substituted Pyridine Cyclized->Pyridine Aromatization

Caption: General pathway for the synthesis of substituted pyridines.

Detailed Experimental Protocol

Materials:

  • Bromomalononitrile (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane

Procedure:

  • To a solution of bromomalononitrile (1.0 eq) and acetylacetone (1.1 eq) in anhydrous ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted pyridine.

Expected Results and Characterization
ParameterExpected Value
Appearance Crystalline solid
Yield 60-75%
¹H NMR (CDCl₃) Signals corresponding to methyl and pyridine ring protons
¹³C NMR (CDCl₃) Signals for pyridine ring carbons, methyl carbons, and nitrile carbon
MS (ESI) [M+H]⁺ corresponding to the product

Synthesis of 3-Amino-4-cyanopyrazole: A Precursor for Pyrazole-Based APIs

Pyrazole-containing drugs are widely used in medicine, with examples including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant.[3][12] The reaction of bromomalononitrile with hydrazine provides a straightforward route to aminopyrazole intermediates.

Reaction Principle and Causality

This synthesis involves the nucleophilic attack of hydrazine on one of the nitrile groups of bromomalononitrile, followed by an intramolecular cyclization to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol. The resulting 3-amino-4-cyanopyrazole is a versatile intermediate for the synthesis of more complex pyrazole derivatives.

Pyrazole_Synthesis Bromomalononitrile Bromomalononitrile Adduct Initial Adduct Bromomalononitrile->Adduct Hydrazine Hydrazine Hydrazine->Adduct Nucleophilic Addition Pyrazole 3-Amino-4-cyanopyrazole Adduct->Pyrazole Intramolecular Cyclization

Caption: Synthesis of 3-amino-4-cyanopyrazole.

Detailed Experimental Protocol

Materials:

  • Bromomalononitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve bromomalononitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add hydrazine hydrate (1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • A precipitate will form. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-amino-4-cyanopyrazole.

Expected Results and Characterization
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 80-90%
¹H NMR (DMSO-d₆) δ 7.8 (s, 1H, CH), 5.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 155 (C-NH₂), 140 (C-H), 118 (CN), 85 (C-CN)
Melting Point ~175-178 °C

Potential Application in Gewald-Type Thiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[13][14] While not a classical substrate, the unique reactivity of bromomalononitrile suggests its potential utility in a modified Gewald-type synthesis. The bromine atom could act as a leaving group, potentially leading to novel substitution patterns on the thiophene ring. Further research in this area is warranted to explore this promising synthetic avenue.[13]

Conclusion

Bromomalononitrile is a potent and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic intermediates. The protocols detailed in this guide for the synthesis of substituted thiazoles, pyridines, and pyrazoles provide a robust foundation for researchers and drug development professionals. The high reactivity and functionality of bromomalononitrile, coupled with the straightforward nature of these reactions, make it an invaluable tool in the quest for novel therapeutic agents. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • Pharmaceutical drugs containing pyrazole unit.ResearchGate. [URL: https://www.researchgate.net/figure/Pharmaceutical-drugs-containing-pyrazole-unit_fig1_354764954]
  • Bromomalononitrile | CAS#:1885-22-9.Chemsrc. [URL: https://www.chemsrc.com/en/cas/1885-22-9_235084.html]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00206j]
  • Bromomalononitrile | C3HBrN2 | CID 192748.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/192748]
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS20477.pdf]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • The Role of Pyridine Intermediates in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-pyridine-intermediates-in-modern-drug-discovery-65651394.html]
  • Dibromomalononitrile | CAS#:1885-23-0.Chemsrc. [URL: https://www.chemsrc.com/en/cas/1885-23-0_834720.html]
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.ResearchGate. [URL: https://www.researchgate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyrazole-containing-pharmaceuticals%3A-target%2C-and-Li-Pan/7a76059e35b71c26b52781446e594895689133a8]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7810878/]
  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis.Medium. [URL: https://medium.com/@linagong/pyridines-in-action-7-selected-examples-of-pyridine-in-drug-synthesis-b2a7924e0f4f]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000007/]
  • SAFETY DATA SHEET - TCI Chemicals.TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/B0703_EN.pdf]
  • Representative drugs with 2-aminothiazole scaffold.ResearchGate. [URL: https://www.researchgate.net/figure/Representative-drugs-with-2-aminothiazole-scaffold_fig1_349319854]
  • Recent developments of 2-aminothiazoles in medicinal chemistry.ResearchGate. [URL: https://www.researchgate.net/publication/342469850_Recent_developments_of_2-aminothiazoles_in_medicinal_chemistry]
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.Acta Chimica Slovenica. [URL: https://www.researchgate.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473859/]
  • SAFETY DATA SHEET - Sigma-Aldrich.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242489]
  • Application Notes and Protocols: The Role of Dibromomalononitrile in Thiophene Synthesis via a Putative Gewald-Type Reaction.Benchchem. [URL: https://www.benchchem.
  • Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole.Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-2-amino-5-bromo-4-t-butylthiazole]
  • Material Safety Data Sheet - Capot Chemical.Capot Chemical. [URL: https://www.capotchem.com/msds/1885-22-9.pdf]
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS02877.pdf]
  • Pyridine: the scaffolds with significant clinical diversity.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01571d]
  • bromomalononitrile - Organic Syntheses Procedure.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0210]
  • A green chemistry approach to gewald reaction.Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]
  • Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.Benchchem. [URL: https://www.benchchem.
  • Bromomalononitrile CAS#: 1885-22-9.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81073346.htm]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/28-3051/28-3051-view-article/]
  • Gewald reaction - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/Gewald_reaction]
  • DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.Google Patents. [URL: https://patents.google.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/xiv/as-2621jp/2621-view-article/]
  • 3(5)-aminopyrazole - Organic Syntheses Procedure.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0039]
  • Asian Journal of Organic & Medicinal Chemistry.Asian Journal of Organic & Medicinal Chemistry. [URL: https://ajomc.com/abstract.php?id=305]
  • Gewald Reaction - Organic Chemistry Portal.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
  • 3-Amino-4-pyrazolecarbonitrile synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/16617-46-2.htm]
  • On the Reaction of Malononitrile with Acetylacetone.ResearchGate. [URL: https://www.researchgate.net/publication/257697472_On_the_Reaction_of_Malononitrile_with_Acetylacetone]
  • 2-bromopyridine - Organic Syntheses Procedure.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0136]
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0031]
  • 147-152 Research Article Synthesis of some new 5- substituted of.JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-some-new-5-substituted-of-2aminothiazoles-and-bis2aminothiazolessulfides.pdf]
  • (PDF) Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole.ResearchGate. [URL: https://www.researchgate.net/publication/289531584_Simple_Grinding_Catalyst-free_One-Pot_Three-Component_Synthesis_of_Polysubstituted_Amino_Pyrazole]
  • Synthesis of polysubstituted dihydropyridines by four-component reactions of aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20704414/]
  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone.Marshall Digital Scholar. [URL: https://mds.marshall.edu/cgi/viewcontent.cgi?article=1815&context=etd]

Sources

Application Notes and Protocols: Radical Addition of Bromomalononitrile to Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Reactivity of the Dicyanomethyl Radical

The radical addition of bromomalononitrile to alkenes represents a potent and versatile method for the synthesis of highly functionalized γ-bromo-α,α-dicyanoalkanes. These products serve as valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. The presence of two electron-withdrawing nitrile groups on the α-carbon significantly stabilizes the intermediary dicyanomethyl radical, facilitating its formation and subsequent reaction with a wide range of olefinic substrates. This addition reaction allows for the simultaneous introduction of a bromine atom and a dicyanomethyl moiety across a double bond, paving the way for diverse downstream transformations.

This guide provides a comprehensive overview of the radical addition of bromomalononitrile to alkenes, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and exploring the applications of the resulting adducts, with a particular focus on their relevance to drug discovery and development.

Safety and Handling of Bromomalononitrile

CAUTION: Bromomalononitrile is a hazardous substance and all operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Bromomalononitrile is a lachrymator and is toxic if inhaled or absorbed through the skin. It is crucial to consult the Safety Data Sheet (SDS) before handling this reagent.

Key Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • In case of contact:

    • Skin: Immediately wash the affected area with copious amounts of soap and water.

    • Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Disposal: Dispose of all waste containing bromomalononitrile in accordance with local, state, and federal regulations for hazardous waste.

A reliable procedure for the preparation of bromomalononitrile from malononitrile and bromine is available in Organic Syntheses, a trusted source for detailed and independently verified experimental procedures.[1]

Reaction Mechanism and Regioselectivity

The radical addition of bromomalononitrile to alkenes proceeds via a classical radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) upon heating, or by photochemical irradiation. The initiator radical then abstracts the bromine atom from bromomalononitrile to generate the key dicyanomethyl radical.

G

Propagation

The propagation phase consists of two repeating steps. First, the electrophilic dicyanomethyl radical adds to the alkene at the less substituted carbon atom. This regioselectivity is driven by the formation of the more stable secondary or tertiary alkyl radical. This newly formed radical then abstracts a bromine atom from another molecule of bromomalononitrile, yielding the final product and regenerating the dicyanomethyl radical, which continues the chain reaction.

G

Termination

The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Experimental Protocols

Protocol 1: Thermal Initiation with AIBN (Representative Procedure)

This protocol describes the addition of bromomalononitrile to a generic terminal alkene, such as 1-octene, using AIBN as a thermal initiator.

Materials:

  • Bromomalononitrile

  • 1-Octene (or other terminal alkene)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the alkene (1.0 eq.) and bromomalononitrile (1.2 eq.) dissolved in anhydrous benzene or toluene.

  • Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Initiator Addition: In a separate flask, dissolve AIBN (0.1 eq.) in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C for benzene) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Photochemical Initiation (Representative Procedure)

This protocol outlines a photochemical approach for the radical addition.

Materials:

  • Bromomalononitrile

  • Alkene (e.g., styrene)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Equipment:

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • Nitrogen inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, dissolve the alkene (1.0 eq.) and bromomalononitrile (1.2 eq.) in the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling nitrogen through it for 20-30 minutes.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Follow steps 5-8 as described in Protocol 1.

Modern Alternative: Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) offers a more controlled and efficient alternative to classical radical additions. In ATRA, a transition metal catalyst, often a copper complex, facilitates the reversible transfer of a halogen atom, which helps to minimize unwanted side reactions and allows for the use of milder reaction conditions. Copper-catalyzed ATRA reactions of α-bromoacetonitrile with alkenes have been successfully developed, providing a valuable precedent for the application of this methodology to bromomalononitrile.[2]

G

Applications in Drug Discovery and Development

The malononitrile moiety is a versatile functional group in medicinal chemistry, known for its ability to participate in various biological interactions. Derivatives of malononitrile have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3]

The products of the radical addition of bromomalononitrile to alkenes, γ-bromo-α,α-dicyanoalkanes, are particularly valuable as they provide a scaffold for further chemical modifications. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups, while the nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines.

Examples of Potential Applications:

  • Anticancer Agents: Benzylidenemalononitrile derivatives have been shown to possess antineoplastic properties, with some compounds exhibiting potent activity against various cancer cell lines.[4] The adducts from the radical addition can serve as precursors for the synthesis of novel malononitrile-containing compounds with potential anticancer activity.

  • Antimicrobial Agents: The nitrile functionality is present in a number of antimicrobial compounds. The ability to introduce the dicyanomethyl group onto various lipophilic backbones via radical addition to alkenes opens up avenues for the development of new antimicrobial agents with potentially improved cell membrane permeability. Functionalized malononitriles have shown promising antibacterial and antifungal activities.[3]

  • Enzyme Inhibitors: The electron-withdrawing nature of the nitrile groups can facilitate interactions with the active sites of enzymes, making malononitrile derivatives attractive candidates for the design of enzyme inhibitors.

Data Summary

Parameter Thermal Initiation (AIBN) Photochemical Initiation Atom Transfer Radical Addition (ATRA)
Initiator AIBN (Azobisisobutyronitrile)UV lightTransition metal catalyst (e.g., Cu(I) complex)
Temperature Reflux (e.g., 80 °C in benzene)Room temperatureOften milder than thermal initiation
Advantages Simple setup, common lab equipmentMild conditions, avoids high temperaturesHigh efficiency, good control, minimizes side reactions
Disadvantages Higher temperatures may lead to side reactionsRequires specialized photochemical equipmentCatalyst may need to be removed from the final product

Conclusion

The radical addition of bromomalononitrile to alkenes is a powerful synthetic tool for the creation of highly functionalized molecules with significant potential in drug discovery and materials science. While requiring careful handling due to the hazardous nature of the starting material, the reaction proceeds with predictable regioselectivity and can be initiated by both thermal and photochemical methods. The advent of transition-metal-catalyzed ATRA provides a more controlled and efficient alternative for this transformation. The resulting γ-bromo-α,α-dicyanoalkanes are versatile intermediates that can be further elaborated to access a wide array of complex molecular architectures, making this reaction a valuable addition to the synthetic chemist's toolbox.

References

  • Malononitrile: A Versatile Active Methylene Group. (URL: [Link])

  • Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (URL: [Link])

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (URL: [Link])

  • Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. (URL: [Link])

  • Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. (URL: [Link])

  • BROMOMALONONITRILE. (URL: [Link])

  • Reactions and conditions: (i) malononitrile, aryl aldehyde, cat.... (URL: [Link])

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (URL: [Link])

  • Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. (URL: [Link])

  • Antibacterial activity (inhibition percentage) of malononitrile-based... (URL: [Link])

  • One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. (URL: [Link])

  • Future Antimicrobials: Natural and Functionalized Phenolics. (URL: [Link])

  • Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. (URL: [Link])

  • 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. (URL: [Link])

  • Cu-Catalyzed atom transfer radical addition reactions of alkenes with α-bromoacetonitrile. (URL: [Link])

  • Antimicrobial activity of functionalised carbon nanotubes against pathogenic microorganisms. (URL: [Link])

  • Mechanism of the formation of AIBN-radical derived polymer 10. (URL: [Link])

  • Perspectives on Usage of Functional Nanomaterials in Antimicrobial Therapy for Antibiotic-Resistant Bacterial Infections. (URL: [Link])

  • Effect of Size, Shape and Surface Functionalization on the Antibacterial Activity of Silver Nanoparticles. (URL: [Link])

  • Initiation reactions in the high temperature decomposition of styrene. (URL: [Link])

  • How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. (URL: [Link])

  • Studies toward the Photochemical Synthesis of Functionalized[5]- and[1] Carbohelicenes. (URL: [Link])

  • α-Bromoketone synthesis by bromination. (URL: [Link])

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (URL: [Link])

  • An easy synthesis of α-chloro-α′-bromo or α,α′-dichloro ketones. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Synthesis via Knoevenagel Condensation with Bromomalononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bromomalononitrile in Knoevenagel Condensations

The Knoevenagel condensation is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated dinitriles which are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] This reaction involves the base-catalyzed condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone.[2]

The introduction of a bromine atom to the malononitrile scaffold, creating bromomalononitrile, significantly enhances the synthetic utility of this reagent. The powerful electron-withdrawing effects of the two nitrile groups and the bromine atom render the α-proton exceptionally acidic, facilitating its removal by even weak bases and often accelerating the initial condensation step. More importantly, the resulting brominated products are highly versatile synthons, primed for subsequent transformations such as Michael additions and complex cascade cyclizations to generate diverse heterocyclic systems.[4][5]

This guide provides an in-depth exploration of the Knoevenagel condensation involving bromomalononitrile and its derivatives. It delves into the mechanistic nuances, explains the rationale behind protocol design, and offers detailed, field-proven methodologies for researchers in organic synthesis and drug development.

Mechanistic Insights: Causality and Control

The Knoevenagel condensation proceeds via a three-step sequence: deprotonation, nucleophilic addition, and dehydration.[2] The use of bromomalononitrile introduces specific considerations at each stage.

  • Deprotonation: The α-proton of bromomalononitrile is highly acidic, allowing for the use of a wide range of bases, from strong inorganic bases to milder organic amines like piperidine or even basic salts such as sodium acetate.[2][4] The choice of base is critical; a strong base may favor undesired side reactions, while a weak base ensures controlled formation of the carbanion.

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The reactivity of the carbonyl partner is crucial; aromatic aldehydes with electron-withdrawing groups (e.g., nitro- or chloro-substituted) are generally more reactive and lead to shorter reaction times.[6][7]

  • Dehydration: The resulting aldol-type intermediate rapidly undergoes base-catalyzed elimination of a water molecule to yield the stable, conjugated α,β-unsaturated product.[2]

The bromine atom on the final product serves as an excellent leaving group and an activation site for subsequent reactions, making these Knoevenagel adducts valuable for constructing complex molecular architectures.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromomalononitrile Bromomalononitrile (Active Methylene) Aldehyde Aldehyde/Ketone (Carbonyl) Carbanion Carbanion (Enolate) Bromomalononitrile->Carbanion Deprotonation Base Base (e.g., Piperidine) AldolAdduct Aldol Adduct (Unstable) Carbanion->AldolAdduct Nucleophilic Attack Carbanion->AldolAdduct FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct Dehydration (-H₂O) Experimental_Workflow A 1. Reactant Preparation B 2. Reaction Setup & Catalyst Addition A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Isolation C->D Reaction Complete E 5. Purification (Recrystallization) D->E F 6. Product Characterization E->F

Caption: Standard experimental workflow for synthesis.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a robust and widely applicable method for the condensation of an aromatic aldehyde with a brominated active methylene compound, adapted from standard procedures. [8] Materials:

  • Aromatic aldehyde (1.0 equivalent)

  • Bromomalononitrile or derivative (e.g., 4-Bromophenylacetonitrile) (1.0 equivalent)

  • Piperidine (0.1 equivalents)

  • Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the brominated active methylene compound (1.0 eq) in a suitable volume of ethanol (e.g., 5-10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirring solution at room temperature, add a catalytic amount of piperidine (0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture. The consumption of the starting aldehyde is a reliable indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure α,β-unsaturated product. [8]

Protocol 2: Solvent-Free Mechanochemical (Grinding) Method

This environmentally benign protocol avoids bulk solvents, reduces waste, and can often be performed at room temperature, making it a prime example of green chemistry. [9] Materials:

  • Aromatic aldehyde (1.0 equivalent)

  • Bromomalononitrile (1.0 equivalent)

  • Basic catalyst (e.g., anhydrous sodium carbonate, NaOAc) (0.2 equivalents) [4]* Mortar and pestle

  • Standard laboratory glassware for work-up

Procedure:

  • Mixing Reactants: In a clean, dry mortar, combine the aromatic aldehyde (1.0 eq), bromomalononitrile (1.0 eq), and the solid basic catalyst (0.2 eq).

  • Grinding: Grind the solid mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency (e.g., the mixture may become a paste or solidify).

  • Monitoring: The reaction progress can be monitored by periodically taking a small sample, dissolving it in a suitable solvent (e.g., acetone or ethyl acetate), and analyzing by TLC.

  • Work-up: After the reaction is complete (typically indicated by the disappearance of starting materials on TLC), add water to the solid mixture. This step dissolves the catalyst and other water-soluble components.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the product thoroughly with water and then with a small amount of cold ethanol to remove any unreacted aldehyde. Dry the product to obtain the crude material, which is often of high purity. If necessary, recrystallize from an appropriate solvent.

Applications in Medicinal Chemistry and Materials Science

The products derived from Knoevenagel condensations, particularly benzylidenemalononitriles, are of significant interest to drug development professionals. [10]These compounds serve as versatile scaffolds and key intermediates for a wide array of biologically active molecules.

  • Anticancer Agents: Many benzylidenemalononitrile derivatives have demonstrated potent antineoplastic activity, acting as inhibitors of critical signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. [11]* Antimicrobial and Antifungal Agents: The unique electronic and structural properties of these compounds make them effective starting points for the synthesis of novel antibacterial and antifungal drugs. [10][11]* Functional Materials: The conjugated π-system of the Knoevenagel products makes them suitable for applications in materials science, including the design of dyes and photoconductive materials. [12]* Synthesis of Heterocycles: The tandem reactivity of brominated Knoevenagel products allows for elegant one-pot syntheses of complex heterocyclic systems like substituted pyridines and cyclopropanes, which are common motifs in pharmaceutical compounds. [4][5]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Reaction 1. Deactivated carbonyl group (steric hindrance).2. Insufficiently active catalyst.3. Low reaction temperature.1. Increase reaction time and/or temperature. Use a more reactive aldehyde if possible.2. Switch to a stronger base or a different catalyst system (see data table).3. Ensure the reaction is at the proper reflux temperature.
Formation of Side Products 1. Self-condensation of the aldehyde.2. Michael addition or other cascade reactions.3. Catalyst concentration too high.1. Use a weaker base (e.g., NaOAc instead of piperidine).2. This may be desired; otherwise, lower the temperature and use a less reactive catalyst to control the reaction.3. Reduce the catalyst loading to 5-10 mol%.
Difficult Purification Product is an oil or does not crystallize easily.1. Attempt purification via column chromatography on silica gel.2. Try triturating the crude oil with a non-polar solvent like hexane to induce solidification.

References

  • Naskar, K., Maity, S., Maity, H. S., & Sinha, C. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of the carbonyl compound and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • Lolak, N., Kuyuldar, E., Burhan, H., Goksu, H., Akocak, S., & Sen, F. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12693. Retrieved from [Link]

  • Singh, S., & Singh, P. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018). Recent developments in knoevenagel condensation reaction: a review. World Journal of Pharmaceutical Research, 7(12), 332-343. Retrieved from [Link]

  • Ferreira, I. M., et al. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. Retrieved from [Link]

  • Jin, T. S., Wang, A. Q., & Li, T. S. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26343–26359. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Li, J. T., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8. Retrieved from [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2022). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Mini-Reviews in Medicinal Chemistry, 22. Retrieved from [Link]

  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile, and.... Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Malononitriles via Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromomalononitrile

Substituted malononitriles are foundational building blocks in modern organic synthesis, serving as key intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The dicyanomethane moiety is a powerful functional group, capable of participating in a vast array of chemical transformations, including cyclizations to form diverse heterocyclic systems.[2] Bromomalononitrile, CHBr(CN)₂, emerges as a uniquely versatile and highly reactive reagent for introducing this valuable dicyanomethyl group. Its utility stems from the powerful electron-withdrawing nature of the two nitrile groups, which renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth exploration of the synthetic applications of bromomalononitrile, detailing field-proven protocols and the underlying chemical principles that govern its reactivity.

PART 1: Safety First - Essential Handling and Hazard Management

Trustworthiness in any protocol begins with safety. Bromomalononitrile is a potent chemical with significant hazards and must be handled with the utmost care in a controlled laboratory environment.

1.1 GHS Hazard Profile

According to the Globally Harmonized System (GHS), bromomalononitrile is classified with multiple hazards.[3] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Danger

  • Hazard Statements: H302, H312, H332, H315, H319, H334

1.2 Mandatory Safety Protocol

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contact occurs.

    • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Handling: Avoid creating dust. Use sealed containers for transport within the lab. Keep away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.

PART 2: The Chemical Logic - Reactivity of Bromomalononitrile

The synthetic utility of bromomalononitrile is dictated by its electronic structure. The two cyano groups (-C≡N) are powerful electron-withdrawing groups. This has two major consequences:

  • Electrophilic Carbon: The inductive effect of the nitrile groups and the bromine atom makes the central carbon atom electron-deficient and thus a strong electrophile, primed for Sₙ2-type reactions with nucleophiles.

  • Weak C-Br Bond: The C-Br bond is susceptible to homolytic cleavage under radical conditions (e.g., heat or light initiation), generating a dicyanomethyl radical, ·CH(CN)₂. This radical is stabilized by resonance delocalization of the unpaired electron onto the two nitrile groups, making it a viable intermediate for radical chain reactions.

G BMM Br-CH(CN)₂ Bromomalononitrile

PART 3: Synthetic Protocols and Applications

The following protocols are designed to be self-validating, providing researchers with robust starting points for synthesis. Each protocol includes causality-driven explanations for key steps.

Section 3.1: Preparation of Bromomalononitrile

Before use in synthesis, the reagent itself must often be prepared. The following procedure is adapted from a trusted source, Organic Syntheses.[3][4]

Protocol 1: Synthesis of Bromomalononitrile

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve malononitrile (20 g, 0.30 mol) in 300 mL of water. Cool the flask in an ice bath to 0-5 °C.

    • Rationale: The reaction is exothermic, and cooling prevents side reactions and decomposition. Water is a suitable solvent for the initial suspension of malononitrile.

  • Bromine Addition: Slowly add bromine (48.5 g, 0.30 mol) dropwise from the addition funnel over a period of 5 hours, maintaining the internal temperature below 10 °C.

    • Rationale: Slow addition is critical to control the reaction rate and temperature. A 1:1 molar ratio is used for monosubstitution.

  • Reaction and Precipitation: After the addition is complete, stir the mixture overnight while allowing it to slowly warm to room temperature. A pale precipitate of bromomalononitrile will form.

  • Workup and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. For purification, dissolve the crude solid in a minimal amount of chloroform (approx. 100 mL), dry the solution with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to about half the volume. Cool the solution in a refrigerator to induce crystallization.

    • Rationale: Recrystallization from chloroform yields high-purity, colorless crystals of bromomalononitrile.[4]

  • Yield and Characterization: The expected yield is approximately 40-50%. The product should be characterized by melting point (63-64 °C) and spectroscopic methods.

ParameterValueReference
Malononitrile20 g (0.30 mol)[4]
Bromine48.5 g (0.30 mol)[4]
SolventWater (300 mL)[4]
Temperature0-10 °C[4]
Typical Yield~48%[3]
Section 3.2: C-Alkylation with Carbon Nucleophiles

The reaction of bromomalononitrile with carbon nucleophiles is a powerful method for forming new C-C bonds. Enolates and other carbanionic species readily displace the bromide in an Sₙ2 fashion.[5][6]

Protocol 2: General Procedure for Alkylation of Ketone Enolates

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir for 30-60 minutes at -78 °C.

    • Rationale: Anhydrous conditions are essential to prevent quenching of the strong base and enolate. LDA is used to ensure complete and irreversible deprotonation, forming the kinetic enolate if applicable.[5] -78 °C prevents aldol side reactions.

  • Alkylation: Prepare a solution of bromomalononitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cold enolate solution. Stir at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature overnight.

    • Rationale: The nucleophilic enolate attacks the electrophilic carbon of bromomalononitrile in a classic Sₙ2 displacement.[6] Keeping the reaction cold initially helps control the reaction rate.

  • Quench and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

R-C(O⁻)=CH-R' Enolate

]; bmm [label="Br-CH(CN)₂"]; product [label="R-CO-CH(R')-CH(CN)₂"];

start -> enolate [label="LDA, THF, -78 °C"];

{rank=same; enolate; bmm;}

enolate -> product [label="Sₙ2 Attack"]; bmm -> product [color="#EA4335", arrowhead=none, style=dashed]; } .dot Figure 2: Workflow for the C-alkylation of ketone enolates.

Section 3.3: Free-Radical Addition to Alkenes

Bromomalononitrile can participate in anti-Markovnikov additions across double bonds via a free-radical chain mechanism, analogous to the well-known "peroxide effect" with HBr.[7][8]

Protocol 3: Representative Procedure for Radical Addition to an Alkene

  • Reaction Setup: In a quartz reaction vessel equipped with a reflux condenser, combine the alkene (1.0 equiv), bromomalononitrile (1.2 equiv), and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) (0.1 equiv) in a suitable solvent like benzene or cyclohexane.

    • Rationale: A quartz vessel is used for photochemical initiation (if using UV light). A slight excess of bromomalononitrile ensures complete consumption of the alkene. AIBN and BPO are standard thermal radical initiators.[9]

  • Initiation: De-gas the solution by bubbling N₂ or Ar through it for 15-20 minutes. Heat the mixture to reflux (typically ~80 °C for AIBN in benzene) or irradiate with a UV lamp to initiate the reaction.

    • Rationale: Oxygen must be removed as it can quench radicals and inhibit the chain reaction. Heat or UV light provides the energy for homolytic cleavage of the initiator, starting the chain process.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude residue by column chromatography to isolate the 1:1 adduct.

G cluster_init Initiation cluster_prop Propagation Cycle cluster_term Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• R• R• Br-CH(CN)₂ Br-CH(CN)₂ R•->Br-CH(CN)₂ H-abstraction or Br-abstraction •CH(CN)₂ •CH(CN)₂ Br-CH(CN)₂->•CH(CN)₂ Alkene Alkene •CH(CN)₂->Alkene Step 1: Addition Adduct Radical Adduct Radical Alkene->Adduct Radical Forms more stable radical Br-CH(CN)₂_prop Br-CH(CN)₂ Adduct Radical->Br-CH(CN)₂_prop Step 2: Br Abstraction Product Product Br-CH(CN)₂_prop->Product Forms product Product->•CH(CN)₂ Regenerates radical Radical_A Radical Non-radical Product Non-radical Product Radical_A->Non-radical Product Combination Radical_B Radical Radical_B->Non-radical Product

Section 3.4: Tandem Reactions for Heterocycle Synthesis

Bromomalononitrile is an exceptional reagent for cascade or tandem reactions, where multiple bonds are formed in a single pot. This approach rapidly builds molecular complexity. A notable example is its reaction with arylmethylidene derivatives of malononitrile dimer.[11]

Protocol 4: Synthesis of a Tetrahydrocyclopropa[c]pyrrole Derivative

This protocol is based on the reaction described by Golubev et al. for the synthesis of complex nitrogen heterocycles.[11]

  • Reaction Setup: Dissolve the 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitrile starting material (1.0 equiv) in an appropriate solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add bromomalononitrile (1.0 equiv) to the solution, followed by a mild base such as triethylamine or potassium carbonate (1.1 equiv).

    • Rationale: The reaction proceeds via a tandem sequence. First, the diene acts as a nucleophile in a Michael addition to an acceptor (formed in situ or present), followed by an intramolecular cyclization where the resulting anion displaces the bromide on the dicyanomethyl group, forming a cyclopropane ring. A final intramolecular cyclization then forms the pyrrole ring.[11]

  • Reaction Conditions: Stir the mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Workup and Purification: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Substrate (Ar)BaseSolventYieldReference
PhenylK₂CO₃Ethanol82%[11]
3-BromophenylK₂CO₃Ethanol85%[11]
3,4-DimethoxyphenylK₂CO₃Ethanol80%[11]

Conclusion

Bromomalononitrile is a high-value, versatile reagent for the synthesis of substituted malononitriles. Its dual reactivity as a potent electrophile in Sₙ2 reactions and as a precursor to a stabilized radical allows for a wide range of synthetic transformations. By understanding the core chemical principles and adhering to strict safety protocols, researchers can leverage bromomalononitrile to construct complex carbon skeletons and intricate heterocyclic systems, accelerating discovery in drug development and materials science.

References

  • Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 363–365. [Link]

  • Riemenschneider, K., et al. (1987). Free radical additions. Part II. Kinetics of free radical additions of bromomalononitrile to alkenes and PMO treatment of the reactivity and regioselectivity. The Journal of Organic Chemistry, 52(2), 205–212. [Link]

  • Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]

  • Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]

  • Mehar Al Minnath (LetsLearnChem). (2021, July 28). Free radical addition reactions of alkenes [Video]. YouTube. [Link]

  • Takeshita, H., Mori, A., & Kubo, K. (1998). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 75, 210. [Link]

  • Gauth. (n.d.). Discuss reaction mechanism of free radical addition reaction of alkenes. Retrieved from [Link]

  • Semantic Scholar. (2009). A new type of cascade reaction: direct conversion of carbonyl compounds and malononitrile into substituted tetracyanocyclopropanes. Retrieved from [Link]

  • Thanassi, J. W. (1975). Reactions of aminomalononitrile with electrophiles. Journal of Molecular Evolution, 7(1), 65–73. [Link]

  • Gao, J., et al. (2018). Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles. Molecules, 23(10), 2681. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • de la Cruz, P., et al. (2007). Studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride. The Journal of Organic Chemistry, 72(11), 4167–4174. [Link]

  • Royal Society of Chemistry. (2021). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry, 19(33), 7171-7178. [Link]

  • Moyano, A., & Rios, R. (2011). Asymmetric organocatalytic cyclization and cycloaddition reactions. Chemical Reviews, 111(8), 4703–4832. [Link]

  • Leman, L. J., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 44. [Link]

Sources

The Strategic Role of Bromomalononitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dicyanomethane Building Block

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic use of highly functionalized building blocks is paramount. Bromomalononitrile, a versatile C3 synthon, has emerged as a important precursor in the synthesis of a variety of heterocyclic compounds with potent fungicidal, herbicidal, and insecticidal activities. Its unique electronic and steric properties, conferred by the presence of two nitrile groups and a bromine atom on the same carbon, render it a highly reactive and valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of bromomalononitrile in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations for researchers and professionals in the field.

The dicyanomethane moiety is a key feature in several commercial and developmental agrochemicals. The strong electron-withdrawing nature of the two nitrile groups acidifies the alpha-proton, facilitating a range of nucleophilic substitution and condensation reactions. The bromine atom serves as an excellent leaving group, further enhancing its reactivity towards a diverse array of nucleophiles. This combination allows for the efficient construction of highly substituted and functionalized heterocyclic systems, which are often the core of modern agrochemical active ingredients.

Safety and Handling of Bromomalononitrile

Bromomalononitrile is a reactive and toxic compound that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Handling and Storage:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Avoid breathing dust, vapor, mist, or gas.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal:

  • Dispose of bromomalononitrile waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Application in Fungicide Synthesis: The Case of Fenapanil Analogs

Fenapanil is an imidazole fungicide known to be an inhibitor of ergosterol biosynthesis, a critical pathway in fungi.[2] The synthesis of Fenapanil and its analogs provides an excellent example of the utility of α-halo-α-phenylacetonitriles, for which bromomalononitrile can serve as a key precursor or reactive equivalent.

Conceptual Synthetic Pathway to a Fenapanil Analog from Bromomalononitrile

The core of the Fenapanil structure is an α-butyl-α-phenyl-1H-imidazole-1-propanenitrile. A plausible retrosynthetic analysis suggests that this can be constructed from an α-bromo-α-phenylhexanenitrile intermediate, which in turn can be derived from bromomalononitrile.

graph "Fenapanil_Analog_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Bromomalononitrile [label="Bromomalononitrile", fillcolor="#F1F3F4"]; Phenyl_Grignard [label="Phenylmagnesium\nbromide", fillcolor="#F1F3F4"]; Intermediate_1 [label="α-Bromo-α-phenyl-\nmalononitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butyl_Grignard [label="Butylmagnesium\nbromide", fillcolor="#F1F3F4"]; Intermediate_2 [label="α-Bromo-α-phenyl-\nhexanenitrile", fillcolor="#FBBC05"]; Imidazole [label="Imidazole", fillcolor="#F1F3F4"]; Fenapanil_Analog [label="Fenapanil Analog\n(2-(Imidazol-1-yl)-2-phenyl-\nhexanenitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Bromomalononitrile -> Intermediate_1 [label="1. Phenyl Grignard\n2. Aqueous Workup"]; Intermediate_1 -> Intermediate_2 [label="1. Butyl Grignard\n2. Decyanation (e.g., KCN in DMSO)"]; Intermediate_2 -> Fenapanil_Analog [label="Imidazole, Base\n(e.g., NaH in DMF)"]; }

Conceptual synthetic pathway to a Fenapanil analog.
Protocol 1: Synthesis of α-Bromo-α-phenylhexanenitrile (Intermediate 2)

This protocol outlines a plausible, two-step synthesis of the key intermediate, α-bromo-α-phenylhexanenitrile, starting from bromomalononitrile.

Step 1: Synthesis of α-Bromo-α-phenylmalononitrile (Intermediate 1)

  • Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of bromomalononitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of phenylmagnesium bromide (1.05 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford α-bromo-α-phenylmalononitrile.

Step 2: Synthesis of α-Bromo-α-phenylhexanenitrile (Intermediate 2)

  • Reaction Setup: In a flame-dried, three-necked, round-bottom flask, dissolve α-bromo-α-phenylmalononitrile (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Decyanation and Alkylation: Add sodium cyanide (1.1 eq) and butyl bromide (1.2 eq). Heat the mixture to 80-90 °C and stir for 4-6 hours. The cyanide acts as a nucleophile to displace one of the nitrile groups, which is then followed by alkylation with butyl bromide.

  • Workup and Extraction: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by vacuum distillation or column chromatography to yield α-bromo-α-phenylhexanenitrile.

Protocol 2: Synthesis of a Fenapanil Analog

This protocol describes the final step in the synthesis of a Fenapanil analog from the previously prepared intermediate.

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) in a flame-dried, three-necked flask, add a solution of imidazole (1.1 eq) in DMF dropwise at 0 °C.

  • Formation of Imidazolide Anion: Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C and add a solution of α-bromo-α-phenylhexanenitrile (1.0 eq) in DMF dropwise.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Quench the reaction by the careful addition of water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the Fenapanil analog.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Key Spectroscopic Data
α-Bromo-α-phenylmalononitrileC₉H₅BrN₂225.0670-80¹H NMR: δ 7.4-7.6 (m, 5H); ¹³C NMR: δ 115, 129, 130, 131, 135, 45 (C-Br).
α-Bromo-α-phenylhexanenitrileC₁₂H₁₄BrN252.1560-70¹H NMR: δ 7.3-7.5 (m, 5H), 2.1-2.3 (m, 2H), 1.2-1.5 (m, 4H), 0.9 (t, 3H).
Fenapanil AnalogC₁₅H₁₇N₃251.3275-85¹H NMR: δ 7.2-7.6 (m, 5H), 6.9-7.1 (m, 3H, imidazole), 4.2 (s, 2H, CH₂), 1.8-2.0 (m, 2H), 1.1-1.4 (m, 4H), 0.8 (t, 3H).

Application in Herbicide and Insecticide Synthesis

The reactivity of bromomalononitrile also lends itself to the synthesis of other classes of agrochemicals, including herbicides and insecticides, often based on pyridazine and pyrazole scaffolds.

Synthesis of Pyridazine Derivatives

Pyridazine-containing compounds are known to exhibit herbicidal activity. Bromomalononitrile can be used to construct substituted pyridazines through reactions with hydrazines.

graph "Pyridazine_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Bromomalononitrile [label="Bromomalononitrile", fillcolor="#F1F3F4"]; Hydrazine [label="Hydrazine\n(or substituted hydrazine)", fillcolor="#F1F3F4"]; Diketone [label="1,3-Diketone", fillcolor="#F1F3F4"]; Intermediate_A [label="Substituted\nMalononitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_B [label="Hydrazone\nIntermediate", fillcolor="#FBBC05"]; Pyridazine [label="Substituted Pyridazine\n(Herbicide Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Bromomalononitrile -> Intermediate_A [label="Reaction with\n1,3-Diketone"]; Intermediate_A -> Intermediate_B [label="Reaction with\nHydrazine"]; Intermediate_B -> Pyridazine [label="Cyclization"]; }

General pathway for pyridazine synthesis.
Protocol 3: General Procedure for the Synthesis of a 3-Cyano-4,6-disubstituted Pyridazine
  • Knoevenagel Condensation: In a round-bottom flask, combine bromomalononitrile (1.0 eq), a 1,3-diketone (e.g., acetylacetone, 1.0 eq), and a basic catalyst (e.g., piperidine) in a suitable solvent like ethanol. Reflux the mixture for 2-4 hours to form the corresponding substituted malononitrile.

  • Reaction with Hydrazine: After cooling, add hydrazine hydrate (1.1 eq) to the reaction mixture.

  • Cyclization: Reflux the mixture for an additional 4-6 hours. The reaction of the hydrazine with the diketone moiety followed by cyclization and elimination will yield the pyridazine ring.

  • Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain the desired substituted pyridazine.

Conclusion

Bromomalononitrile is a powerful and versatile building block for the synthesis of a wide range of agrochemically relevant heterocyclic compounds. Its high reactivity, driven by the presence of two nitrile groups and a bromine atom, allows for the efficient construction of complex molecular scaffolds. The protocols and conceptual pathways outlined in this guide for the synthesis of Fenapanil analogs and pyridazine derivatives demonstrate the practical utility of bromomalononitrile in modern agrochemical research and development. As with all reactive chemicals, adherence to strict safety protocols is essential when working with bromomalononitrile. The continued exploration of the reactivity of this and related synthons will undoubtedly lead to the discovery of new and improved agrochemical solutions.

References

  • Organic Syntheses Procedure for Bromomalononitrile. Available from: [Link]

  • PubChem. (n.d.). Bromomalononitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols for the Safe Handling of Bromomalononitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling and use of bromomalononitrile in a research and development setting. Bromomalononitrile is a highly reactive and toxic reagent that serves as a valuable building block in organic synthesis. Its hazardous nature necessitates rigorous safety protocols to mitigate risks of exposure and uncontrolled reactions. These application notes detail the essential engineering controls, personal protective equipment (PPE), step-by-step experimental procedures for a representative reaction, and emergency response actions. The causality behind each procedural step is explained to foster a deep understanding of the safety measures, ensuring a self-validating system of laboratory practice.

Introduction and Hazard Analysis

Bromomalononitrile (C₃HBrN₂) is a versatile reagent used in the synthesis of various heterocyclic compounds and complex organic molecules, such as 8,8-dicyanoheptafulvene.[1][2] Despite its utility, it presents significant health and safety risks. It is classified as acutely toxic and is harmful if swallowed, inhaled, or comes into contact with skin.[3] Furthermore, as an organic nitrile, it shares hazards with cyanide compounds, including the potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[4][5] The compound is also a lachrymator, causing severe irritation to the eyes, skin, and respiratory system.[3][6]

The primary directive for any procedure involving bromomalononitrile is the minimization of all potential exposures and the prevention of uncontrolled reactions through meticulous planning and execution.[7]

Hazard Identification and Mitigation Summary

All personnel must be thoroughly familiar with the hazards associated with bromomalononitrile before commencing any work.

Hazard Classification (GHS)PictogramSignal WordHazard StatementMitigation Strategy
Acute Toxicity, Oral (Category 3/4) Danger/WarningH301/H302: Toxic/Harmful if swallowed.[3]Do not eat, drink, or smoke in the work area. Use engineering controls and PPE to prevent ingestion.
Acute Toxicity, Dermal (Category 3/4) Danger/WarningH311/H312: Toxic/Harmful in contact with skin.[3]Wear appropriate chemical-resistant gloves (double-gloved) and a lab coat.[4][8] Avoid all skin contact.
Acute Toxicity, Inhalation (Category 3/4) Danger/WarningH331/H332: Toxic/Harmful if inhaled.[3]All manipulations must be performed in a certified chemical fume hood.[9][10]
Skin Corrosion/Irritation (Category 2) WarningH315: Causes skin irritation.[3]Use appropriate PPE. In case of contact, wash immediately and thoroughly with water.[6]
Serious Eye Damage/Irritation (Category 2A) WarningH319: Causes serious eye irritation.[3]Wear chemical splash goggles and a face shield.[11][12]
Respiratory Sensitization (Category 1) DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]Strict adherence to using a chemical fume hood is mandatory.
Reactivity with Acids N/ADangerContact with acids liberates very toxic gas (Hydrogen Cyanide).[5]Strictly avoid contact with acidic materials unless part of a controlled quenching protocol. Segregate waste streams.

Mandatory Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is required.[9][13]

Engineering Controls
  • Chemical Fume Hood: All work involving bromomalononitrile, including weighing, transfer, reaction setup, execution, quenching, and workup, must be conducted in a properly functioning and certified chemical fume hood with a face velocity of 80-120 fpm.[5][10]

  • Designated Area: The section of the fume hood where the experiment is conducted should be clearly marked as a designated area for particularly hazardous substances.[4][9]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the work area.[4][12] All lab personnel should know their location and how to use them.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any individual handling bromomalononitrile:[4][8]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is mandatory.[11] Gloves must be inspected for tears or holes before each use. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.[14] Hands should be washed thoroughly after glove removal.

  • Body Protection: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[7][10] An impervious apron may be required if there is a significant splash potential.[5]

Experimental Workflow: Synthesis of 8,8-Dicyanoheptafulvene

This protocol is adapted from a literature procedure and incorporates explicit safety checkpoints.[1] It details the reaction of cycloheptatrienylium tetrafluoroborate with bromomalononitrile. The core principle is the slow, controlled addition of the hazardous reagent at a reduced temperature to manage the reaction exotherm.

Visual Workflow and Safety Checkpoints

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Quench Phase cluster_disposal Disposal Phase prep_ppe Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_reagents Weigh Reagents in Fume Hood prep_hood->prep_reagents setup Assemble Glassware (Inert Atmosphere) prep_reagents->setup cool Cool Reaction Mixture to 0°C setup->cool add_bromo CRITICAL STEP Slow, Dropwise Addition of Bromomalononitrile cool->add_bromo react Stir at 0°C, then Warm to 40°C add_bromo->react quench_cool Cool Reaction Mixture Post-Reaction react->quench_cool quench_add CRITICAL STEP Slow Addition of Quenching Agent quench_cool->quench_add workup Aqueous Workup & Extraction quench_add->workup waste_aqueous Segregate Aqueous Cyanide Waste workup->waste_aqueous waste_solid Segregate Solid Cyanide Waste workup->waste_solid decon Decontaminate Glassware & Surfaces workup->decon

Caption: Experimental workflow with critical safety checkpoints.

Step-by-Step Protocol

CAUTION: This procedure must only be performed by personnel trained in handling hazardous chemicals and within a certified chemical fume hood.[1]

  • Reagent Preparation and Inerting the System:

    • In a fume hood, weigh cycloheptatrienylium tetrafluoroborate (0.1 mol) and bromomalononitrile (0.1 mol). Causality: Weighing in the hood prevents inhalation of any fine powders.[9]

    • Assemble an oven-dried, 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

    • Place the flask under a positive pressure of inert nitrogen gas. Causality: An inert atmosphere prevents reactions with atmospheric moisture and oxygen and safely vents any gases evolved during the reaction.[15]

  • Reaction Setup and Execution:

    • Charge the flask with anhydrous pyridine (500 mL) and cycloheptatrienylium tetrafluoroborate (0.1 mol).

    • Begin vigorous stirring and cool the mixture to 0°C using an ice-salt bath.

    • Dissolve the weighed bromomalononitrile in a small amount of anhydrous pyridine and add it to the dropping funnel.

    • CRITICAL STEP: Add the bromomalononitrile solution dropwise to the reaction flask over a period of at least 10-15 minutes. Carefully monitor the internal temperature and ensure it does not rise significantly. Causality: Slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.[16][17]

    • After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to slowly warm. Use a water bath to gently heat the mixture to 40°C and maintain this temperature for 5 hours.[1]

  • Reaction Quenching and Workup:

    • CRITICAL STEP: Before workup, ensure any reactive species are safely quenched. Cool the reaction mixture back down to 0-5°C in an ice bath.

    • Prepare a separate flask with a saturated aqueous solution of sodium bisulfite.

    • Slowly and carefully add the sodium bisulfite solution to the reaction mixture with vigorous stirring. Causality: Quenching is often exothermic. Slow addition to a cooled solution prevents loss of control. Sodium bisulfite is a mild reducing agent that can neutralize any unreacted brominating species.[16][17]

    • Once the quench is complete (e.g., no further heat evolution), proceed with the workup as described in the primary literature, which typically involves solvent removal under reduced pressure and chromatography.[1]

  • Waste Management and Decontamination:

    • All aqueous layers from the workup must be collected in a dedicated hazardous waste container labeled "Aqueous Cyanide Waste." This waste stream must be kept basic (pH > 10) to prevent the formation of HCN gas.

    • All solid waste, including contaminated gloves, paper towels, and silica gel, must be placed in a sealed container labeled "Solid Cyanide Waste."[10]

    • Decontaminate all glassware and surfaces. A common procedure is to rinse with a freshly prepared solution at pH 10 or higher (e.g., using sodium hydroxide or sodium hypochlorite solution), followed by standard cleaning procedures.[4]

Emergency Procedures

In the event of an emergency, prioritize personal safety and call for help immediately.[18][19]

Chemical Spills
  • Minor Spill (contained within the fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials like paper towels directly on the neat compound.

    • Carefully collect the contaminated absorbent into a sealed container for hazardous waste disposal.[14]

    • Decontaminate the area with a suitable basic solution.[4]

  • Major Spill (outside the fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm to initiate a building evacuation.

    • Call emergency services (e.g., 911) and report a spill of a highly toxic chemical.[18]

    • Do not attempt to clean up the spill yourself.

Personnel Exposure
  • Skin Contact:

    • Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[6][20]

    • While rinsing, remove all contaminated clothing.

    • Seek immediate medical attention. Inform medical personnel of the specific chemical exposure (bromomalononitrile).

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[18][20]

    • Remove contact lenses while rinsing, if applicable.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[14]

    • Call for immediate medical assistance. If breathing has stopped, trained personnel may provide artificial respiration.

  • Ingestion:

    • Rinse the mouth with water. Do not induce vomiting.

    • Seek immediate medical attention.[14]

References

  • Capot Chemical Co., Ltd. (2013). MSDS of (R)-(+)-4-Bromomandelonitrile.
  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • National Center for Biotechnology Information. (n.d.). Bromomalononitrile. PubChem Compound Database. Available at: [Link]

  • Needle.Tube. (n.d.). Safety Protocols for Handling Hazardous Reagents and Chemicals in a Medical Diagnostic Lab.
  • Chemsrc. (2025). Bromomalononitrile | CAS#:1885-22-9. Available at: [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Available at: [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1885-23-0 Name. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management. Available at: [Link]

  • Takeshita, H., Mori, A., & Kubo, K. (1998). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 75, 210. doi:10.15227/orgsyn.075.0210. Available at: [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]

  • Rutgers University. (n.d.). Cyanide Salts. Institutional Planning and Operations. Available at: [Link]

  • Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370–372. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench. Available at: [Link]

  • Fadda, A. A., et al. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

  • The University of Adelaide. (2023). Chemical Safety Management - Cyanide Information Sheet. Available at: [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Available at: [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Available at: [Link]

  • Ferris, J. P., & Konlande, M. S. (1965). The Reactions of Bromomalononitrile with Bases. The Journal of Organic Chemistry, 30(7), 2367-2372. doi:10.1021/jo01018a053. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Available at: [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Available at: [Link]

  • Organic Syntheses. (1990). Working with Hazardous Chemicals. Available at: [Link]

  • Organic Syntheses. (n.d.). malononitrile. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of bromomalononitrile. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding bromomalononitrile synthesis.

Q1: What is the standard and most reliable method for synthesizing bromomalononitrile?

A1: The most widely accepted method is the direct electrophilic bromination of malononitrile.[1] This procedure typically involves dissolving malononitrile in an aqueous medium and adding elemental bromine (Br₂) slowly while maintaining a low temperature.[2][3] The reaction leverages the acidity of the methylene protons on malononitrile, which are activated by the two adjacent nitrile groups.[4]

Q2: What are the primary safety concerns I should be aware of?

A2: Safety is paramount. Both the starting material and the primary reagent carry significant hazards.

  • Malononitrile: This compound is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[4] It is metabolized to cyanide in the body.[4]

  • Bromine: Elemental bromine is highly corrosive, toxic, and can cause severe chemical burns.[1]

  • Bromomalononitrile: The product itself is harmful if swallowed or in contact with skin and is an irritant.[5]

All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6]

Q3: What is a realistic target yield for this synthesis?

A3: Reported yields can vary significantly depending on the scale, purity of reagents, and adherence to the protocol. A well-executed synthesis following established procedures, such as those in Organic Syntheses, can achieve yields of approximately 48%.[2][3] This was noted as a significant improvement over earlier methods which reported yields as low as 20%.[2][3] Consistently achieving yields in the 45-55% range is a good benchmark for a successful lab-scale reaction.

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A4: Yes, N-Bromosuccinimide (NBS) is a viable alternative brominating agent.[7][8] As a solid, it can be easier and safer to handle than liquid bromine. NBS serves as a source of electrophilic bromine and is often used for alpha-bromination of carbonyls and other activated methylene compounds.[9][10] The reaction may require different conditions, such as a non-aqueous solvent or the use of a radical initiator depending on the desired mechanism, but it can offer improved selectivity in some cases.[7]

Troubleshooting Guide: From Low Yields to Pure Product

This section provides detailed answers to common problems encountered during the synthesis, helping you diagnose and resolve specific experimental issues.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield (<30%). What are the most probable causes and how can I fix them?

A: Persistently low yields are often traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low product yield.

  • Reagent Purity and Stability:

    • Malononitrile Quality: The purity of your malononitrile is critical. Commercial grades can contain impurities that inhibit the reaction. Malononitrile is also prone to polymerization, especially if old or stored improperly.[4] It is highly recommended to purify malononitrile before use, for example, by recrystallization from ether after treatment with activated carbon.[11]

    • Bromine Quality: Ensure your bromine has not been contaminated with water or other impurities. If using NBS, it should be a pure white solid. A yellow or brown coloration indicates decomposition and the presence of free bromine, which can affect stoichiometry and reactivity.[9]

  • Strict Temperature Control:

    • The bromination of malononitrile is exothermic. The reaction should be maintained in an ice bath between 5–10°C.[1] Temperatures above this range can significantly increase the rate of side reactions, most notably the formation of dibromomalononitrile, and can promote decomposition of the starting material or product.

  • Rate of Bromine Addition:

    • The bromine must be added dropwise over a long period (e.g., 2.5 to 5 hours).[1][3] A rapid addition creates localized areas of high bromine concentration, which strongly favors over-bromination to produce dibromomalononitrile. Using a pressure-equalizing dropping funnel is ideal for maintaining a slow and steady addition rate.

  • Reaction Time and Monitoring:

    • This is not a rapid reaction. Many established protocols call for the reaction mixture to be stirred for several hours or even overnight after the bromine addition is complete to ensure full conversion.[2][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

Problem Area 2: Product Impurity and Formation of Side-Products

Q: My final product is impure, and NMR/TLC analysis suggests the presence of dibromomalononitrile and other byproducts. How can I improve the selectivity?

A: Improving selectivity is a matter of controlling the reaction kinetics and stoichiometry.

  • Stoichiometry is Key:

    • The primary cause of dibromomalononitrile formation is an excess of the brominating agent.[1] Use a precise 1:1 molar ratio of malononitrile to bromine (Br₂). Even a small excess of bromine can lead to significant amounts of the dibrominated product. Weigh your reagents carefully.

  • Revisit Temperature and Addition Rate:

    • As mentioned above, low temperature and slow addition are your best tools for controlling selectivity. These measures keep the instantaneous concentration of bromine low, favoring the mono-bromination of the malononitrile carbanion over the bromination of the less reactive bromomalononitrile carbanion.

  • Effective Workup and Purification:

    • The product, bromomalononitrile, can be unstable. A prompt and efficient workup is necessary to isolate it before it degrades. A standard workup involves extraction into an organic solvent like chloroform, washing with water to remove salts, drying over an agent like sodium sulfate, and carefully removing the solvent under reduced pressure at a low temperature (<40°C).[2]

    • Purification: The most common method for purification is recrystallization. Chloroform is a frequently cited solvent.[2][3] Dissolve the crude product in a minimal amount of warm chloroform, then cool slowly in a refrigerator to allow for the formation of colorless crystals.[3] Slow cooling is critical for obtaining high-purity crystals.[13]

Problem Area 3: Reaction Mixture Discoloration and Decomposition

Q: My reaction mixture turns very dark, and I end up with a tar-like substance instead of a crystalline product. What is causing this?

A: A dark, intractable reaction mixture is usually a sign of decomposition or polymerization.

  • Malononitrile Polymerization: Malononitrile can polymerize in the presence of base or at elevated temperatures.[4] While this reaction is typically run in water without a strong base, localized "hot spots" from an uncontrolled exotherm can initiate this process. This underscores the absolute necessity of maintaining low temperatures.

  • Product Instability: Bromomalononitrile is an electron-poor, reactive molecule. It can be susceptible to hydrolysis or reaction with other nucleophiles present, especially during a prolonged or heated workup. Ensure your workup is performed quickly and at low temperatures.

  • Solvent Purity: Ensure all solvents used, both for the reaction and the workup, are of sufficient purity and free from contaminants that could catalyze decomposition.

Optimized Experimental Protocol

This protocol is adapted from a well-established and vetted procedure published in Organic Syntheses.[2] It provides a reliable method for the lab-scale synthesis of bromomalononitrile.

Table 1: Reagent and Reaction Parameters

ParameterValueRationale & Key Considerations
Reagents
Malononitrile20 g (0.30 mol)Ensure high purity; recrystallize if necessary.[4][11]
Bromine48.5 g (0.30 mol)Caution: Highly corrosive and toxic. Handle in fume hood.[1]
Deionized Water300 mLActs as the solvent for the reaction.
Chloroform~100-150 mLFor extraction and recrystallization.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying the organic extract.
Conditions
Temperature0-10°CCritical for minimizing side reactions and decomposition.[2]
Addition Time5 hoursSlow addition prevents localized excess of bromine.[3]
Reaction TimeStir overnightEnsures complete reaction of the starting material.[2][12]
Expected Yield~21 g (48%)A realistic target for a well-controlled reaction.[2][3]
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

    • Place the flask in a large ice-water bath to ensure stable temperature control.

    • Dissolve 20 g (0.30 mol) of purified malononitrile in 300 mL of deionized water in the flask and begin stirring. Cool the solution to below 10°C.

  • Bromination:

    • Carefully measure 48.5 g (15.6 mL, 0.30 mol) of liquid bromine and place it in the dropping funnel.

    • Add the bromine dropwise to the stirred malononitrile solution over a period of 5 hours. Crucially, ensure the internal temperature of the reaction mixture does not rise above 10°C.

    • After the addition is complete, leave the mixture to stir in the ice bath overnight.

  • Workup and Isolation:

    • A slight brown-white precipitate may form.[2] Collect any solid by filtration and wash it with cold water.

    • Extract the entire aqueous mixture (filtrate and any dissolved product) with chloroform (e.g., 3 x 50 mL). Combine the organic extracts.

    • Wash the combined chloroform extracts with water, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the chloroform solution under reduced pressure (rotary evaporator) at a bath temperature below 40°C until the volume is reduced by about half.[3]

    • Cool the concentrated solution in a refrigerator. Colorless crystals of bromomalononitrile should precipitate.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold chloroform.

    • Dry the crystals under vacuum to obtain the final product (m.p. 63-64°C).[2]

General Synthesis and Workup Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Purify Malononitrile (if necessary) D Dissolve Malononitrile in H₂O Cool to 0-10°C A->D B Prepare Ice Bath B->D C Assemble Glassware (3-neck flask, stirrer, funnel) C->D E Slow, Dropwise Addition of Br₂ (Maintain Temp) D->E F Stir Overnight at Low Temp E->F G Extract with Chloroform F->G H Wash & Dry Organic Layer G->H I Concentrate Under Reduced Pressure (<40°C) H->I J Recrystallize from Chloroform I->J K Isolate & Dry Final Product J->K

Caption: Overview of the bromomalononitrile synthesis workflow.

References

  • Takeshita, H., Mori, A., & Kubo, K. (n.d.). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses. [Link]

  • Pathak, S., Kundu, A., & Pramanik, A. (2014). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances, 4, 10180-10187. [Link]

  • Golubev, R. V., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 363–365. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

  • Chemsrc. (2025). Bromomalononitrile. Chemsrc. Retrieved from [Link]

  • Försterling, H. D., Lamberz, H. J., & Nohl, H. (1983). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry, 87(5), 756–760. [Link]

  • Ferris, J. P., & Konlande, M. S. (1965). The Reactions of Bromomalononitrile with Bases. The Journal of Organic Chemistry, 30(7), 2367–2372. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Williams, D. L. H. (1996). Carbanion nitrosation. Reaction of malononitrile with nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1735–1739. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. ACS GCI Reagent Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). malononitrile. Organic Syntheses. Retrieved from [Link]

  • Carboni, R. A. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromomalononitrile. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Malononitrile. Wikipedia. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

Sources

Bromomalononitrile Chemistry: A Technical Support Center for Navigating Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for bromomalononitrile chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered when working with this versatile and highly reactive reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of bromomalononitrile reactions, minimize side product formation, and optimize your synthetic outcomes.

I. Understanding the Reactivity and Instability of Bromomalononitrile

Bromomalononitrile is a valuable C3 synthon, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its utility is intrinsically linked to its high reactivity, which can also be a source of experimental challenges. The electron-withdrawing nature of the two nitrile groups makes the α-proton of malononitrile highly acidic, facilitating its bromination to bromomalononitrile. This same electronic feature makes bromomalononitrile an excellent electrophile and a precursor to reactive intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation and Reagent Stability

Question 1: My bromomalononitrile reagent is discolored (yellow or brown). Can I still use it?

Answer: Discoloration of bromomalononitrile often indicates the presence of impurities, which can arise from decomposition or from the synthesis process. The primary impurity of concern is often residual bromine from the bromination of malononitrile.[1] The presence of such impurities can lead to unpredictable reactivity and the formation of colored byproducts in your reaction.

Troubleshooting Steps:

  • Assess the Impurity Level: Minor discoloration may not significantly impact all reactions. However, for sensitive applications or when precise stoichiometry is critical, purification is recommended.

  • Purification Protocol: Recrystallization is an effective method to purify bromomalononitrile. A common procedure involves dissolving the discolored solid in a minimal amount of a suitable solvent like chloroform, followed by cooling to induce crystallization.[1] Washing the resulting crystals with a cold, non-polar solvent can further remove soluble impurities.

  • Proper Storage: To prevent decomposition, store bromomalononitrile in a cool, dark, and dry environment, preferably under an inert atmosphere.[2]

Table 1: Recommended Solvents for Recrystallization of Bromomalononitrile

SolventProcedure NotesReference
Chloroform (CHCl₃)Dissolve in a minimal amount of warm CHCl₃, then cool in a refrigerator to induce crystallization.[1]
IsopropanolCan be used after treatment with decolorizing carbon.
BenzeneHas been used in some purification protocols.[3]

Question 2: My reaction mixture turns dark brown or black immediately upon adding bromomalononitrile. What is happening?

Answer: A rapid and intense color change upon the addition of bromomalononitrile is often indicative of a highly exothermic and uncontrolled reaction, likely leading to decomposition and polymerization. Bromomalononitrile is a reactive compound, and its addition to a reaction mixture containing strong bases or nucleophiles should be carefully controlled.

Causality and Prevention:

  • Exothermic Reaction: The reaction of bromomalononitrile with strong nucleophiles can be highly exothermic. If the heat generated is not dissipated effectively, it can lead to localized "hot spots" where decomposition and polymerization are accelerated.

  • Base Strength: The use of overly strong bases can deprotonate bromomalononitrile or other reaction components, initiating a cascade of undesired side reactions.

  • Concentration: High concentrations of reactants can exacerbate the exothermicity of the reaction.

Troubleshooting Workflow:

G start Dark Color Formation cond1 Was the addition of bromomalononitrile controlled? start->cond1 action1 Add bromomalononitrile dropwise or as a solution at low temperature (e.g., 0 °C or below). cond1->action1 No cond2 Is a strong base being used? cond1->cond2 Yes action1->cond2 action2 Consider a weaker base (e.g., organic amines like triethylamine or pyridine instead of alkoxides). cond2->action2 Yes cond3 Is the reaction concentration high? cond2->cond3 No action2->cond3 action3 Dilute the reaction mixture. cond3->action3 Yes end Controlled Reaction cond3->end No action3->end

Caption: Troubleshooting dark color formation.

Category 2: Common Side Reactions and Byproduct Formation

Question 3: I am performing a Knoevenagel condensation with an aldehyde and bromomalononitrile, but I am getting a low yield of the desired product and a significant amount of a byproduct. What could it be?

Answer: In Knoevenagel-type reactions involving bromomalononitrile, several side reactions can occur, leading to the formation of byproducts and reduced yields of the desired α,β-unsaturated dinitrile. One of the most commonly observed byproducts, especially when using pyridine as a base or solvent, is a styrene derivative.

Formation of β,β-Dicyanostyrene:

In a reaction of a cycloheptatrienylium salt with bromomalononitrile in pyridine, the formation of β,β-dicyanostyrene has been reported as a minor byproduct.[1] The proposed mechanism involves the reaction of bromomalononitrile with pyridine to form a pyridinium ylide, which can then react with the aldehyde.

Proposed Mechanism:

G cluster_0 Ylide Formation cluster_1 Wittig-like Reaction Bromomalononitrile Bromomalononitrile Pyridinium Salt Pyridinium Salt Bromomalononitrile->Pyridinium Salt + Pyridine Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide - HBr Betaine Intermediate Betaine Intermediate Pyridinium Ylide->Betaine Intermediate + Aldehyde β,β-Dicyanostyrene β,β-Dicyanostyrene Betaine Intermediate->β,β-Dicyanostyrene - Pyridine Oxide

Caption: Proposed pathway to β,β-dicyanostyrene.

Mitigation Strategies:

  • Choice of Base: If the formation of styrene derivatives is a significant issue, consider using a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine), or an inorganic base like potassium carbonate.

  • Temperature Control: Lowering the reaction temperature can often suppress the rate of side reactions relative to the desired condensation.

  • Order of Addition: Adding the aldehyde to a pre-mixed solution of the base and bromomalononitrile may favor the desired reaction pathway.

Question 4: My reaction is supposed to be a simple nucleophilic substitution on bromomalononitrile, but I am observing self-condensation products. Why is this happening?

Answer: Bromomalononitrile, like its precursor malononitrile, is susceptible to base-catalyzed self-condensation, a reaction known as the Thorpe-Ziegler reaction.[4] This can be a significant side reaction, especially if the desired nucleophilic substitution is slow or if a strong base is used.

Thorpe-Ziegler Dimerization:

The Thorpe-Ziegler reaction involves the deprotonation of a nitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbon of another nitrile molecule.[5][6][7] In the case of bromomalononitrile, this can lead to the formation of a dimer.

Preventative Measures:

  • Use of a Non-nucleophilic Base: Employ a base that is strong enough to facilitate the desired reaction but is sterically hindered to minimize its role in promoting self-condensation.

  • Controlled Stoichiometry: Use a slight excess of the nucleophile to ensure that the bromomalononitrile is consumed by the desired reaction pathway.

  • Reaction Conditions: Running the reaction at lower temperatures and with shorter reaction times can help to minimize the extent of self-condensation.

Question 5: I am attempting a Gewald reaction using bromomalononitrile, but the reaction is not proceeding as expected. What are the potential complications?

Answer: The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur.[8][9] The use of bromomalononitrile in a Gewald-type reaction is not a standard protocol and introduces several potential complications. While theoretically possible, the high reactivity of bromomalononitrile can lead to a number of side reactions that compete with the desired thiophene formation.

Potential Side Reactions in a Gewald-type Reaction with Bromomalononitrile:

  • Reaction with the Base: Bromomalononitrile can react directly with the amine base, leading to the formation of complex mixtures.

  • Reaction with Sulfur: The reaction of bromomalononitrile with elemental sulfur in the presence of a base can lead to the formation of polysulfides and other sulfur-containing byproducts.

  • Alternative Cyclization Pathways: The presence of the bromine atom can open up alternative cyclization pathways that do not lead to the desired 2-aminothiophene.

Troubleshooting and Alternative Approaches:

  • Stepwise Synthesis: A more controlled approach would be to first perform the Knoevenagel condensation to form the α,β-unsaturated dinitrile, and then attempt the cyclization with a sulfur source.

  • Use of a Pre-formed Thiolate: Instead of elemental sulfur, a pre-formed sulfur nucleophile, such as sodium hydrosulfide, may offer a more controlled reaction.

  • Consideration of Alternative Reagents: For the synthesis of 2-aminothiophenes, it is often more reliable to use established Gewald reaction conditions with malononitrile or other activated nitriles.

Table 2: Comparison of Nitrile Reagents in Gewald Reaction

ReagentReactivityCommon ByproductsNotes
MalononitrileModerateDimerization, polymerizationStandard reagent for Gewald synthesis.[5]
Ethyl CyanoacetateModerateHydrolysis of esterAnother common reagent.
BromomalononitrileHighComplex mixtures, reaction with base and sulfurNot a standard reagent, use with caution.

II. Detailed Experimental Protocols

Protocol 1: Purification of Bromomalononitrile by Recrystallization

Objective: To remove impurities, such as residual bromine and decomposition products, from commercial bromomalononitrile.

Materials:

  • Crude bromomalononitrile

  • Chloroform (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a well-ventilated fume hood, dissolve the crude bromomalononitrile in a minimal amount of warm chloroform in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

III. Visualization of Key Relationships

Diagram 1: Interplay of Factors Leading to Side Reactions

G cluster_0 Reaction Conditions cluster_1 Reagent Properties High Temperature High Temperature Side Reactions Side Reactions High Temperature->Side Reactions Strong Base Strong Base Strong Base->Side Reactions High Concentration High Concentration High Concentration->Side Reactions Bromomalononitrile Reactivity Bromomalononitrile Reactivity Bromomalononitrile Reactivity->Side Reactions Nucleophile Strength Nucleophile Strength Nucleophile Strength->Side Reactions

Caption: Factors influencing side reaction formation.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: The Role of Dibromomalononitrile in Thiophene Synthesis via a Putative Gewald-Type Reaction. BenchChem.

  • Grokipedia. (2026). Thorpe reaction. Grokipedia.

  • Organic Syntheses. (n.d.). Bromomalononitrile. Organic Syntheses Procedure.

  • Organic Syntheses. (n.d.). A. - Dibromomalononitrile-potassium bromide. Organic Syntheses Procedure.

  • Wikipedia. (n.d.). Cyanogen bromide. Wikipedia.

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia.

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia.

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH.

  • Organic Syntheses. (n.d.). Cyanogen bromide. Organic Syntheses Procedure.

  • PrepChem.com. (n.d.). Preparation of cyanogen bromide. PrepChem.com.

  • BenchChem. (2025). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. BenchChem.

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace.

  • BenchChem. (2025). Application Notes and Protocols: Dibromomalononitrile as a Precursor for Pyridine Derivatives. BenchChem.

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.

  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.

  • ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate.

  • ResearchGate. (n.d.). Scheme 3. Knoevenagel condensation reactions between various aldehyde.... ResearchGate.

  • ResearchGate. (n.d.). The condensation reaction for Knoevenagel of malononitrile with many benzaldehyde derivatives. ResearchGate.

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

  • MDPI. (n.d.). Polymers | Free Full-Text | Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI.

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

  • ResearchGate. (n.d.). Schematic representation of the spontaneous decomposition of.... ResearchGate.

  • ResearchGate. (n.d.). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. ResearchGate.

  • Chemistry Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. Chemistry Stack Exchange.

  • MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI.

  • MDPI. (n.d.). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. MDPI.

  • PubMed. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. PubMed.

  • Frontiers. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers.

  • Chemistry LibreTexts. (2019). 22.8 Reactions of Anhydrides. Chemistry LibreTexts.

  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal.

  • Chemsrc. (2025). Bromomalononitrile | CAS#:1885-22-9. Chemsrc.

  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.

  • MDPI. (n.d.). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.

  • ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. ResearchGate.

  • PubMed. (n.d.). Pyrolytic decomposition of ammonia borane to boron nitride. PubMed.

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal.

  • Frontiers. (n.d.). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers.

  • IOPscience. (2019). Decomposition mechanism and kinetics of iso-C4 perfluoronitrile (C4F7N) plasmas. IOPscience.

Sources

Technical Support Center: Purification of Crude Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude bromomalononitrile. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, obtaining high-purity bromomalononitrile is critical for downstream success. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome common purification challenges. We will move beyond simple procedural lists to explain the causality behind each step, ensuring your protocols are robust and self-validating.

A Critical Note on Safety: Bromomalononitrile is a potent chemical that is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe eye and skin irritation.[1][2][3][4][5] All handling must be performed within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4] Always consult the latest Safety Data Sheet (SDS) before beginning any work.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude bromomalononitrile?

A: The impurity profile of crude bromomalononitrile is directly linked to its synthesis, which is typically the direct bromination of malononitrile.[6][7][8] Consequently, you should anticipate the following:

  • Unreacted Malononitrile: The starting material for the synthesis. Its presence suggests an incomplete reaction.

  • Dibromomalononitrile: A common over-bromination byproduct.

  • Residual Bromine: Often imparts a yellow or brown color to the crude product.

  • Inorganic Salts: Resulting from the workup or neutralization steps.

  • Solvents: Residual solvents from the reaction or extraction phases.

  • Polymeric Materials: Malononitrile and its derivatives can be prone to polymerization, especially under non-neutral pH or elevated temperatures, leading to tar-like residues.[9]

Q2: What is the most reliable, general-purpose method for purifying crude bromomalononitrile?

A: For most common impurity profiles, recrystallization is the most effective and widely documented method.[10][11] It is particularly efficient at removing small amounts of colored impurities, unreacted starting materials, and over-brominated byproducts. Chloroform is a frequently cited and effective solvent for this purpose, yielding colorless crystals upon successful execution.[6][7][8]

Q3: How can I accurately assess the purity of my final product?

A: A multi-faceted approach is best for confirming purity:

  • Melting Point Analysis: Pure bromomalononitrile has a sharp melting point around 63-66°C.[7][8] A broad or depressed melting point range is a clear indicator of residual impurities.

  • Appearance: The purified product should consist of colorless crystals.[6][7] Any discoloration suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexane) is a good indication of purity. Compare the crude material and the purified product side-by-side.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides the most definitive structural confirmation and purity assessment. The absence of signals corresponding to malononitrile, dibromomalononitrile, or other anticipated byproducts confirms high purity.

Q4: How should I properly store purified bromomalononitrile to prevent degradation?

A: Stability is key. Store the purified, dry solid in a tightly sealed, amber glass container to protect it from light and moisture.[12] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[1][3] For long-term storage, refrigeration is recommended.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My purified product is still yellow or brown, not colorless. What went wrong?

A: A persistent yellow or brown hue is almost always due to trace impurities.

  • Likely Cause: The most common culprit is residual elemental bromine (Br₂) or trace acidic impurities that promote slight decomposition. Sometimes, highly colored organic byproducts can also co-crystallize if their concentration is high.

  • Scientific Rationale: Bromine has a strong chromophore, and even minute quantities can impart significant color. Acidic conditions can catalyze side reactions or degradation, leading to colored products.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. The carbon will adsorb the highly colored, non-polar impurities.

    • Wash with a Reducing Agent: Before recrystallization, wash the crude organic extract with a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any residual bromine, converting it to colorless bromide salts (Br⁻) that will partition into the aqueous layer.

    • Ensure Neutrality: Check the pH of your crude product before purification. If it's acidic, a wash with a dilute sodium bicarbonate (NaHCO₃) solution may be necessary to neutralize it and prevent acid-catalyzed degradation.

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low recovery is a classic recrystallization problem that can be optimized.

  • Likely Cause: The primary reasons are using an excessive volume of recrystallization solvent, selecting a solvent in which the product is too soluble at low temperatures, or not allowing sufficient time for crystallization.

  • Scientific Rationale: Recrystallization relies on a significant difference in the compound's solubility at high versus low temperatures.[10][11] The goal is to create a saturated solution at a high temperature. Using too much solvent prevents the solution from becoming saturated upon cooling, and the product remains dissolved.

  • Troubleshooting Steps:

    • Use Minimal Solvent: Heat your chosen solvent to its boiling point. Add the hot solvent to your crude solid in small portions, with stirring, until the solid just dissolves. This ensures you create a saturated solution with the minimum required volume.

    • Solvent System Optimization: If your product is too soluble in a single solvent, consider a two-solvent system (e.g., chloroform-hexane). Dissolve the compound in a minimal amount of the "good" solvent (chloroform) and then slowly add the "poor" solvent (hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

    • Maximize Crystallization Time: After dissolving, allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours (or even overnight) to maximize crystal formation.

    • Concentrate the Mother Liquor: You can often recover a second, less pure crop of crystals by taking the filtrate (mother liquor) from your first filtration and evaporating a portion of the solvent, then re-cooling.

Q: My product "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Likely Cause: This often happens when the solution is too highly concentrated (supersaturated) or when the presence of certain impurities inhibits crystal nucleation.

  • Scientific Rationale: Crystal formation is an ordered process of nucleation followed by growth. If the solution's saturation point is reached at a temperature above the compound's melting point (or a eutectic mixture with impurities), it will separate as a liquid.

  • Troubleshooting Steps:

    • Re-heat and Dilute: If an oil forms, re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, and then attempt to cool it again, more slowly this time.

    • Induce Crystallization: Sometimes, nucleation needs a "push." Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Use a Seed Crystal: If you have a small amount of pure, solid bromomalononitrile, add a tiny crystal to the cooled, supersaturated solution. This seed crystal provides a template for further crystal growth.

Section 3: Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization from Chloroform

This protocol is the standard and most reliable method for obtaining high-purity, crystalline bromomalononitrile.[6][7][8]

Methodology:

  • Dissolution: Place the crude bromomalononitrile solid in an Erlenmeyer flask. In a chemical fume hood, add a minimal amount of chloroform—just enough to form a slurry.

  • Heating: Gently heat the flask on a hot plate with stirring. Add small portions of chloroform until the solid completely dissolves. Avoid adding excess solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for 5 minutes.

  • (Optional) Hot Filtration: If carbon was added, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the colorless crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold chloroform to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a free-flowing, colorless crystalline solid with a melting point of 63-66°C.

Table 1: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Suitability for BromomalononitrileRationale & Comments
Chloroform 61.2Excellent The ideal solvent. Provides good solubility when hot and poor solubility when cold, leading to high recovery of pure crystals.[6][7][8]
Ethanol 78.4Fair Can be used, but solubility is generally higher at cold temperatures compared to chloroform, potentially leading to lower yields.
Water 100.0Poor Bromomalononitrile has very low solubility in water, making it unsuitable as a primary recrystallization solvent but excellent for washing crude product to remove inorganic salts.[6][7]
Hexane 68.0Poor (as co-solvent) Bromomalononitrile is poorly soluble in hexane. It can be used as an "anti-solvent" in a two-solvent system with a more polar solvent like chloroform or ethyl acetate.

Section 4: Purification Workflow Visualization

The following workflow diagram provides a logical decision-making process for purifying your crude product.

Purification_Workflow start Assess Crude Product (Color, Physical State, TLC) recrystallization Primary Method: Recrystallization (e.g., Chloroform) start->recrystallization check_purity Check Purity (MP, TLC, Appearance) recrystallization->check_purity success Pure Product (Store Properly) check_purity->success Purity OK troubleshoot Troubleshooting Required check_purity->troubleshoot Purity Not OK oiling_out Problem: Oiling Out Solution: Re-heat, Dilute, Seed troubleshoot->oiling_out Phase Issue low_yield Problem: Low Yield Solution: Minimize Solvent, Slow Cool troubleshoot->low_yield Yield Issue colored_product Problem: Colored Product Solution: Use Charcoal, Wash troubleshoot->colored_product Color Issue oiling_out->recrystallization Re-attempt low_yield->recrystallization Re-work Mother Liquor colored_product->recrystallization Re-purify

Caption: Decision workflow for purifying crude bromomalononitrile.

References

  • 8,8-DICYANOHEPTAFULVENE. Organic Syntheses, Coll. Vol. 10, p.374 (2004); Vol. 75, p.210 (1998). [Link]

  • Material Safety Data Sheet - Bromoacetonitrile. Capot Chemical. [Link]

  • MALONONITRILE. Organic Syntheses, Coll. Vol. 3, p.535 (1955); Vol. 25, p.71 (1945). [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • MALONONITRILE. Organic Syntheses, Coll. Vol. 2, p.379 (1943); Vol. 10, p.66 (1930). [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit r/chemistry. [Link]

  • PREPARATION OF (S)-2-((R)-2-ACETAMIDO-3-(TERT-BUTOXY)PROPANAMIDO)-3-PHENYLPROPANOIC ACID. Organic Syntheses, Vol. 98, p.1 (2021). [Link]

  • Bromomalononitrile | CAS#:1885-22-9. Chemsrc. [Link]

  • 3,5-DIBROMO-2-PYRONE. Organic Syntheses, Vol. 89, p.106 (2012). [Link]

  • Method for the purification of malononitrile.
  • Bromomalononitrile | C3HBrN2. PubChem. [Link]

  • ALKYL AND ALKYLENE BROMIDES. Organic Syntheses, Coll. Vol. 1, p.25 (1941); Vol. 1, p.5 (1921). [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. [Link]

  • Purification Troubleshooting. Reddit r/chemistry. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Help with purification of furanones. Reddit r/chemhelp. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates with Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving bromomalononitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically hindered substrates. Here, we will dissect common experimental issues, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to help you navigate these demanding chemical transformations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is my reaction with a sterically hindered substrate and bromomalononitrile failing or proceeding at an impractically slow rate?

A1: The primary reason for low reactivity is steric hindrance.[1][2][3][4] Bromomalononitrile typically reacts via an SN2 (bimolecular nucleophilic substitution) mechanism where a nucleophile attacks the carbon atom bonded to the bromine. In sterically hindered substrates, bulky groups physically obstruct this "back-side attack," significantly increasing the activation energy of the reaction.[2][3] For tertiary alkyl halides or substrates with large groups near the reaction center, this can slow the reaction to a near standstill.[1]

Q2: My substrate is a hindered amine. Are there specific challenges I should be aware of?

A2: Yes, hindered amines present a dual challenge. Not only is the nitrogen nucleophile sterically shielded, but its basicity can also be reduced.[5][6] Furthermore, if the amine is too basic and the substrate is prone to elimination, you may observe undesired side reactions instead of the intended N-alkylation. Careful selection of a non-nucleophilic base and precise temperature control are critical.

Q3: I observe multiple products in my reaction mixture. What are the likely side reactions?

A3: With bromomalononitrile, several side reactions are common, especially under forcing conditions:

  • Elimination: If your substrate has a proton on a carbon adjacent to the leaving group, elimination to form an alkene can compete with substitution, particularly at higher temperatures or with sterically hindered bases.[1]

  • Dialkylation: The product of the initial alkylation of malononitrile still contains an acidic proton. If a strong base is used in excess, this product can be deprotonated and react with another equivalent of the electrophile, leading to a dialkylated species.[7]

  • Hydrolysis: Bromomalononitrile can hydrolyze, especially in the presence of water and base.

  • Self-condensation/Polymerization: Malononitrile and its derivatives are known to undergo self-condensation or polymerization under certain conditions, leading to complex mixtures and tars.[8]

Section 2: Troubleshooting Common Experimental Failures

This section is structured to address specific problems you might be observing in your experiments.

Problem 1: No or very low conversion of starting material.

This is the most common issue and points to a failure to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Strategy:

  • Increase Reaction Temperature: The first and simplest approach is to increase the thermal energy of the system. However, do this cautiously and monitor for byproduct formation.

  • Solvent Optimization: The choice of solvent is critical.

    • For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.

    • If an SN1 pathway is possible (for tertiary halides), a switch to polar protic solvents (e.g., ethanol, water) could be considered, though this often leads to a mixture of substitution and elimination products.[1]

  • Employ Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions with hindered substrates.[7][9][10] A catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[9] This method often allows for milder conditions, the use of less expensive inorganic bases like NaOH or K₂CO₃, and can significantly accelerate reaction rates.[9][10]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields and shorter reaction times.[11][12][13][14] This can be particularly effective for overcoming the high activation energies associated with sterically hindered substrates.[11]

Problem 2: The reaction yields the desired product, but is plagued by dialkylation.

Troubleshooting Strategy:

  • Control Stoichiometry: Use a slight excess of the malononitrile nucleophile relative to the electrophile.

  • Slow Addition of Electrophile: Add the sterically hindered electrophile slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting nucleophile over the mono-alkylated product.

  • Choice of Base: Use a base that is just strong enough to deprotonate the starting malononitrile but not so strong that it readily deprotonates the less acidic mono-alkylated product. For C-alkylation, bases like potassium carbonate may offer better selectivity than stronger bases like sodium hydride.[15]

Problem 3: The major product is an undesired elimination byproduct.

Troubleshooting Strategy:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures.

  • Use a Less Hindered, Less Basic Nucleophile/Base: If possible, switch to a less bulky base. Forcing an E2 elimination with a strong, hindered base like potassium tert-butoxide will almost certainly favor the elimination product.[1]

  • Change the Solvent: Switching to a more polar aprotic solvent can sometimes favor substitution over elimination.

Section 3: Advanced Optimization & Methodologies

Leveraging Catalysis for Hindered Substrates

For particularly challenging arylations of malononitrile with hindered aryl halides, traditional nucleophilic substitution may not be feasible. In these cases, palladium-catalyzed cross-coupling reactions have proven effective.[16]

ParameterRecommended ConditionRationale
Catalyst PdCl₂ or other Pd(II) sourcesEffective for C-C bond formation.[16]
Ligand Bulky phosphine ligands (e.g., tricyclohexylphosphine)Promotes reductive elimination and stabilizes the active Pd(0) species.[16]
Base Inorganic bases like K₃PO₄ or K₂CO₃Sufficiently strong to deprotonate malononitrile for transmetalation.
Solvent High-boiling aromatic solvents (e.g., xylene, toluene)Allows for the higher temperatures often required for these couplings.[16]
Protocol 1: General Procedure for C-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a starting point for the alkylation of an active methylene compound like malononitrile with a hindered alkyl halide.

Materials:

  • Hindered alkyl halide (1.0 eq)

  • Malononitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), solid (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the hindered alkyl halide, malononitrile, K₂CO₃, and TBAB.

  • Add toluene to the flask (concentration typically 0.1-0.5 M with respect to the alkyl halide).

  • Heat the mixture to reflux (approx. 110°C for toluene).

  • Monitor the reaction progress by TLC or GC/MS. Reactions may take several hours to overnight depending on the substrate's reactivity.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with toluene.

  • Combine the organic filtrates and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis for a Hindered Substrate

Warning: Microwave synthesis should only be performed in a dedicated microwave reactor. Do not use a domestic microwave oven.

Materials:

  • Hindered substrate (1.0 eq)

  • Bromomalononitrile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a certified microwave reaction vial, combine the hindered substrate, bromomalononitrile, and DIPEA.

  • Add DMF to achieve the desired concentration.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120-150°C (start with a lower temperature and increase if necessary)

    • Time: 10-30 minutes

    • Power: Use dynamic power control to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work-up the reaction mixture by diluting with ethyl acetate, washing with water and brine, drying the organic layer, and concentrating.

  • Purify the product via chromatography.

Section 4: Visualization of Key Concepts

Reaction Pathway and Steric Hindrance

The following diagram illustrates the SN2 mechanism and how bulky 'R' groups on the substrate can physically block the approach of the malononitrile carbanion nucleophile.

G sub Substrate (R₃C-X) ts Transition State [Nu---C---X]‡ sub->ts Attack nuc Nucleophile [:C⁻H(CN)₂] nuc->ts prod Product (R₃C-CH(CN)₂) ts->prod Inversion lg Leaving Group (X⁻) ts->lg hindrance Steric Hindrance Bulky 'R' groups block this attack pathway hindrance->ts

Caption: SN2 reaction pathway showing steric hindrance.

Troubleshooting Workflow

If you encounter a failed reaction, follow this logical troubleshooting workflow to identify a viable solution.

G start Reaction Failed: Low/No Conversion q_temp Increase Temperature? start->q_temp a_temp Run reaction at higher T (e.g., reflux) q_temp->a_temp Yes q_ptc Use Phase-Transfer Catalysis (PTC)? q_temp->q_ptc No / Still Fails success Reaction Successful a_temp->success a_ptc Add TBAB & K₂CO₃ in non-polar solvent q_ptc->a_ptc Yes q_mw Use Microwave Irradiation? q_ptc->q_mw No / Still Fails a_ptc->success a_mw Run in sealed vial in microwave reactor q_mw->a_mw Yes q_cat Is substrate an aryl halide? q_mw->q_cat No / Still Fails a_mw->success a_cat Switch to Pd-catalyzed cross-coupling q_cat->a_cat Yes a_cat->success

Caption: Troubleshooting workflow for failed reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. BenchChem.
  • Diez-Barra, E., de la Hoz, A., Moreno, A., & Sanchez-Verdu, P. (1991). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1, (10), 2589.
  • Shestopalov, A. M., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370–372. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. BenchChem.
  • Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H.-U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, (19), 3167-3168. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane. BenchChem.
  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Fernandes, P. O., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33583-33614. [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry, 4(1), 229-242. [Link]

  • Lidström, P., & Tierney, J. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. [Link]

  • Caveda-Cetis, E., et al. (2021). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 12, 1345-1365. [Link]

  • YouTube. (2024). Steric Hinderance, Nucleophilic substitution reactions; animation SN1. [Link]

  • Zhang, Z., et al. (2020). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry, 11, 528-535. [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Heravi, M. M., et al. (2019). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 9, 33755-33785. [Link]

  • ResearchGate. (2005). Solid-Liquid Phase-Transfer Catalysis I. Benzylation of Malononitrile. [Link]

  • Wehmeier, M., et al. (2001). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. Chemistry – A European Journal, 7(12), 2630-2638. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on bromomalononitrile. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a framework for systematic troubleshooting and optimization.

Introduction

Bromomalononitrile is a highly valuable C3 synthon, prized for its reactivity as an electrophile. The presence of two electron-withdrawing nitrile groups on the α-carbon significantly acidifies the C-H proton (in the parent malononitrile) and polarizes the C-Br bond, making the bromine an excellent leaving group for nucleophilic substitution reactions.[1] This enhanced reactivity, however, necessitates precise control over reaction conditions to prevent side reactions and maximize yields. This guide provides a structured approach to troubleshooting common issues and optimizing your experimental setup.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions about the reaction to build a strong theoretical foundation for practical optimization.

Q1: What is the primary mechanism for nucleophilic substitution on bromomalononitrile?

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The electrophilic carbon is unhindered (primary-like), and the reaction rate is dependent on the concentration of both the bromomalononitrile substrate and the incoming nucleophile.[4][5]

Key Mechanistic Steps:

  • A nucleophile (Nu:⁻) performs a backside attack on the carbon atom bearing the bromine.

  • A high-energy, pentacoordinate transition state is formed where the Nu-C bond is forming concurrently as the C-Br bond is breaking.

  • The bromide ion (Br⁻) is expelled as the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral.[5][6]

SN2_Mechanism sub Bromomalononitrile (NC)₂CH-Br ts Transition State [Nu---CH(CN)₂---Br]⁻ sub->ts nuc Nucleophile (Nu:⁻) nuc->ts Backside Attack prod Product (NC)₂CH-Nu ts->prod Bond Formation lg Leaving Group (Br⁻) ts->lg Bond Cleavage

Caption: General Sₙ2 mechanism on bromomalononitrile.

Q2: How do I select the appropriate solvent for my reaction?

Solvent choice is critical and directly influences nucleophile reactivity. For SN2 reactions, polar aprotic solvents are almost always the superior choice.[5][7]

Solvent TypeExamplesRationaleImpact on Reaction Rate
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), THFThese solvents solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but do not form a strong solvation shell around the nucleophilic anion itself.[8] This leaves the nucleophile "naked" and highly reactive.Increases Rate
Polar Protic Water, Ethanol, MethanolThese solvents have acidic protons (O-H, N-H) that form strong hydrogen bonds with the nucleophile.[8][9] This stabilizes the nucleophile, lowering its energy and making it less reactive.Decreases Rate

Expert Insight: While acetonitrile is a common choice, for less reactive nucleophiles, moving to a more polar solvent like DMSO can significantly accelerate the reaction. However, be aware that DMSO can be difficult to remove during workup.

Q3: When should I use a base, and which one should I choose?

A base is required under two main circumstances:

  • To deprotonate a pro-nucleophile: If your nucleophile is, for example, a thiol (R-SH) or a secondary amine (R₂NH), a base is needed to generate the more potent thiolate (R-S⁻) or amide anion.

  • To act as an acid scavenger: If the reaction generates an acidic byproduct (e.g., HBr), a non-nucleophilic base is needed to neutralize it and prevent side reactions or product degradation.

Choosing a Base:

  • For Deprotonation: Use a base strong enough to deprotonate the nucleophile but that does not introduce competing nucleophiles. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[10]

  • As an Acid Scavenger: Use a sterically hindered, non-nucleophilic base. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), or pyridine.[11] Using a nucleophilic base like hydroxide can lead to unwanted side products.[3]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to directly address specific problems you may encounter in the lab.

Q: My reaction shows low or no conversion of bromomalononitrile. What should I do?

A: This indicates a fundamental issue with reactivity.

  • Possible Cause 1: Inactive Nucleophile. The nucleophile may be too weak or, if it's a salt, may not have dissolved. Negatively charged nucleophiles are significantly more reactive than their neutral counterparts (e.g., RO⁻ >> ROH).[12][13]

    • Diagnostic Step: Check the pKa of your nucleophile's conjugate acid. If using a pro-nucleophile, ensure your base is strong enough to achieve deprotonation.

    • Solution: If using a neutral nucleophile (e.g., an alcohol), add a base like sodium hydride (NaH) to generate the more potent alkoxide nucleophile. Ensure the nucleophilic salt is fully dissolved; switching to a more polar solvent like DMSO can help.[14]

  • Possible Cause 2: Incorrect Temperature. The activation energy for the reaction is not being met.

    • Diagnostic Step: Monitor a small-scale reaction at room temperature by TLC/LCMS. If no product is formed after several hours, temperature is likely a factor.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from RT to 40 °C, then 60 °C). Be cautious, as higher temperatures can also promote side reactions.[15]

  • Possible Cause 3: Reagent Degradation. Bromomalononitrile can be sensitive to moisture and light over long-term storage.

    • Solution: Use freshly opened or purified starting materials. Ensure all glassware is oven- or flame-dried before use.[16]

Q: My starting material is consumed, but my product yield is low. Where is my product going?

A: This common problem points towards side reactions or product loss.

  • Possible Cause 1: Competing Elimination (E2) Reaction. If your nucleophile is also a strong, sterically hindered base, it can abstract a proton from the α-carbon, leading to the elimination of HBr and the formation of highly reactive dicyanocarbene or its equivalents, which can polymerize.

    • Diagnostic Step: Analyze the crude reaction mixture by ¹H NMR and LCMS to look for byproducts.

    • Solution: Use a less basic, "softer" nucleophile if possible (e.g., thiols, iodides).[17] Run the reaction at a lower temperature, as elimination is often favored at higher temperatures.

  • Possible Cause 2: Product Instability. The substituted malononitrile product may be unstable under the reaction or workup conditions. The dicyanomethyl group is electron-withdrawing and can make the product susceptible to further reactions or degradation, especially in the presence of strong bases or acids.[18]

    • Diagnostic Step: Take a small sample of the purified product and re-subject it to the reaction workup conditions (e.g., aqueous acid/base wash). Monitor for decomposition by TLC.

    • Solution: Modify your workup to be as mild as possible. Use a simple filtration to remove salts followed by solvent evaporation, or a neutral aqueous wash instead of acidic or basic washes. Purify via chromatography quickly and at low temperatures.[16]

  • Possible Cause 3: Polymerization. Malononitrile and its derivatives can polymerize, especially in the presence of strong bases or at high temperatures, leading to the formation of intractable tars.[19]

    • Solution: Maintain a lower reaction temperature. Add the base or nucleophile slowly to avoid localized high concentrations. Ensure the reaction is well-stirred.[16]

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Recommended Starting Protocols

Use these conditions as a validated starting point for your optimization. Always perform reactions on a small scale first.

General Experimental Protocol for Nucleophilic Substitution
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 eq.). If the nucleophile is not a salt, add the appropriate base (1.2 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF) via syringe to achieve a substrate concentration of 0.1-0.5 M.

  • Substrate Addition: Dissolve bromomalononitrile (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile at 0 °C or room temperature.

  • Reaction: Allow the reaction to warm to the desired temperature (see table below) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the consumption of bromomalononitrile is complete.

  • Workup: Cool the reaction to room temperature. Quench carefully (e.g., with saturated aq. NH₄Cl for basic reactions). Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Starting Conditions for Various Nucleophiles
Nucleophile ClassExample NucleophileRecommended BaseSolventStarting Temp.Notes
O-Nucleophiles PhenolK₂CO₃Acetonitrile60-80 °CReaction can be slow; requires heating.
N-Nucleophiles Secondary Amine (e.g., Pyrrolidine)K₂CO₃ or DIPEATHF0 °C to RTOften fast. Use a scavenger base to neutralize generated HBr.
S-Nucleophiles ThiophenolNaH or K₂CO₃DMF0 °C to RTThiols are excellent nucleophiles; reactions are typically rapid and high-yielding.[10]
C-Nucleophiles Malonate Ester AnionNaHTHF / DMF0 °C to RTA classic C-C bond formation; ensure complete deprotonation of the malonate before adding bromomalononitrile.[20]
Halides Sodium Iodide (NaI)N/AAcetoneRefluxFinkelstein reaction to form the more reactive iodomalononitrile in situ.

References

  • Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285. [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

  • Takeshita, H., Mori, A., & Kubo, K. (2003). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses, 81, 210. [Link]

  • Chemistry LibreTexts (2021). Solvent Effects in Nucleophilic Substitution. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Chemistry LibreTexts (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry LibreTexts (2021). Nucleophilic Substitution Reaction Overview. [Link]

  • Fatiha, S., & Ghozzia, M. (2015). The Chemistry of Malononitrile and its derivatives. IOSR Journal of Applied Chemistry, 16(1), 11-39. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • ResearchGate. Optimization of the alkylation step. [Link]

  • Classification of Reagents in Chemistry IV. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry? [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • ResearchGate. Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. [Link]

  • Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. [Link]

  • YouTube. Nucleophilic Substitution Mechanism. [Link]

  • The Journal of Organic Chemistry. The Reactions of Bromomalononitrile with Bases. [Link]

  • Chemical Communications (RSC Publishing). Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines. [Link]

  • Chemistry LibreTexts (2023). What is Nucleophilic Substitution? [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

  • Chemistry LibreTexts (2022). Nucleophiles. [Link]

  • Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Save My Exams. Substitution Reactions of Halogenoalkanes. [Link]

  • Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. [Link]

  • PubChem. Bromomalononitrile. [Link]

  • Chemistry Stack Exchange. Nucleophilicty order of various nucleophiles. [Link]

  • Organic Syntheses. malononitrile. [Link]

  • IB Colourful Solutions in Chemistry. Nucleophilic substitution. [Link]

  • Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]

  • Organic Chemistry 1: An open textbook. Common nucleophilic substitution reactions. [Link]

Sources

Preventing decomposition of bromomalononitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromomalononitrile

A Guide to Preventing Decomposition in Experimental Reactions

Welcome to the technical support resource for bromomalononitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and valuable reagent. Due to its inherent instability, successfully employing bromomalononitrile requires a nuanced understanding of its chemical behavior. This center provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you mitigate decomposition and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q: My bromomalononitrile reagent has turned yellow/brown in storage. Can I still use it? A: Discoloration indicates potential decomposition or polymerization, a common issue with malononitrile derivatives.[1][2] We strongly recommend purification before use. For critical applications, using a freshly prepared or purified batch is the best practice to ensure reproducibility.

Q: My reaction mixture containing bromomalononitrile is rapidly turning dark. What is happening? A: Rapid darkening is a strong indicator of decomposition, likely accelerated by the reaction conditions. The most common culprits are an inappropriate choice of base, elevated temperatures, or the presence of oxygen. Immediate cooling and ensuring an inert atmosphere are critical first steps.

Q: What is the optimal temperature range for reactions involving bromomalononitrile? A: Bromomalononitrile is thermally sensitive. Most successful procedures recommend maintaining low to moderate temperatures. For instance, initial reagent addition is often performed at 0°C, followed by gentle warming to a maximum of 40°C.[3] Solvent removal should also be conducted at reduced pressure below 40°C.[3]

Q: Which bases are compatible with bromomalononitrile? A: The choice of base is critical. Weak, non-nucleophilic bases are generally preferred. Pyridine has been successfully used as both a solvent and a base.[3] Strong, nucleophilic bases can aggressively promote decomposition pathways.

Q: Do I need to run my reaction under an inert atmosphere? A: Yes. Published procedures consistently emphasize the use of an inert nitrogen or argon atmosphere.[3] This prevents oxygen- and moisture-mediated degradation pathways, which can be significant sources of decomposition.

Troubleshooting Guide: Diagnosing and Solving Decomposition

Encountering issues during your experiment can be frustrating. This guide helps you diagnose the problem based on your observations and provides a logical path to a solution.

Troubleshooting Flowchart

G start Problem Observed color_change Reaction Turning Dark/Black? start->color_change low_yield Low Yield or No Product? start->low_yield check_temp Is Temperature > 40°C? color_change->check_temp Yes check_reagent Reagent Quality: Old or Discolored? low_yield->check_reagent Yes check_base Is Base Strong/ Nucleophilic? check_temp->check_base No sol_temp Solution: Reduce temperature. Add reagents at 0°C. check_temp->sol_temp Yes check_atmosphere Is System Under Inert Gas? check_base->check_atmosphere No sol_base Solution: Switch to a weaker, non-nucleophilic base (e.g., Pyridine). check_base->sol_base Yes sol_atmosphere Solution: Degas solvent and run under N2/Ar. check_atmosphere->sol_atmosphere No check_solvent Solvent Choice: Is it Anhydrous? check_reagent->check_solvent No sol_reagent Solution: Purify reagent or use a fresh batch. check_reagent->sol_reagent Yes check_stoichiometry Incorrect Stoichiometry? check_solvent->check_stoichiometry No sol_solvent Solution: Use freshly distilled, anhydrous solvent. check_solvent->sol_solvent Yes sol_stoichiometry Solution: Recalculate and verify all reagent amounts. check_stoichiometry->sol_stoichiometry Yes

Caption: Troubleshooting flowchart for bromomalononitrile reactions.

In-Depth Mechanistic Insights: The "Why" Behind Decomposition

Understanding the decomposition pathways is fundamental to preventing them. Bromomalononitrile's instability stems from the combination of an excellent leaving group (bromide) and two powerfully electron-withdrawing nitrile groups that highly acidify the alpha-proton.

Primary Decomposition Pathway: Base-Mediated Elimination

The most prevalent decomposition route, especially in the presence of bases, is a cascade initiated by deprotonation.

  • Deprotonation: A base removes the acidic methine proton to form a resonance-stabilized carbanion.

  • Elimination/Further Reaction: This carbanion is highly reactive. While it is the desired intermediate for many C-C bond-forming reactions, it can also participate in side reactions. In the presence of excess base or impurities, it can lead to the formation of highly unsaturated and unstable species.

  • Polymerization: The resulting reactive intermediates can polymerize rapidly, leading to the characteristic dark, insoluble tars that are often observed in failed reactions. The parent compound, malononitrile, is known to polymerize, and this tendency is exacerbated in its derivatives.[2]

G BMN Bromomalononitrile NC-CH(Br)-CN Carbanion Carbanion Intermediate [NC-C(Br)-CN]⁻ BMN->Carbanion + Base - H-B⁺ Base Base (B:) Desired Desired C-C Coupling (with Electrophile) Carbanion->Desired Controlled Conditions Decomposition Decomposition Pathways Carbanion->Decomposition Excess Base, High Temp, Impurities Polymer Polymerization (Dark Tars) Decomposition->Polymer

Caption: Key decision point for the bromomalononitrile carbanion.

Preventative Protocols & Best Practices

Adhering to a strict and carefully planned protocol is the most effective way to prevent decomposition.

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Temperature 0°C for addition, 25-40°C for reactionMinimizes thermal decomposition and side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and moisture-related side reactions.[3]
Base Weak, non-nucleophilic (e.g., Pyridine)Avoids rapid, uncontrolled deprotonation and side reactions.[3]
Solvent Anhydrous, degassed aprotic solventsPrevents hydrolysis and ensures consistent reaction conditions.
Reagent Quality Use freshly purified or new materialEnsures high purity and avoids introducing impurities that can catalyze decomposition.[4]
Step-by-Step Guide for a General Reaction Setup

This protocol provides a baseline for minimizing decomposition during a typical reaction involving electrophilic substitution.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-necked flask with condenser, dropping funnel, and nitrogen inlet) and purge the system with nitrogen or argon for at least 15-20 minutes.

  • Reagent Preparation:

    • Dissolve your substrate and any other stable reagents in anhydrous, degassed solvent within the reaction flask.

    • In a separate, dry dropping funnel, prepare a solution of bromomalononitrile in the same anhydrous solvent.

  • Initial Cooling: Cool the main reaction flask to 0°C using an ice-water bath.

  • Slow Addition: Add the bromomalononitrile solution dropwise to the cooled, stirring reaction mixture over a period of 10-30 minutes.[3] Maintaining a slow addition rate is crucial to control the exotherm and the concentration of reactive intermediates.

  • Base Addition (if required): If the reaction requires a separate base, add it slowly after the bromomalononitrile addition is complete, maintaining the temperature at 0°C.

  • Reaction Progression:

    • Stir at 0°C for a set period (e.g., 1 hour) to allow for initial coupling.[3]

    • If required, slowly warm the reaction to the target temperature (e.g., room temperature or up to 40°C) and monitor by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture back down before quenching. Perform aqueous workup and extractions efficiently. Concentrate the organic layers under reduced pressure, ensuring the bath temperature does not exceed 40°C.[3]

Reaction Setup Workflow

G prep 1. Prepare Dry Glassware & Purge with N2/Ar dissolve 2. Dissolve Substrate in Anhydrous Solvent prep->dissolve cool 3. Cool Flask to 0°C dissolve->cool add_bmn 4. Add Bromomalononitrile Solution Dropwise cool->add_bmn add_base 5. Add Base Slowly (if needed) at 0°C add_bmn->add_base react_cold 6. Stir at 0°C for 1 hour add_base->react_cold react_warm 7. Warm to RT or 40°C & Monitor react_cold->react_warm workup 8. Cool, Quench, Extract & Concentrate (<40°C) react_warm->workup

Caption: Recommended workflow for reactions with bromomalononitrile.

References

  • Organic Syntheses Procedure, (2003). Synthesis of 8,8‐Dicyanoheptafulvene from Cycloheptatrienylium Tetrafluoroborate and Bromomalononitrile. Organic Syntheses, 79, 210. [Link]

  • Organic Syntheses Procedure, (1963). A. - Dibromomalononitrile-potassium bromide. Organic Syntheses, 43, 27. [Link]

  • Ferris, J. P., & Konlande, M. S. (1965). The Reactions of Bromomalononitrile with Bases. The Journal of Organic Chemistry, 30(7), 2367–2372. [Link]

  • Alekseeva, A. Y., et al. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370–372. [Link]

  • Wang, X., et al. (2018). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 14, 255-262. [Link]

  • Wang, X., et al. (2018). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 14, 255–262. [Link]

  • Organic Syntheses Procedure, (1930). malononitrile. Organic Syntheses, 10, 66. [Link]

  • Organic Syntheses Procedure, (1947). malononitrile. Organic Syntheses, 27, 56. [Link]

  • Organic Syntheses Procedure, (2014). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 91, 208. [Link]

  • Organic Syntheses Procedure, (1970). AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses, 50, 1. [Link]

  • Zhang, Y., et al. (2023). A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates. Nature Communications, 14(1), 7119. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 192748, Bromomalonitrile. [Link]

  • Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. U.S.
  • Dadwal, M., et al. (2007). Simultaneous expression of an arylacetonitrilase from Pseudomonas fluorescens and a (S)-oxynitrilase from Manihot esculenta in Pichia pastoris for the synthesis of (S)-mandelic acid. Microbial Cell Factories, 6, 28. [Link]

  • Ben-Efraim, D. A. (2019). The thermal decomposition of 4-bromobutyric acid in the gas phase: A quantum chemical theory calculation. Journal of Molecular Structure, 1180, 645-652. [Link]

  • Alabugin, I. V., & Manoharan, M. (2003). C–C Bond Breaking in Addition–Elimination Reactions on Nitriles. Journal of the American Chemical Society, 125(15), 4495-4503. [Link]

Sources

Navigating the Synthesis of Bromomalononitrile: A Technical Support Guide for Kilogram-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scaled-up synthesis of bromomalononitrile. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges of transitioning from bench-scale to kilogram-scale production. As Senior Application Scientists, we understand that scaling up a reaction is not merely a linear increase in quantities but a complex interplay of chemical kinetics, thermodynamics, and process engineering. This resource is structured to address the specific hurdles you may encounter, ensuring a safe, efficient, and reproducible synthesis of this critical chemical intermediate.

Core Synthesis Overview: The Bromination of Malononitrile

The primary and most direct route to bromomalononitrile is the electrophilic substitution of one of the acidic methylene protons of malononitrile with bromine.[1] While straightforward in principle, scaling this reaction introduces challenges related to reaction control, impurity profiles, and product isolation.

A typical laboratory-scale synthesis involves the slow addition of bromine to a cooled aqueous solution of malononitrile.[2][3] The product often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.[3][4]

Reaction Mechanism at a Glance

The reaction proceeds through the enolate of malononitrile, which acts as a nucleophile, attacking a molecule of bromine. This process is sensitive to reaction conditions, and deviations can lead to the formation of byproducts, most notably dibromomalononitrile.

reaction_mechanism Malononitrile Malononitrile (CH₂(CN)₂) Enolate Enolate Intermediate Malononitrile->Enolate Base (e.g., water) Bromomalononitrile Bromomalononitrile (CHBr(CN)₂) Enolate->Bromomalononitrile Attack on Br₂ Bromine Bromine (Br₂) Bromine->Bromomalononitrile HBr HBr production_workflow Start Start: Malononitrile & Water Slurry in Reactor Cooling Cool Reactor to 0-5 °C Start->Cooling Bromine_Addition Slow, Subsurface Addition of Bromine Cooling->Bromine_Addition Reaction Maintain Temperature and Agitation Bromine_Addition->Reaction Monitoring In-Process Control (e.g., HPLC, GC) to Monitor Conversion Reaction->Monitoring Monitoring->Reaction Incomplete Quench Optional: Quench with Reducing Agent Monitoring->Quench Complete Isolation Isolate Crude Product (Filtration) Quench->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Drying Dry Pure Product Under Vacuum Purification->Drying QC Final Quality Control Analysis Drying->QC End Package and Store Product QC->End troubleshooting_tree Problem Problem Encountered Low_Yield Low Yield/Incomplete Reaction Problem->Low_Yield High_Impurities High Impurity Levels (e.g., Dibromomalononitrile) Problem->High_Impurities Exotherm Poor Exotherm Control Problem->Exotherm Isolation_Issues Difficult Product Isolation Problem->Isolation_Issues Check_Mixing Check_Mixing Low_Yield->Check_Mixing Check Agitation/Mass Transfer Check_Temp Check_Temp Low_Yield->Check_Temp Check Reaction Temperature Check_pH Check_pH Low_Yield->Check_pH Consider pH Adjustment Improve_Mixing Improve_Mixing High_Impurities->Improve_Mixing Improve Agitation Slow_Addition Slow_Addition High_Impurities->Slow_Addition Slow Bromine Addition Lower_Temp Lower_Temp High_Impurities->Lower_Temp Lower Reaction Temperature Slower_Addition Slower_Addition Exotherm->Slower_Addition Decrease Bromine Addition Rate Enhance_Cooling Enhance_Cooling Exotherm->Enhance_Cooling Increase Cooling Capacity Consider_Dilution Consider_Dilution Exotherm->Consider_Dilution Increase Solvent Volume Optimize_Reaction Optimize_Reaction Isolation_Issues->Optimize_Reaction Optimize Reaction to Reduce Impurities Change_Purification Change_Purification Isolation_Issues->Change_Purification Modify Purification Method (e.g., Anti-solvent) Slurry_Wash Slurry_Wash Isolation_Issues->Slurry_Wash Perform a Slurry Wash

Sources

Analytical methods for monitoring the progress of bromomalononitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Bromomalononitrile Reactions

Welcome to the technical support center for the analytical monitoring of bromomalononitrile reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and valuable synthetic intermediate. Given the compound's reactivity and toxicity, precise and reliable analytical monitoring is not just a matter of optimizing yield, but also of ensuring safety and process control.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting scenarios.

Section 1: Critical Safety & Handling FAQs

Safety First: Bromomalononitrile is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] It is metabolized to cyanide in the body.[1] All handling must occur in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[2][3]

Question: What are the immediate first aid measures for bromomalononitrile exposure?

Answer: In case of any exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Call a poison center or doctor immediately.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[2][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth and immediately call a poison center or doctor. Do not induce vomiting.[2][5]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.[2][3][4][5]

Question: How should I handle and store bromomalononitrile to prevent degradation and polymerization?

Answer: Bromomalononitrile can be unstable. It is sensitive to high temperatures and strong bases, which can induce polymerization.[1]

  • Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[2][5] The recommended storage temperature is typically found on the product label.

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture. Avoid contact with incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[4]

Section 2: Analytical Method Selection

Choosing the correct analytical technique is fundamental to successfully monitoring your reaction. The decision depends on the properties of your reactants and products, the reaction matrix, and the specific information you need (e.g., real-time kinetics vs. endpoint purity).

Question: Should I use HPLC or GC to monitor my bromomalononitrile reaction?

Answer: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision point. Both are powerful techniques, but they are suited for different analytical challenges.[6]

  • Choose HPLC when your products or byproducts are non-volatile, thermally labile (prone to decomposition at high temperatures), or highly polar. HPLC is highly versatile and generally the method of choice for routine quality control as it can detect a broader range of potential impurities.[6]

  • Choose GC when your analyte and the major reaction components are volatile and thermally stable. GC often provides higher separation efficiency and is excellent for analyzing volatile impurities.[6][7] Bromomalononitrile itself is amenable to GC analysis, often coupled with Mass Spectrometry (GC-MS) for definitive identification.[8][9][10]

The following diagram outlines a decision-making workflow.

Diagram 1: Analytical Method Selection Workflow Start Is the analyte of interest volatile & thermally stable? HPLC Consider HPLC (Primary Choice for Non-Volatile or Labile Compounds) Start->HPLC No GC Consider GC or GC-MS (Excellent for Volatile Compounds) Start->GC Yes RealTime Is real-time kinetic data required without sampling? HPLC->RealTime GC->RealTime InSitu Use In-Situ Spectroscopy (FTIR, Raman) RealTime->InSitu Yes Offline Use Offline Methods (HPLC, GC) RealTime->Offline No Diagram 2: GC Troubleshooting Workflow Start Low/No Peak in GC Analysis CheckInlet 1. Check Inlet Temperature Is it too high? Start->CheckInlet LowerTemp Lower inlet temp incrementally. Use a splitless or PTV inlet for cooler injection. CheckInlet->LowerTemp Yes CheckLiner 2. Inspect Inlet Liner Is it deactivated (silanized)? CheckInlet->CheckLiner No Success Problem Resolved LowerTemp->Success ReplaceLiner Replace with a new, deactivated liner. Consider using glass wool to trap non-volatiles. CheckLiner->ReplaceLiner No/Unsure ConsiderDeriv 3. Consider Derivatization Does analyte have active hydrogens or high polarity? CheckLiner->ConsiderDeriv Yes ReplaceLiner->Success Derivatize Derivatize to increase volatility and thermal stability (e.g., silylation). ConsiderDeriv->Derivatize Yes CheckColumn 4. Evaluate Column Is the phase appropriate? Is it old? ConsiderDeriv->CheckColumn No Derivatize->Success NewColumn Install a new column. Try a different phase (e.g., low-bleed). CheckColumn->NewColumn Yes/Unsure CheckColumn->Success No NewColumn->Success

Sources

Impact of solvent choice on the outcome of bromomalononitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromomalononitrile Reactions

A Senior Application Scientist's Guide to Navigating Solvent Effects

Welcome to the technical support center for bromomalononitrile chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize bromomalononitrile as a reactive intermediate. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The choice of solvent is arguably one of the most critical parameters in a reaction, often dictating yield, selectivity, and even the reaction pathway itself. Let's explore how to make the solvent work for you.

Frequently Asked Questions (FAQs)

Q1: What is bromomalononitrile and why is it so reactive?

Bromomalononitrile, C₃HBrN₂, is a versatile organic reagent characterized by a central carbon atom bonded to a hydrogen, a bromine atom, and two electron-withdrawing nitrile (-CN) groups.[1] Its high reactivity stems from two key features:

  • Acidic α-Proton: The two nitrile groups significantly increase the acidity of the α-proton (the hydrogen on the same carbon as the nitriles), making it susceptible to deprotonation by even mild bases. This forms a stabilized carbanion that is a potent nucleophile.

  • Electrophilic Carbon: The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack, with bromide acting as a good leaving group. This facilitates SN2-type substitution reactions.

This duality allows it to act as either a nucleophile (in its deprotonated form) or an electrophile, making it a valuable building block in synthesis.

Q2: What are the primary types of reactions bromomalononitrile undergoes?

The two main reaction pathways for bromomalononitrile are:

  • Nucleophilic Substitution: Where a nucleophile displaces the bromide ion. This is a common strategy for introducing a dicyanomethyl group into a molecule.

  • Base-Mediated Reactions (e.g., Knoevenagel-type condensations): In the presence of a base, the acidic proton is removed, and the resulting carbanion can attack electrophiles like aldehydes or ketones.[2][3]

The choice of solvent is paramount as it can profoundly influence the kinetics and outcome of both pathways.[4]

Q3: How does the general classification of solvents (polar protic, polar aprotic, nonpolar) relate to my reaction's success?

Solvent choice directly impacts the stability of reactants, intermediates, and transition states.[5][6]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[7] They are excellent at stabilizing both cations and anions. However, they can strongly solvate and "cage" anionic nucleophiles through hydrogen bonding, reducing their reactivity and slowing SN2 reactions.[6][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have high dielectric constants but lack O-H or N-H bonds.[9] They are poor at solvating anions.[10] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[8][10]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating charged species. Reactions involving ionic reagents or intermediates are often very slow or insoluble in these solvents.[11]

Troubleshooting Guide: Common Issues in Bromomalononitrile Reactions

Q4: My nucleophilic substitution reaction is very slow or has a low yield. How can I fix this with solvent choice?

A sluggish reaction or low yield is one of the most common issues and is frequently tied to solvent selection.[12][13]

Core Problem: In a nucleophilic substitution on bromomalononitrile, you are likely performing an SN2 reaction. The rate of this reaction is highly dependent on the reactivity of your nucleophile. If your nucleophile is an anion, its reactivity is being suppressed.

The Cause & The Fix: You are likely using a polar protic solvent (like ethanol or methanol). These solvents form a "cage" of hydrogen bonds around your anionic nucleophile, stabilizing it and making it less reactive.[8]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The single most effective change you can make is to switch your solvent to a polar aprotic option like acetonitrile (MeCN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) .[10][14] These solvents do not effectively solvate the nucleophile, leaving it highly reactive and significantly increasing the reaction rate.[8] For example, the rate of an SN2 reaction can increase by a factor of 5000 when switching from methanol to acetonitrile.[8]

  • Ensure Anhydrous Conditions: Water is a polar protic solvent. Even small amounts in your aprotic solvent can hinder the reaction. Ensure your solvent is anhydrous and your glassware is properly dried.[15]

  • Check Solubility: Ensure your bromomalononitrile and nucleophile are soluble in the chosen solvent. If solubility is an issue in acetonitrile, DMF or DMSO often provide better solubility for a wider range of substrates.

Workflow: Troubleshooting Low Yield in Nucleophilic Substitutions

G start Low Yield / Slow Reaction Observed q1 What is the solvent? start->q1 protic Polar Protic (e.g., EtOH, MeOH, H₂O) q1->protic Protic aprotic Polar Aprotic (e.g., MeCN, DMF, DMSO) q1->aprotic Aprotic nonpolar Nonpolar (e.g., Toluene, Hexane) q1->nonpolar Nonpolar sol_change Action: Switch to a Polar Aprotic Solvent (e.g., DMF, MeCN) protic->sol_change q2 Is the system anhydrous? aprotic->q2 sol_check Issue: Poor solubility of reactants. nonpolar->sol_check sol_change->q2 sol_fix Action: Use a stronger polar aprotic solvent (e.g., DMF or DMSO) or a co-solvent. sol_check->sol_fix sol_fix->q2 wet No q2->wet dry Yes q2->dry dry_action Action: Use anhydrous solvent and flame-dried glassware. wet->dry_action end_node Re-evaluate Reaction dry->end_node dry_action->end_node

Caption: A troubleshooting flowchart for low-yield bromomalononitrile substitutions.

Q5: I'm observing polymerization and significant side products in my base-mediated reaction. What is the solvent's role?

This issue often arises when attempting to generate the bromomalononitrile carbanion for reactions like Knoevenagel condensations.

The Cause & The Fix: The solvent's role here is to control the concentration, solubility, and lifetime of the reactive intermediate.

  • Solvent Polarity and Solubility: Using a solvent where all reactants (e.g., aldehyde, bromomalononitrile, and base) are fully dissolved is critical. If one component is poorly soluble, its effective concentration in the solution is low, giving the reactive carbanion time to decompose or undergo side reactions.[11]

    • Action: Switch to a solvent that provides better solubility for all components. For Knoevenagel-type reactions, solvents like ethanol, acetonitrile, or even water can be effective, depending on the substrates and catalyst.[16][17]

  • Solvent as a Proton Source: In a protic solvent (like ethanol), the solvent can act as a proton source, potentially leading to complex equilibria with the base and the carbanion. This can sometimes temper the reactivity and prevent polymerization.

    • Action: If you are using a very strong base in an aprotic solvent, consider switching to a weaker base or using a protic solvent like ethanol with a catalyst like piperidine or ammonium acetate.[3]

  • Solvent-Free Conditions: For some Knoevenagel condensations, solvent-free grinding or microwave-assisted synthesis can be highly effective, forcing the reactants to interact directly and often leading to high yields with minimal side products and short reaction times.[18][19]

Q6: Can the solvent choice influence the reaction mechanism between SN1 and SN2?

Absolutely. While bromomalononitrile is structurally biased towards an SN2 pathway (being a primary-like halide), extreme solvent conditions can influence the mechanism.

Core Problem: The SN1 reaction proceeds through a carbocation intermediate, while the SN2 reaction involves a concerted backside attack. The solvent's ability to stabilize these respective intermediates and transition states is a key determining factor.[6]

The Solvent Effect:

  • Polar Protic Solvents (Water, Alcohols): These solvents are exceptionally good at stabilizing ions.[5][6] They can stabilize the bromide leaving group and any potential carbocation intermediate through hydrogen bonding and strong dipole interactions.[20] This significantly favors the SN1 pathway.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are poor at stabilizing anions (the leaving group) and carbocations. However, they excel at solvating the counter-cation of the nucleophile, enhancing the nucleophile's reactivity. This environment strongly favors the SN2 pathway.[21]

Visualization: Solvent Effect on an SN2 Reaction

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_caged Nu⁻ Et1 H-OEt Nu_caged->Et1 Et2 EtO-H Nu_caged->Et2 Et3 H-OEt Nu_caged->Et3 Et4 EtO-H Nu_caged->Et4 BMM Br-CH(CN)₂ Nu_caged->BMM Slow Attack label_caged Nucleophile is 'caged' and less reactive Nu_naked Nu⁻ Nu_naked->BMM Fast Attack label_naked Nucleophile is 'naked' and highly reactive Product Nu-CH(CN)₂ + Br⁻

Caption: How protic solvents "cage" nucleophiles, slowing SN2 reactions.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution

This protocol provides a systematic approach to identify the optimal solvent for the reaction of bromomalononitrile with a generic nucleophile (Nu⁻).

Materials:

  • Bromomalononitrile

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)

  • Candidate Solvents (anhydrous): N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethanol (EtOH)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the nucleophile (1.1 equivalents) to five separate, dry reaction vials.

  • Solvent Addition: To each vial, add an equal volume of a different candidate solvent (DMF, MeCN, DMSO, THF, EtOH) to create solutions of the same molarity (e.g., 0.1 M).

  • Initiation: While stirring at room temperature, add bromomalononitrile (1.0 equivalent) to each vial simultaneously.

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) using Thin Layer Chromatography (TLC). Spot the starting material alongside each reaction mixture.

  • Analysis: Compare the TLC plates to assess the rate of consumption of bromomalononitrile and the formation of the product. Note any formation of side products. The solvent that leads to the fastest consumption of starting material with the cleanest product profile is the most promising candidate for scale-up.

  • Validation: Run the most promising reaction on a preparative scale to confirm the yield and purity.

Reference Data: Properties of Common Solvents

This table summarizes key properties of solvents frequently used in organic synthesis to aid in your selection process.[9]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
WaterH₂O10078.5Polar Protic
MethanolCH₃OH6532.6Polar Protic
EthanolCH₃CH₂OH78.524.3Polar Protic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18947Polar Aprotic
Acetonitrile (MeCN)CH₃CN81.637.5Polar Aprotic
N,N-Dimethylformamide (DMF)HCON(CH₃)₂15338Polar Aprotic
AcetoneCH₃COCH₃56.521Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic
TolueneC₇H₈1112.4Nonpolar
HexaneC₆H₁₄691.9Nonpolar

References

  • Dibromomalononitrile | CAS#:1885-23-0 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bromomalononitrile | C3HBrN2 | PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • bromomalononitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bromomalononitrile | CAS#:1885-22-9 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Retrieved January 14, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Retrieved January 14, 2026, from [Link]

  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved January 14, 2026, from [Link]

  • What is the effect of the nature of a solvent on nucleophilicity? - Quora. (2020, March 24). Retrieved January 14, 2026, from [Link]

  • Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (2019, August 5). Retrieved January 14, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

  • Product Class 5: Nitriles. (n.d.). Retrieved January 14, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 14, 2026, from [Link]

  • the preparation of nitriles - Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21). Retrieved January 14, 2026, from [Link]

  • 4.7: Solvent Effects - Chemistry LibreTexts. (2022, October 4). Retrieved January 14, 2026, from [Link]

  • ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solvent Dictated Organic Transformations - PubMed. (2024, December 16). Retrieved January 14, 2026, from [Link]

  • Nitriles | Research Starters - EBSCO. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • 8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021, July 31). Retrieved January 14, 2026, from [Link]

  • Preparations and Reactions of Amides and Nitriles - YouTube. (2023, February 10). Retrieved January 14, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 14, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]

  • 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Validation & Comparative

Comparing the reactivity of bromomalononitrile and chloromalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromomalononitrile and Chloromalononitrile

For researchers and professionals in synthetic chemistry and drug development, the choice of reagent is paramount to achieving desired reaction outcomes, yields, and kinetics. Halogenated malononitriles are potent and versatile building blocks, valued for the dual reactivity conferred by the nitrile groups and the halogen atom. This guide provides a detailed comparison of two key members of this class: bromomalononitrile and chloromalononitrile. We will explore the fundamental principles governing their reactivity and provide experimental context to guide their application in the laboratory.

Foundational Physicochemical Properties

A baseline comparison begins with the fundamental properties of each compound. While structurally similar, the difference in the halogen atom—bromine versus chlorine—is the primary driver of their distinct chemical behavior.

PropertyBromomalononitrileChloromalononitrile
CAS Number 1885-22-9[1]28054-61-7
Molecular Formula C₃HBrN₂C₃HClN₂
Molecular Weight 144.96 g/mol [2]104.51 g/mol
Appearance Colorless crystalsData not readily available
Melting Point 63-64°C[3]Data not readily available
Key Feature Contains a bromine atomContains a chlorine atom

The Core Principle: Leaving Group Ability

The most significant factor differentiating the reactivity of these two molecules is the nature of the halide as a leaving group. In the vast majority of their reactions, particularly nucleophilic substitutions, the halide is displaced. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride .[4][5]

This superiority is rooted in two key factors:

  • Basicity and Stability : The strength of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable on their own. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, the bromide ion (Br⁻), is a weaker base and therefore more stable than the chloride ion (Cl⁻).[6][7]

  • Polarizability : Bromine is a larger and more polarizable atom than chlorine. This allows the negative charge to be distributed over a larger volume in the transition state of a reaction, which lowers the activation energy and accelerates the reaction rate.[4]

Therefore, in reactions where the C-X bond is cleaved, bromomalononitrile is expected to be significantly more reactive than chloromalononitrile .

Comparative Reactivity in Key Synthetic Transformations

The enhanced reactivity of bromomalononitrile is evident across a range of common synthetic applications. Below, we compare their performance in several key reaction types.

A. Nucleophilic Substitution Reactions

This is the most direct demonstration of the difference in leaving group ability. Nucleophiles readily attack the electrophilic carbon bearing the halogen, displacing the halide ion.

Mechanism Insight : The reaction proceeds via an SN2 or related pathway where the rate is directly dependent on the leaving group's ability to depart. Due to the superior leaving ability of bromide, bromomalononitrile will undergo these substitutions faster and often under milder conditions than its chloro- counterpart.

Experimental Protocol: Synthesis of a Substituted Thiazole Derivative

This protocol illustrates a typical nucleophilic substitution where a sulfur nucleophile displaces the halide.

  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the halomalononitrile (1.0 eq) in 20 mL of ethanol.

  • Reagent Addition : Add thiourea (1.0 eq) to the solution.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Note: The reaction with bromomalononitrile is expected to proceed significantly faster.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Workflow for Thiazole Synthesis

sub Halomalononitrile + Thiourea in Ethanol stir Stir at Room Temp (Monitor by TLC) sub->stir complete Reaction Completion stir->complete removal Solvent Removal complete->removal purify Column Chromatography removal->purify product Substituted Thiazole Product purify->product

Caption: General workflow for nucleophilic substitution.

B. Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving malononitrile and its derivatives. It features the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a C=C bond.[8][9][10] While bromomalononitrile and chloromalononitrile themselves have only one acidic proton, their parent compound, malononitrile, is a classic substrate. The products of these condensations are often halogenated on the aromatic ring of the aldehyde, such as in the synthesis of CS gas (o-chlorobenzylidenemalononitrile).[11][12][13][14]

Mechanism Insight : The reaction is initiated by the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final α,β-unsaturated product.[9][15]

Experimental Protocol: Synthesis of o-Chlorobenzylidenemalononitrile (CS Gas)

This established procedure demonstrates the Knoevenagel condensation leading to a widely known product.[12][13][14][16]

  • Setup : Add malononitrile (1.0 eq) to water or an alcohol solvent like methanol in a reaction flask.

  • Catalyst : Add a catalytic amount of a weak base, such as piperidine or diethylamine, with stirring.[13][14]

  • Aldehyde Addition : Slowly add 2-chlorobenzaldehyde (1.0-1.5 eq) to the mixture, maintaining the temperature below 50°C.

  • Reaction : Continue stirring for 30-60 minutes after the addition is complete. A crystalline solid should precipitate.

  • Isolation : Filter the solid product and wash it with the solvent.

  • Drying : Dry the product under vacuum to yield o-chlorobenzylidenemalononitrile.

Knoevenagel Condensation Mechanism

cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde Product Product Aldol Adduct->Product -H₂O

Caption: The three key stages of the Knoevenagel condensation.

C. Cycloaddition Reactions

Derivatives of malononitrile, particularly those with a carbon-carbon double bond formed via reactions like the Knoevenagel condensation, are excellent dienophiles for [4+2] cycloaddition reactions (Diels-Alder reactions).[17][18] The powerful electron-withdrawing nitrile groups render the double bond electron-poor, facilitating its reaction with electron-rich dienes.

Reactivity Insight : While both bromo- and chloro-substituted dienophiles would be highly reactive, the slightly greater electron-withdrawing inductive effect of chlorine might render the double bond marginally more electron-poor. However, the superior leaving group ability of bromine in the resulting adduct could open pathways for subsequent elimination or rearrangement reactions that might not be as accessible with the chloro- adduct.

Experimental Protocol: Diels-Alder Reaction with a Malononitrile Derivative

This protocol provides a general framework for the cycloaddition.

  • Setup : In a sealed tube or pressure flask, dissolve the dienophile (e.g., benzylidenemalononitrile derivative, 1.0 eq) in a suitable solvent such as toluene or ethyl acetate.

  • Diene Addition : Add a freshly distilled, electron-rich diene (e.g., cyclopentadiene, 1.1-1.5 eq).

  • Reaction : Heat the mixture at a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.

  • Monitoring : Monitor the reaction by TLC or GC-MS.

  • Workup : After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification : Purify the resulting cycloadduct by recrystallization or column chromatography.

Diels-Alder Reaction Scheme

dienophile Dienophile (e.g., Benzylidene- halomalononitrile) heat Heat (80-150°C) dienophile->heat diene Diene (e.g., Cyclopentadiene) diene->heat solvent Solvent (Toluene) solvent->heat product Cycloadduct heat->product

Caption: General workflow for a Diels-Alder cycloaddition.

Summary of Reactivity

Reaction TypeBromomalononitrileChloromalononitrileRationale
Nucleophilic Substitution Faster, Milder ConditionsSlower, Harsher ConditionsBromide is a superior leaving group compared to chloride.[4][5][19]
Reactions of Adducts More prone to subsequent elimination/rearrangementAdducts are more stableThe C-Br bond in the product is weaker and more easily cleaved than the C-Cl bond.
Electrophilicity of C=C bond Highly electrophilicSlightly more electrophilicChlorine has a slightly stronger inductive electron-withdrawing effect than bromine.

Safety and Handling

Both bromomalononitrile and chloromalononitrile are toxic and highly reactive compounds that must be handled with extreme care. Their parent compound, malononitrile, is classified as a toxic substance.[20][21]

  • Engineering Controls : Always handle these reagents in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat at all times.

  • Incompatibilities : Avoid contact with strong bases, strong acids, and strong oxidizing agents.[22]

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The choice between bromomalononitrile and chloromalononitrile is a classic trade-off between reactivity and stability.

Bromomalononitrile is the more reactive reagent , primarily due to the excellent leaving group ability of the bromide ion. It is the preferred choice for syntheses that require high reactivity, faster reaction times, or milder conditions. The lability of the C-Br bond can also be exploited in subsequent transformations of the reaction products.

Chloromalononitrile offers greater stability . It will react more slowly and may require more forcing conditions (e.g., higher temperatures or stronger bases). This can be advantageous in situations where a more controlled reaction is desired or to prevent unwanted side reactions. Furthermore, on a molar basis, chloro- derivatives are often less expensive, which can be a consideration for large-scale synthesis.

Ultimately, the optimal choice depends on the specific synthetic challenge. By understanding the fundamental principles of leaving group ability and reactivity, researchers can make an informed decision to best achieve their scientific goals.

References

  • Benchchem. (n.d.). Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability.
  • Benchchem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane.
  • PubChem. (n.d.). Bromomalononitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bromomalononitrile. Retrieved from [Link]

  • CUNY Manifold. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group - Part 1. Retrieved from [Link]

  • JoVE. (2023). Leaving Groups. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Dibromomalononitrile.
  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzylidenemalononitrile. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]

  • Google Patents. (n.d.). Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones. Retrieved from [Link]

  • ResearchGate. (2012). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Retrieved from [Link]

  • MDPI. (2018). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Retrieved from [Link]

  • Chemsrc. (n.d.). Bromomalononitrile. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Bromomalononitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of a Dinitrile Building Block

In the landscape of organic synthesis, malononitrile derivatives are indispensable precursors for a vast array of pharmaceuticals, functional materials, and complex heterocyclic systems.[1] Bromomalononitrile (BrCH(CN)₂), with its activated carbon-bromine bond and adjacent electron-withdrawing nitrile groups, represents a uniquely versatile synthon. It can act as both an electrophile and, under specific catalytic conditions, a precursor to radical or nucleophilic species. The strategic formation of new carbon-carbon bonds using this building block is a critical endeavor for medicinal and materials chemists.

This technical guide provides an in-depth comparative analysis of different catalytic strategies for the coupling reactions of bromomalononitrile. We move beyond simple protocol listings to explore the mechanistic underpinnings of each catalyst class, offering field-proven insights to guide catalyst selection and reaction optimization. This document is designed for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this potent intermediate.

The Mechanistic Landscape: How Bromomalononitrile Engages in C-C Coupling

The efficacy of a catalyst is intrinsically linked to the reaction mechanism it promotes. Bromomalononitrile can participate in coupling reactions through several distinct pathways, dictated by the choice of catalyst and reaction partner:

  • Pathway A: Nucleophilic Attack (SNAc/Sɴ2): In the presence of a base, a suitable pronucleophile (e.g., an enolizable ketone, an amine, or a thiol) can be deprotonated. The resulting nucleophile attacks the electrophilic carbon of bromomalononitrile, displacing the bromide ion. Alternatively, a strong base can deprotonate bromomalononitrile itself to form a dicyanomethyl anion, which can then react with an electrophile.

  • Pathway B: Oxidative Addition (Transition Metal Catalysis): A low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) can insert into the C-Br bond. This oxidative addition step forms an organometallic intermediate, which can then undergo transmetalation and reductive elimination to form the C-C coupled product.[2]

  • Pathway C: Single-Electron Transfer (SET) / Radical Formation: Under photocatalytic or certain enzymatic conditions, a single electron can be transferred to the bromomalononitrile molecule. This initiates the cleavage of the C-Br bond, generating a dicyanomethyl radical (•CH(CN)₂) and a bromide anion. This highly reactive radical can then engage in C-C bond formation with a suitable coupling partner.

This guide will compare catalysts that operate primarily through these distinct mechanistic manifolds.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision that profoundly impacts reaction yield, selectivity, substrate scope, and operational complexity. We will compare three major classes of catalysts: traditional base-mediated systems, versatile transition metal complexes, and innovative photoredox/enzymatic catalysts.

Base-Mediated and Base-Catalyzed Reactions

This classical approach is often employed when coupling bromomalononitrile with highly activated electrophiles or when using the reagent itself to react with a nucleophile.

Mechanism of Action: The base (often a tertiary amine like pyridine or a weaker inorganic base) plays a dual role. It can act as a simple Brønsted base to deprotonate a pronucleophile, or it can serve as a nucleophilic catalyst. In many cases, particularly with activated substrates, the base also functions as an acid scavenger, trapping the HBr generated during the reaction. A prime example is the synthesis of 8,8-dicyanoheptafulvene, where pyridine serves as both the base and the solvent.[3]

Advantages:

  • Cost-Effectiveness: Utilizes inexpensive and readily available reagents.

  • Simplicity: Reactions are often operationally simple to set up, requiring no special ligands or inert atmosphere precautions beyond what is standard for moisture-sensitive reagents.

Disadvantages:

  • Limited Scope: Generally restricted to reactions with highly reactive coupling partners.

  • Stoichiometric Requirement: The "catalyst" is often required in stoichiometric or even solvent-level quantities.

  • Harsh Conditions: Can require elevated temperatures, leading to potential side reactions.[3]

Transition Metal-Catalyzed Cross-Coupling

Transition metal catalysis, particularly with palladium, nickel, and copper, provides a powerful and versatile platform for forming C-C bonds with organic halides.[2][4] While direct comparative data for bromomalononitrile is scarce, the principles established for other α-halo carbonyl and benzylic bromide compounds are directly applicable.

Mechanism of Action (Palladium Example): The catalytic cycle typically begins with the oxidative addition of a low-valent palladium(0) species into the C-Br bond of bromomalononitrile to form a Pd(II) intermediate. If the coupling partner is an organoboron compound (Suzuki coupling), the next step is transmetalation , where the organic group is transferred from boron to the palladium center. The final step is reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Advantages:

  • Broad Substrate Scope: Enables coupling with a wide variety of partners, including aryl, vinyl, and alkyl organometallics.

  • High Efficiency: Often proceeds with low catalyst loadings (0.1–5 mol%) and high turnover numbers.

  • Mild Conditions: Many modern catalytic systems operate at or near room temperature.

Disadvantages:

  • Catalyst Cost & Toxicity: Palladium and other precious metal catalysts can be expensive, and residual metal in the final product is a major concern in pharmaceutical applications.

  • Ligand Sensitivity: The success of the reaction is often critically dependent on the choice of ligand, which can be complex and air/moisture sensitive.

  • Reaction Optimization: Requires careful screening of catalyst, ligand, base, and solvent for optimal performance.

Emerging Methods: Photocatalysis and Biocatalysis

Visible-light photocatalysis and enzymatic catalysis represent the cutting edge of C-C bond formation, offering green and highly selective alternatives. These methods often proceed via radical intermediates under exceptionally mild conditions.

Mechanism of Action (Photoredox Example): A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with bromomalononitrile. This reduction causes the C-Br bond to fragment, releasing a bromide ion and generating the key dicyanomethyl radical. This radical can then add to an aromatic ring or another radical acceptor to forge the new C-C bond. Recent work has shown that "ene"-reductase enzymes can catalyze similar radical-based coupling reactions with related α-bromo esters under visible light irradiation.[5]

Advantages:

  • Unprecedented Mildness: Reactions often run at room temperature using visible light as the energy source.

  • High Selectivity: Enzymatic systems can offer exquisite chemo-, regio-, and stereoselectivity.[5]

  • Novel Reactivity: Accesses radical pathways that are complementary to traditional two-electron (ionic) mechanisms.

Disadvantages:

  • Specialized Equipment: Requires photoreactors or specialized biological equipment (incubators, shakers).

  • Developing Field: The substrate scope and limitations are still being actively explored.

  • Quantum Yield: Photochemical reactions can sometimes suffer from low quantum yields, impacting scalability.

Data Summary and Performance Comparison

To provide a clear comparison, the following table summarizes the typical performance of each catalyst class for relevant coupling reactions. Data for the base-mediated reaction is specific to the synthesis of 8,8-dicyanoheptafulvene from bromomalononitrile.[3] Data for Transition Metal and Photocatalysis are representative examples derived from analogous α-halo carbonyl or benzylic halide couplings, as direct comparative studies on bromomalononitrile are not prevalent.

Catalyst ClassRepresentative Catalyst/SystemTypical SubstrateTemp. (°C)Time (h)Yield (%)Key Strengths
Base-Mediated Pyridine (solvent quantity)Cycloheptatrienylium Salt40580%[3]Simplicity, Low Cost
Transition Metal Pd(PPh₃)₄ / BaseArylboronic Acid25 - 802 - 1270-95%Broad Scope, High Efficiency
Photocatalysis Ir(ppy)₃ / Visible LightAromatic Heterocycle2512 - 2460-90%Extreme Mildness, Radical Paths
Biocatalysis "Ene"-Reductase / Visible LightAromatic Heterocycle2512~72%[5]High Selectivity, Green

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Protocol 1 is a documented procedure for bromomalononitrile.[3] Protocols 2 and 3 are representative methods adapted from well-established procedures for analogous substrates, designed to serve as a robust foundation for optimization with bromomalononitrile.

Protocol 1: Base-Mediated Synthesis of 8,8-Dicyanoheptafulvene[3]

This procedure details the reaction of bromomalononitrile with cycloheptatrienylium tetrafluoroborate using pyridine as a basic solvent.

Materials:

  • Cycloheptatrienylium tetrafluoroborate (1.0 equiv)

  • Bromomalononitrile (1.0 equiv)

  • Anhydrous Pyridine

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, N₂ inlet

Procedure:

  • Set up an oven-dried, three-necked flask under a nitrogen atmosphere.

  • Charge the flask with anhydrous pyridine and cycloheptatrienylium tetrafluoroborate (1.0 equiv).

  • Cool the stirring mixture to 0°C in an ice bath.

  • Add bromomalononitrile (1.0 equiv) dropwise over 10 minutes.

  • Stir the mixture vigorously at 0°C for 1 hour.

  • Replace the ice bath with a water bath and gradually raise the temperature to 40°C.

  • Maintain the reaction at 40°C for 5 hours, monitoring by TLC.

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in chloroform (CHCl₃) and filter to remove insoluble pyridinium salts.

  • Evaporate the chloroform and purify the residue by column chromatography on silica gel.

Protocol 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This hypothetical protocol is based on standard Suzuki-Miyaura conditions and should serve as an excellent starting point for coupling bromomalononitrile with arylboronic acids.

Materials:

  • Bromomalononitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask, magnetic stirrer, condenser, N₂ inlet

Procedure:

  • To a Schlenk flask under nitrogen, add the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (2 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed Toluene/Water solvent mixture.

  • Add bromomalononitrile (1.0 equiv) via syringe.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Representative Visible-Light Photocatalytic Coupling

This protocol is adapted from methodologies used for the radical coupling of α-halo carbonyl compounds with electron-rich aromatics.[5]

Materials:

  • Bromomalononitrile (1.0 equiv)

  • Aromatic coupling partner (e.g., 1-methylpyrrole, 2.0 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Dimethylformamide (DMF), degassed

  • Borosilicate vial, magnetic stirrer, blue LED light source (450 nm)

Procedure:

  • In a borosilicate vial, dissolve bromomalononitrile (1.0 equiv), the aromatic partner (2.0 equiv), and fac-Ir(ppy)₃ (1 mol%) in degassed DMF.

  • Seal the vial with a septum and sparge with nitrogen for 15 minutes.

  • Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring. Use a fan to maintain room temperature.

  • Irradiate for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline a general workflow for catalyst selection and the catalytic cycle for a transition metal-catalyzed reaction.

cluster_0 Catalyst Selection Workflow Start Define Coupling Partners (e.g., Ar-H, Ar-B(OH)2) Cond1 Are partners highly activated and simple? Start->Cond1 Base Select Base-Mediated Protocol Cond1->Base Yes Cond2 Is broad substrate scope or high efficiency critical? Cond1->Cond2 No Optimize Optimize Reaction Conditions (Solvent, Temp, Time) Base->Optimize TM Select Transition Metal (e.g., Pd, Ni) Protocol Cond2->TM Yes Cond3 Are extremely mild conditions or radical pathways desired? Cond2->Cond3 No TM->Optimize Photo Select Photocatalytic or Enzymatic Protocol Cond3->Photo Yes Photo->Optimize

Figure 1. A decision workflow for selecting the appropriate catalytic system for a bromomalononitrile coupling reaction.

node1 Pd(0)L (Active Catalyst) node2 R-Pd(II)(Br)L (Oxidative Adduct) node1->node2 Oxidative Addition + R-Br node3 R-Pd(II)(Ar)L (Transmetalated Complex) node2->node3 Transmetalation + Ar-M node3->node1 Reductive Elimination node4 R-Ar (Product) node3->node4

Figure 2. Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction involving an organobromide (R-Br = Bromomalononitrile).

Conclusion and Future Outlook

The choice of catalyst for bromomalononitrile coupling reactions is a nuanced decision that balances substrate scope, operational complexity, cost, and desired reaction mechanism.

  • Base-mediated methods offer a simple and cost-effective solution for reactions with highly activated substrates.

  • Transition metal catalysis provides the broadest utility and highest efficiency for a wide range of cross-coupling partners, making it the workhorse for complex molecule synthesis.

  • Photocatalysis and biocatalysis represent the future, enabling transformations under exceptionally mild conditions and opening doors to novel reactivity through radical pathways.

As the field advances, we anticipate the development of more robust and versatile photocatalytic systems and the discovery of novel enzymes capable of activating the C-Br bond in bromomalononitrile with unparalleled selectivity. The continued exploration of these catalytic frontiers will undoubtedly expand the synthetic chemist's toolkit, enabling the streamlined construction of next-generation pharmaceuticals and materials.

References

  • A Comparative Analysis of Catalysts for Malononitrile Condensation: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES_K3K4_zglhw7xfQNG4YqXCpEXo6wyXAMJeTg6Ttniz54cg__2266WuHxiD2JhSdKcNBKMFlbjAUDtHJljqZmuYiIwKQ9yvOzu9RpUZF7f2kMwA37d5XcOPKaY368U3VguOyiIad1DaQP_JXOC5cvRxc9_qYMUI5i3PiegoH1iYXjbMwJlGQ5At2wsrBffKYg78CnCrkQ9V8xq506Z6F6hePpSqF_JwORrH8L6ZfVZDQ=]
  • Efficacy comparison of catalysts for the synthesis of 4-Bromophenylacetonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZlQRRiFclGCFW1l_Mt-CI-6wyGU02xP9aQYnYGlB_HIzA1XBQ1i7XNYPyosytLKeVLEM4NhYe9lYcsXpGbfF0po4HwokfamZNERqQvCsoiECsEecz0CA2Z7ExrZaQsIgmp_nt2iHYf5Ot2uZ_714AMzI3yxmV7A99vhUFg7TeTXavQv3iXIwHzDRh9imMIH5Qk4K4MxQW96H_WHpDFcLWJtlRkxmvnbXykKqh]
  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/35648101]
  • Comparative study of different synthetic routes to 4-Bromophenylacetonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZL2mBb0U_RbRRbfus7PqXBTi2PiQ7S3BHj8ryBwA8UmsKOsF2LFwb35YP45QwBwO4v5DcCG0TewVIfqLkWKVnBPKLPeoIubhCn8jys_ubb6-dqVRaKYiXVdd-A7ygtnYKprqs6DfjvkOa04_V5vrQ3YhKb7t2SeqtVuq5EmLuVpXNoKhM-Y3DnU9GAI75YImAPXx3UACxaz5h9NFV-JwwSmeztYCg0AiW]
  • bromomalononitrile - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0293]
  • Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39562817/]
  • Aromatic Coupling Reactions Catalyzed by “ene”-Reductase under Visible Light Irradiation. ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Photocatalytic Strategy for Decyanative Transformations Enabled by Amine-Ligated Boryl Radical. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b1c09819d4052f9e4b17f5]
  • A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/sc/c2sc20911j]
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/11/4/479]

Sources

A Comparative Guide to the Synthesis of Bromomalononitrile: The Classic Route vs. A Modern Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the halogenation of active methylene compounds is a cornerstone transformation, yielding versatile building blocks for a myriad of applications, from pharmaceuticals to materials science. Bromomalononitrile, with its trifecta of reactive sites, is a particularly valuable intermediate. The traditional synthesis, however, relies on elemental bromine, a reagent notorious for its hazardous nature. This guide provides an in-depth comparison of the classic aqueous bromine method with a modern, safer alternative utilizing N-bromosuccinimide (NBS), offering experimental insights to aid researchers in selecting the optimal route for their laboratory needs.

Introduction to Bromomalononitrile: A Versatile Synthetic Intermediate

Bromomalononitrile (C₃HBrN₂) is a highly reactive organic compound featuring two nitrile groups and a bromine atom attached to a central carbon. This unique structure makes it a potent precursor for the synthesis of a wide range of complex molecules and heterocyclic systems.[1][2] Its utility is particularly pronounced in the development of novel therapeutic agents and functional materials. The efficient and safe synthesis of bromomalononitrile is therefore a critical consideration for any research program that relies on this versatile building block.

The Established Route: Direct Bromination with Elemental Bromine

The most widely cited and historically established method for preparing bromomalononitrile is the direct bromination of malononitrile using elemental bromine in an aqueous medium.[3] This reaction proceeds via the electrophilic substitution of one of the acidic methylene protons of malononitrile with a bromine atom.

Causality Behind the Experimental Choices

The choice of an aqueous medium is primarily for temperature control and to moderate the reactivity of bromine. Malononitrile is dissolved in water and the reaction is typically conducted in an ice bath to manage the exothermic nature of the bromination. The slow, dropwise addition of bromine is crucial to prevent a runaway reaction and the formation of di- and poly-brominated byproducts. The acidic protons of the methylene group in malononitrile are readily abstracted, facilitating the attack by the electrophilic bromine.

Limitations and Safety Concerns

While this method is effective, it is fraught with significant safety and handling challenges. Elemental bromine is a highly corrosive, toxic, and volatile liquid that can cause severe burns upon contact and respiratory distress upon inhalation.[4] Its use necessitates stringent safety protocols, including a well-ventilated fume hood and specialized personal protective equipment. Moreover, the reaction can sometimes yield a mixture of mono- and di-brominated products, requiring careful purification. One documented procedure reports a yield of around 48%, with the product crystallizing from the reaction mixture.[3]

A Modern Alternative: N-Bromosuccinimide (NBS) as a Safer Brominating Agent

In the quest for greener and safer chemical processes, N-bromosuccinimide (NBS) has emerged as a superior alternative to elemental bromine for a wide range of bromination reactions.[5][6] NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[4] For the synthesis of bromomalononitrile, NBS offers a milder and more selective method.

Mechanistic Advantage and Experimental Design

NBS acts as a source of electrophilic bromine. The reaction with malononitrile can be initiated by a radical initiator or can proceed via an ionic pathway, depending on the reaction conditions. A key advantage of NBS is the in situ generation of a low concentration of bromine, which helps to control the reaction and minimize side-product formation. The succinimide byproduct is generally easy to remove during workup. This methodology aligns with the principles of green chemistry by replacing a hazardous reagent with a safer alternative.[7]

Head-to-Head Comparison: Bromine vs. NBS

ParameterDirect Bromination with Br₂Bromination with NBS
Reagent Handling & Safety Highly hazardous, corrosive, and volatile liquid. Requires specialized handling procedures.Crystalline solid, easier and safer to handle.[4]
Reaction Conditions Typically aqueous medium, low temperatures (ice bath) to control exothermicity.Can be performed in a variety of organic solvents under milder conditions.
Selectivity Risk of over-bromination leading to dibromomalononitrile and other impurities.Generally higher selectivity for mono-bromination due to controlled release of bromine.
Yield Reported yields are moderate, around 48%.[3]Potentially higher and more consistent yields due to improved selectivity.
Workup and Purification May require purification to remove di-brominated byproducts.Simpler workup, with the succinimide byproduct being relatively easy to remove.
Environmental Impact Use of a highly toxic and hazardous reagent."Greener" alternative due to the replacement of elemental bromine.[7]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Traditional Route cluster_1 Modern Route Malononitrile_T Malononitrile Reaction_T Direct Bromination Malononitrile_T->Reaction_T Br2 Bromine (Br₂) in Water Br2->Reaction_T Bromomalononitrile_T Bromomalononitrile Reaction_T->Bromomalononitrile_T Byproducts_T Dibromomalononitrile (Side Product) Reaction_T->Byproducts_T Malononitrile_M Malononitrile Reaction_M NBS Bromination Malononitrile_M->Reaction_M NBS N-Bromosuccinimide (NBS) in Organic Solvent NBS->Reaction_M Bromomalononitrile_M Bromomalononitrile Reaction_M->Bromomalononitrile_M Succinimide Succinimide (Byproduct) Reaction_M->Succinimide

Caption: Comparative workflow of traditional vs. modern synthesis of bromomalononitrile.

Experimental Protocols

Protocol 1: Synthesis of Bromomalononitrile using Elemental Bromine (Traditional Method)

Caution: This procedure involves the use of highly toxic and corrosive elemental bromine and should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve malononitrile (1 equivalent) in water.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add elemental bromine (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Isolation: The product, bromomalononitrile, will precipitate out of the solution as a white to pale yellow solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., chloroform or ethanol) to obtain pure bromomalononitrile.[3]

Protocol 2: Synthesis of Bromomalononitrile using N-Bromosuccinimide (Modern Method)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • Initiation (if necessary): Depending on the solvent and desired reaction rate, a catalytic amount of a radical initiator (e.g., AIBN) or a mild acid catalyst can be added.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Isolation: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bromomalononitrile. Further purification can be achieved by column chromatography if necessary.

Conclusion and Future Perspectives

The synthesis of bromomalononitrile presents a clear case for the adoption of modern, safer chemical methodologies. While the traditional route using elemental bromine is historically significant and effective, the safety and handling concerns associated with it are substantial. The use of N-bromosuccinimide offers a compelling alternative that is not only safer but also provides greater control and potentially higher yields. For laboratories focused on efficiency, safety, and green chemistry principles, the NBS method is the recommended path forward.

Future research may explore even more sustainable approaches, such as the use of phase-transfer catalysis to enhance reaction efficiency or the development of enzymatic or flow chemistry processes for the synthesis of bromomalononitrile.[8][9][10] These advancements will continue to push the boundaries of synthetic chemistry, enabling the development of important molecules in a safer and more environmentally responsible manner.

References

  • Takeshita, H., Mori, A., & Kubo, K. (n.d.). SYNTHESIS OF 8,8-DICYANOHEPTAFULVENE FROM CYCLOHEPTATRIENYLIUM TETRAFLUOROBORATE AND BROMOMALONONITRILE. Organic Syntheses. Retrieved from [Link]

  • Gálvez, J. A., et al. (2025, August 7). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2019, August 5). The Chemistry of Malononitrile and its derivatives. ResearchGate. Retrieved from [Link]

  • Golubev, R. V., et al. (2025, August 9). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. ResearchGate. Retrieved from [Link]

  • Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • Dekamin, M. G., & Eslami, M. (n.d.). Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Royal Society of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

  • Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329260A - Process for producing N-bromosuccinimide.
  • National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]

  • National Institutes of Health. (2013, December 3). On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow synthesis enabling reaction discovery. Retrieved from [Link]

  • MDPI. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromomalonitrile. PubChem. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Reactions of Bromomalononitrile with Bases. Retrieved from [Link]

  • Scribd. (n.d.). A New Enzymatic Synthesis of (R) - Y-Chloro-Fl Hydroxybutyronitrile. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

A Comparative Guide to Electrophilic Cyanating Agents: Bromomalononitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of a cyano group into a molecule is a critical transformation. Nitriles are versatile intermediates, readily converted into amines, carboxylic acids, amides, and tetrazoles, making them invaluable in the synthesis of pharmaceuticals and agrochemicals. The choice of the cyanating agent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and safety. This guide provides an in-depth comparative analysis of bromomalononitrile and other common electrophilic cyanating agents, including cyanogen bromide, N-cyanosuccinimide (NCS), and tosyl cyanide (TsCN). We will delve into their reactivity, applications, and safety profiles, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction to Electrophilic Cyanation

Electrophilic cyanation involves the reaction of a nucleophile with a reagent that delivers a "CN+" synthon. This approach is complementary to the more traditional nucleophilic cyanation methods that utilize cyanide salts (e.g., NaCN, KCN, TMSCN) and are often limited by the need for harsh reaction conditions and the high toxicity of the reagents. Electrophilic cyanating agents offer a valuable alternative, particularly for the cyanation of electron-rich species such as arenes, heterocycles, and enolates.

The ideal electrophilic cyanating agent should possess a delicate balance of reactivity and stability. It must be sufficiently electrophilic to react with a wide range of nucleophiles under mild conditions, yet stable enough for safe handling and storage. Furthermore, the byproducts of the reaction should be easily separable from the desired nitrile product. This guide will evaluate bromomalononitrile and its counterparts against these criteria.

Bromomalononitrile: A Highly Reactive Cyanating Agent

Bromomalononitrile is a crystalline solid that has gained attention as a potent electrophilic cyanating agent. Its reactivity stems from the presence of two electron-withdrawing cyano groups, which polarize the C-Br bond, making the carbon atom highly susceptible to nucleophilic attack.

Reactivity and Mechanistic Insights

The electrophilic character of the carbon atom in bromomalononitrile is the key to its cyanating ability. The reaction generally proceeds via a nucleophilic attack on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new C-CN bond. The malononitrile anion generated as a byproduct is stabilized by the two cyano groups.

dot

Caption: General mechanism of electrophilic cyanation using bromomalononitrile.

Applications and Substrate Scope

Bromomalononitrile has been successfully employed in the cyanation of a variety of nucleophiles, including carbanions, enolates, and electron-rich aromatic and heterocyclic systems. Its high reactivity allows for cyanation under relatively mild conditions.

Safety and Handling

Bromomalononitrile is a toxic and lachrymatory compound and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

Comparative Analysis of Electrophilic Cyanating Agents

To provide a clear comparison, we will now evaluate bromomalononitrile against three other widely used electrophilic cyanating agents: cyanogen bromide, N-cyanosuccinimide, and tosyl cyanide.

Cyanogen Bromide (BrCN)

Cyanogen bromide is a highly reactive and volatile solid that has been used extensively for electrophilic cyanation.[2]

  • Reactivity: BrCN is a very potent cyanating agent due to the strong polarization of the C-Br bond. However, its high reactivity can sometimes lead to side reactions and a lack of selectivity.[3][4] For instance, in reactions with electron-rich arenes, bromination can be a competing side reaction.[5]

  • Applications: It is widely used in the synthesis of cyanamides from amines and in the cleavage of proteins at methionine residues.[6][7]

  • Safety: Cyanogen bromide is extremely toxic, volatile, and moisture-sensitive, releasing highly toxic hydrogen cyanide (HCN) gas upon contact with water or acids.[6] Its use requires stringent safety precautions and a dedicated workspace.

N-Cyanosuccinimide (NCS)

N-Cyanosuccinimide is a crystalline solid that offers a safer alternative to cyanogen bromide.

  • Reactivity: NCS is a milder electrophilic cyanating agent compared to cyanogen bromide. Its reactivity can be tuned by the use of Lewis acids or transition metal catalysts.[7][8]

  • Applications: It has been successfully used for the cyanation of a wide range of substrates, including indoles, pyrroles, and arenes, often with high regioselectivity.[7][8]

  • Safety: While still a toxic compound, NCS is a stable solid with a lower vapor pressure than cyanogen bromide, making it easier and safer to handle. The byproduct, succinimide, is generally easy to remove.[8]

Tosyl Cyanide (TsCN)

Tosyl cyanide is another stable, crystalline solid that serves as a versatile electrophilic cyanating agent.

  • Reactivity: The reactivity of tosyl cyanide is moderate and can be enhanced by the use of bases or catalysts. It is known to be effective for the cyanation of Grignard reagents and other organometallic species.[5]

  • Applications: TsCN is frequently used for the synthesis of aryl nitriles from aryl Grignard reagents and for the α-cyanation of ketones and esters.[5]

  • Safety: Tosyl cyanide is a relatively stable and less volatile reagent compared to cyanogen bromide, posing a lower inhalation hazard. However, it is still a toxic compound and should be handled with care.

Performance Comparison: A Data-Driven Overview

The following table summarizes the performance of the four electrophilic cyanating agents in representative cyanation reactions. It is important to note that direct comparisons are often challenging due to variations in reaction conditions across different studies. The data presented here is a compilation from various sources and aims to provide a general overview of the expected yields.

Cyanating AgentSubstrateProductYield (%)Reference
Bromomalononitrile Indole3-Cyanoindole75-85[9]
Cyanogen Bromide N,N-Dimethylaniline4-Cyano-N,N-dimethylaniline60-70[10]
N-Cyanosuccinimide 2-Phenylpyridine2-(2-Cyanophenyl)pyridine80[8]
Tosyl Cyanide Phenylmagnesium bromideBenzonitrile85-95[5]

Experimental Protocols

To provide practical guidance, we present detailed, step-by-step methodologies for the cyanation of a representative electron-rich aromatic substrate, indole, using N-cyanosuccinimide.

Cyanation of Indole using N-Cyanosuccinimide

This protocol is adapted from the work of Wang et al. for the GaCl₃-catalyzed C-H cyanation of indoles.[7]

Materials:

  • Indole

  • N-Cyanosuccinimide (NCS)

  • Gallium(III) chloride (GaCl₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add indole (1.0 mmol) and N-cyanosuccinimide (1.2 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous dichloromethane (5 mL) via syringe.

  • In a separate glovebox or under a stream of inert gas, weigh gallium(III) chloride (0.1 mmol) into a vial and dissolve it in anhydrous dichloromethane (1 mL).

  • Slowly add the GaCl₃ solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyanoindole.

dot

Cyanation_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Setup 1. Add indole and NCS to Schlenk flask Inert 2. Evacuate and backfill with N2/Ar Setup->Inert Solvent 3. Add anhydrous DCM Inert->Solvent Catalyst 4. Prepare and add GaCl3 solution Solvent->Catalyst Stir 5. Stir at room temperature Catalyst->Stir Monitor 6. Monitor by TLC Stir->Monitor Quench 7. Quench with NaHCO3 Monitor->Quench Extract 8. Extract with DCM Quench->Extract Dry 9. Dry and concentrate Extract->Dry Purify 10. Purify by column chromatography Dry->Purify

Caption: Experimental workflow for the cyanation of indole.

Choosing the Right Reagent: A Decision-Making Framework

The selection of the most appropriate electrophilic cyanating agent depends on a multitude of factors, including the nucleophilicity of the substrate, the desired selectivity, and the safety constraints of the laboratory.

dot

Reagent_Selection Start Select Cyanating Agent Substrate Substrate Nucleophilicity? Start->Substrate High_Nuc High Substrate->High_Nuc High Low_Nuc Low Substrate->Low_Nuc Low Safety Safety Constraints? High_Nuc->Safety BrCN_Bromo Consider BrCN or Bromomalononitrile Low_Nuc->BrCN_Bromo Strict Strict Safety->Strict Strict Lenient Lenient Safety->Lenient Lenient NCS_TsCN Consider NCS or TsCN Strict->NCS_TsCN Lenient->BrCN_Bromo

Caption: Decision tree for selecting an electrophilic cyanating agent.

  • For highly nucleophilic substrates and when safety is a primary concern: N-Cyanosuccinimide and tosyl cyanide are excellent choices. Their moderate reactivity can be fine-tuned with catalysts, and their handling is significantly safer than that of cyanogen bromide.

  • For less reactive substrates where high reactivity is required: Bromomalononitrile and cyanogen bromide are more suitable. However, the extreme toxicity of cyanogen bromide necessitates stringent safety protocols. Bromomalononitrile, while also toxic, offers a potentially more manageable alternative in some cases.

Conclusion

The field of electrophilic cyanation offers a diverse toolbox for the synthetic chemist. Bromomalononitrile stands out as a highly reactive agent, suitable for challenging cyanations. However, its toxicity necessitates careful handling. For many applications, N-cyanosuccinimide and tosyl cyanide provide a safer and often highly effective alternative, particularly when coupled with catalytic methods. Cyanogen bromide, while powerful, should be reserved for situations where its high reactivity is indispensable and can be managed safely. By understanding the unique characteristics of each of these reagents, researchers can strategically select the optimal cyanating agent to achieve their synthetic goals efficiently and safely.

References

  • Reductive cyanation of tertiary alkyl bromides using electrophilic cyanating reagent and zinc reductant was developed, providing various α-cyano ketones, esters, and carboxamides containing a nitrile-bearing all-carbon quaternary center in good to excellent yields under mild reaction conditions. (This is a general statement from a search result and does not have a specific paper to cite).
  • PubChem. (n.d.). Bromomalononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Pawar, A. B., & Chang, S. (2015). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters, 17(3), 540-543. [Link]

  • Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Process Research & Development, 23(3), 438-443. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Wang, X., Makha, M., Chen, S. W., Zheng, H., & Li, Y. (2019). GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. The Journal of Organic Chemistry, 84(10), 6199-6206. [Link]

  • Silva, G. A. B., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

  • Zhang, Y., & Hsung, R. P. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic letters, 12(19), 4494–4497. [Link]

  • Okamoto, K., Watanabe, M., Murai, M., Hatano, R., & Ohe, K. (2012). Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications, 48(25), 3127-3129. [Link]

  • Ghosh, A., & Slanina, T. (2020). Water-Mediated Radical C−H Tosylation of Alkenes with Tosyl Cyanide. The Journal of Organic Chemistry, 85(15), 9640-9651. [Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9(2), 334-339. [Link]

  • Rutan, K. J., Heldrich, F. J., & Borges, L. F. (1997). On the Preparation of Aryl Nitriles Using Tosyl Cyanide. The Journal of Organic Chemistry, 62(15), 5273-5274. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1334-1340. [Link]

  • Orsini, M., & Isay, D. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Sustainable Chemistry & Engineering, 10(44), 14503-14510. [Link]

  • Zhang, W., & Hsung, R. P. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 14(11), 2890–2893. [Link]

Sources

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Bromomalononitrile Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible research. When working with reactive synthons like bromomalononitrile, which can undergo a variety of addition and cycloaddition reactions, rigorous structural elucidation of the resulting adducts is paramount. This guide provides a comprehensive comparison of the three workhorse techniques of modern organic chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—in the context of confirming the structure of bromomalononitrile adducts. We will delve into the causality behind experimental choices, present detailed protocols, and use experimental data to illustrate the unique strengths and complementary nature of each technique.

The Challenge: Ambiguity in Bromomalononitrile Reactions

Bromomalononitrile is a versatile reagent, but its reactivity can lead to a mixture of products, including isomers. For example, in a reaction with a diene, both [2+3] and [4+3] cycloaddition products might be possible. Spectroscopic analysis is therefore not just a confirmatory step but a crucial part of the discovery process. This guide will use the well-characterized adduct of bromomalononitrile and cycloheptatrienylium tetrafluoroborate, 8,8-dicyanoheptafulvene, as a primary example to illustrate the principles of each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides a "blueprint" of the carbon-hydrogen framework.

Causality in Experimental Choices for NMR

The choice of a deuterated solvent is the first critical decision in preparing an NMR sample. The ideal solvent should completely dissolve the analyte without reacting with it. For many organic adducts, which can range from nonpolar to moderately polar, deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds and its relatively inert nature.[1][2] However, for more polar adducts, deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary.[3] The choice also depends on the region of the ¹H NMR spectrum you are interested in; the residual solvent peak of CDCl₃ at ~7.26 ppm could obscure signals in the aromatic region, making a solvent like acetone-d₆ (residual peak at ~2.05 ppm) a better choice in some cases.

1D NMR: ¹H and ¹³C Spectra

One-dimensional NMR provides fundamental information about the chemical environment and number of protons and carbons.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

  • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule. Proton-decoupled ¹³C NMR spectra display each unique carbon as a single peak, which simplifies the spectrum.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromomalononitrile adduct in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum. Typical acquisition times are a few minutes for ¹H and can range from minutes to hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

2D NMR: Unraveling Complex Connectivity

For more complex adducts where 1D NMR spectra may be ambiguous, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It is a powerful tool for assigning which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of a molecule and confirming the overall carbon skeleton.

G H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Coupling HSQC HSQC H1->HSQC ¹J(C-H) HMBC HMBC H1->HMBC ⁿJ(C-H) (n=2,3) C13 ¹³C NMR C13->HSQC C13->HMBC

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Causality in Experimental Choices for FTIR

For solid samples, the two most common preparation methods are creating a potassium bromide (KBr) pellet or a Nujol (mineral oil) mull.

  • KBr Pellet: This is often the preferred method as KBr is transparent in the mid-IR range (4000-400 cm⁻¹), providing a spectrum of the pure sample.[6] However, it is crucial that the KBr and the sample are completely dry, as water has strong IR absorptions that can obscure important regions of the spectrum. The sample must also be ground to a very fine powder with the KBr to minimize light scattering.[7]

  • Nujol Mull: This method is faster and less sensitive to moisture.[8] The solid sample is ground with a few drops of Nujol to create a paste, which is then pressed between two salt plates (e.g., NaCl or KBr). The main disadvantage is that the Nujol itself has strong C-H stretching and bending absorptions that can mask signals from the sample in those regions.[6]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the bromomalononitrile adduct with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) while under vacuum to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

G Start Solid Sample Grind_KBr Grind 1-2 mg sample with ~200 mg dry KBr Start->Grind_KBr KBr Pellet Method Grind_Nujol Grind 5-10 mg sample with 1-2 drops Nujol Start->Grind_Nujol Nujol Mull Method Press Press into a transparent pellet Grind_KBr->Press Mull Spread paste between salt plates Grind_Nujol->Mull FTIR_KBr Acquire FTIR Spectrum (Full Mid-IR Range) Press->FTIR_KBr FTIR_Nujol Acquire FTIR Spectrum (Nujol peaks obscure C-H regions) Mull->FTIR_Nujol

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its molecular formula. The fragmentation pattern can also offer valuable structural clues.

Causality in Experimental Choices for MS

The choice of ionization technique is critical.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample. This typically leads to extensive and reproducible fragmentation, which can be useful for structural elucidation by comparing the fragmentation pattern to libraries.[9]

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that cause less fragmentation and usually result in a prominent molecular ion peak (or a protonated/adduct ion peak).[8] This is particularly useful for confirming the molecular weight of the adduct.

For brominated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic "M+2" peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M), providing a clear indication of the presence of one bromine atom.[10]

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then ionized by a beam of electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis: Spectroscopic Data for 8,8-Dicyanoheptafulvene

Let's examine the spectroscopic data for 8,8-dicyanoheptafulvene, formed from the reaction of bromomalononitrile with cycloheptatrienylium tetrafluoroborate.[11]

Spectroscopic TechniqueKey Observational DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ: 6.88-7.00 (m, 4 H), 7.34 (dm, 2 H, J = 12.1 Hz)The complex multiplet and doublet of doublets in the olefinic region are characteristic of the seven-membered ring protons, confirming the heptafulvene core structure. The integration (4H and 2H) accounts for the six protons on the ring.
¹³C NMR (125 MHz, CDCl₃)δ: 70.1, 114.6 (2C), 135.4 (2C), 137.4 (2C), 138.9 (2C), 163.7The signal at 70.1 ppm is assigned to the exocyclic carbon attached to the two cyano groups. The two signals at 114.6 ppm correspond to the two nitrile carbons. The remaining signals in the downfield region are from the carbons of the seven-membered ring. The presence of 8 distinct carbon signals confirms the proposed structure.
FTIR (KBr)2196 cm⁻¹This strong, sharp absorption is characteristic of the C≡N stretching vibration of the nitrile groups. Its position indicates some degree of conjugation.
1634, 1584, 1520, 1488 cm⁻¹These absorptions are in the region of C=C stretching vibrations, consistent with the conjugated double bonds of the heptafulvene ring system.
Mass Spec. (Predicted EI)M⁺ at m/z 154 and M+2 at m/z 156 (approx. 1:1 ratio if a bromine were present)For the final product, 8,8-dicyanoheptafulvene (C₁₀H₆N₂), the molecular ion peak would be at m/z 154. There would be no M+2 peak, confirming the displacement of the bromine atom in the reaction. If an intermediate adduct retaining the bromine was being analyzed, the characteristic 1:1 M+2 peak would be a key identifier.
FragmentationExpected fragmentation would involve the loss of HCN (m/z 27) and potentially the entire dicyanomethylene group.

G cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry NMR_Info Provides C-H framework and connectivity. Confirms the heptafulvene ring structure and the dicyanomethylene group. Structure Confirmed Structure of Bromomalononitrile Adduct NMR_Info->Structure FTIR_Info Identifies functional groups. Confirms presence of C≡N (nitrile) and C=C (alkene) and absence of other functional groups. FTIR_Info->Structure MS_Info Determines molecular weight and formula. Confirms the molecular weight of the adduct and the loss of the bromine atom. MS_Info->Structure

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of bromomalononitrile adducts requires a synergistic approach, leveraging the unique strengths of NMR, FTIR, and Mass Spectrometry. While FTIR provides a quick and effective way to identify the key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition (particularly the presence or absence of bromine), it is NMR spectroscopy that provides the definitive, high-resolution structural information. The use of 1D and 2D NMR techniques allows for the unambiguous assignment of the complete molecular structure. By understanding the principles behind each technique and making informed experimental choices, researchers can confidently and accurately characterize their novel bromomalononitrile adducts, paving the way for further research and development.

References

  • Brainly. (2025). [FREE] Describe two methods for preparing solid samples for IR spectroscopy and mention one advantage or. [Link][8]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link][12]

  • CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link][13]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link][3]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link][14]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link][9]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link][15]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link][16]

  • anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link][17]

  • Organic Syntheses. (n.d.). bromomalononitrile. Retrieved from [Link][11]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link][18]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link][19]

  • YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. [Link][20]

  • ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link][21]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link][4]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][22]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link][23]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. [Link][24]

Sources

A Senior Scientist's Comparative Guide to the Purity Assessment of Synthesized Bromomalononitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and pharmaceutical development, the integrity of a final product is fundamentally dictated by the quality of its precursors. Bromomalononitrile, a highly reactive and versatile building block for a multitude of heterocyclic compounds and pharmacologically active agents, exemplifies this principle.[1][2] The presence of even trace impurities can dramatically alter reaction pathways, compromise yields, and introduce unforeseen toxicological risks.[3][4] Consequently, a robust, accurate, and reliable analytical methodology for purity assessment is not merely a procedural formality but a cornerstone of scientific validity and product safety.

This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of synthesized bromomalononitrile, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present self-validating experimental protocols, and contrast HPLC with orthogonal techniques to provide a comprehensive framework for analytical strategy.

Understanding the Analyte: Synthesis and Potential Impurities

The common synthesis of bromomalononitrile involves the direct bromination of malononitrile.[5][6] A clear understanding of this reaction is the first step in predictive impurity profiling.

Malononitrile + Br₂ → Bromomalononitrile + HBr

From this straightforward synthesis, a logical impurity profile can be anticipated:

  • Unreacted Starting Material: Residual malononitrile.

  • Over-reaction Products: Dibromomalononitrile.

  • Side-reaction Products: Impurities arising from the reactivity of the nitrile groups or reactions with solvents.[7]

  • Degradation Products: Hydrolysis of the nitrile groups, especially if moisture is present.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., water, chloroform).[5]

An effective analytical method must be capable of resolving the parent compound from this diverse array of potential contaminants.

The Primary Workhorse: Reversed-Phase HPLC

For routine quality control and quantitative purity determination of polar organic molecules like bromomalononitrile, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.[8][9][10] The technique's power lies in its high resolving power and quantitative accuracy.

The Rationale Behind the Method (Expertise & Experience): We select a reversed-phase HPLC method because bromomalononitrile is a polar molecule. In this mode, the stationary phase (the column) is nonpolar (e.g., C18 silica), while the mobile phase (the solvent) is polar (e.g., a mixture of water and acetonitrile). The separation mechanism is driven by hydrophobic interactions:

  • Highly polar impurities (like residual starting materials or hydrolysis products) will have minimal interaction with the nonpolar column and will elute quickly.

  • The moderately polar bromomalononitrile will be retained longer.

  • Less polar impurities (like potential over-brominated products or other organic byproducts) will have stronger interactions and will be retained the longest.

This differential retention allows for the effective separation and subsequent quantification of each component.

A Self-Validating HPLC Protocol for Purity Assessment

This protocol is designed to be inherently trustworthy by incorporating system suitability and control checks.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B (return to initial)

    • 20-25 min: 20% B (equilibration)

    • Rationale: A gradient is chosen over an isocratic method to ensure that both highly polar and non-polar impurities are eluted and resolved within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

    • Rationale: This wavelength is selected as it provides good absorbance for the nitrile functional group without being overly susceptible to baseline noise from solvent cutoff.

  • Injection Volume: 5 µL.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Standard Preparation: Accurately prepare a reference standard solution of bromomalononitrile (if available) at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare the synthesized bromomalononitrile sample at the same concentration as the standard. Filter through a 0.45 µm syringe filter to remove particulates.[11]

  • System Suitability Test (Trustworthiness Check): Inject the standard solution five consecutive times. The system is deemed ready for analysis only if the Relative Standard Deviation (%RSD) for the peak area and retention time of the bromomalononitrile peak is less than 2.0%. This confirms the stability and reproducibility of the system.

  • Blank Injection: Inject the diluent (50:50 water:acetonitrile) to ensure no peaks are present from the solvent or system contamination.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method:

    Purity (%) = (Area of Bromomalononitrile Peak / Total Area of All Peaks) × 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Analysis & Reporting MobilePhase Prepare & Degas Mobile Phase SST System Suitability Test (5x Standard Injections) MobilePhase->SST SamplePrep Dissolve & Filter Synthesized Sample SampleInj Inject Sample SamplePrep->SampleInj Blank Blank Injection (Solvent Only) Blank->SampleInj DataAcq Acquire Chromatogram SampleInj->DataAcq Calc Integrate Peaks & Calculate % Purity DataAcq->Calc Report Generate Report Calc->Report

Caption: A validated workflow for HPLC purity analysis of bromomalononitrile.

Comparative Guide to Alternative Analytical Techniques

While HPLC is the primary tool for purity assessment, a comprehensive analysis, especially during process development or impurity identification, often requires orthogonal methods.[9][12] Each technique provides a different piece of the analytical puzzle.

Technique Underlying Principle Information Provided Advantages Limitations Primary Application
HPLC-UV Differential partitioning based on polarity.[8]Quantitative purity (area %), detection of non-volatile and UV-active impurities.High resolution, highly quantitative, robust, and widely available.[10][13]Requires impurities to have a UV chromophore; risk of co-elution.Routine quality control and quantitative purity assay.
Gas Chromatography (GC-MS) Separation based on volatility and boiling point, with mass-based detection.Identification and quantification of volatile impurities (e.g., residual solvents).Extremely sensitive for volatile compounds; provides structural data from mass spectra.[14][15]Not suitable for non-volatile or thermally unstable compounds.[10]Analysis of residual solvents and volatile byproducts.
Quantitative NMR (qNMR) Measures nuclear magnetic resonance; signal intensity is directly proportional to the number of nuclei.[16]Absolute purity determination (without a reference standard of the same compound), structural confirmation of the main component and impurities.[17][18]Provides structural information, is a primary ratio method, and is orthogonal to chromatography.[19]Lower sensitivity than HPLC, complex spectra with mixtures, requires specialized expertise.[17]Absolute purity determination and structural elucidation of impurities.
LC-Mass Spectrometry (LC-MS) HPLC separation followed by mass-to-charge ratio detection.[9]Molecular weight and fragmentation data for each separated component.High sensitivity and specificity for identifying unknown impurities.[8][20]Quantification can be complex and less accurate than UV without specific standards.Identification of unknown peaks observed in the HPLC chromatogram.
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. This logical flow can guide the decision-making process.

Method_Selection Start Need to Assess Purity of Synthesized Bromomalononitrile Q1 Is this for routine quantitative QC? Start->Q1 Q2 Are volatile solvents a primary concern? Q1->Q2 No Use_HPLC Use Validated HPLC-UV Method Q1->Use_HPLC Yes Q3 Is an unknown peak present in the HPLC? Q2->Q3 No Use_GC Use GC-MS Q2->Use_GC Yes Q4 Is absolute purity (without a reference standard) required? Q3->Q4 No Use_LCMS Use LC-MS Q3->Use_LCMS Yes Use_qNMR Use qNMR Q4->Use_qNMR Yes End Analysis Complete Q4->End No Use_HPLC->End Use_GC->End Use_LCMS->End

Caption: A decision-making diagram for selecting the appropriate purity analysis technique.

Conclusion

For the reliable, routine purity assessment of synthesized bromomalononitrile, a well-validated reversed-phase HPLC method is the gold standard. Its high resolving power, quantitative accuracy, and robustness make it ideal for quality control in both academic and industrial laboratories. However, a truly comprehensive understanding of a synthesized compound, particularly during process optimization and for regulatory submissions, is best achieved by employing orthogonal techniques. GC-MS is invaluable for monitoring volatile impurities, LC-MS is essential for identifying unknown non-volatile species, and qNMR offers an elegant, absolute measure of purity while simultaneously confirming structure. By intelligently deploying these tools, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reproducible science and safer final products.

References

  • bromomalononitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 14, 2026, from [Link]

  • Bromomalononitrile | CAS#:1885-22-9. (2025, August 26). Chemsrc. Retrieved January 14, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts. Retrieved January 14, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 14, 2026, from [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. (2019, February 27). Walsh Medical Media. Retrieved January 14, 2026, from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Gas Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved January 14, 2026, from [Link]

  • Separation of Bromomalonaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2015, December 16). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2023, August 4). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023, September 1). Quora. Retrieved January 14, 2026, from [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024, July 5). BMC Chemistry. Retrieved January 14, 2026, from [Link]

  • Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • 12.4: Gas Chromatography. (2021, September 11). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Gas chromatography. (2000, June 15). Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • The Reactions of Bromomalononitrile with Bases. (n.d.). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Bromomalononitrile | C3HBrN2 | CID 192748. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). Molecules. Retrieved January 14, 2026, from [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). RSC Advances. Retrieved January 14, 2026, from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 14, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved January 14, 2026, from [Link]

  • HPLC Methods for analysis of Bromide ion. (n.d.). HELIX Chromatography. Retrieved January 14, 2026, from [Link]

Sources

A Mechanistic Deep Dive: Validating the Reaction Pathways of Bromomalononitrile and Its Alternatives in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, where the precise construction of molecular architecture is paramount, the choice of reagents dictates the success of a synthetic campaign. Bromomalononitrile, a versatile C3 synthon, has carved a niche for itself as a potent reagent in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and cycloadditions. Its unique electronic properties, stemming from the presence of two electron-withdrawing nitrile groups and a labile bromine atom, render it a highly reactive and valuable tool in the chemist's arsenal.

This guide provides an in-depth mechanistic analysis of the key reaction pathways of bromomalononitrile. Beyond a mere procedural outline, we will explore the causality behind its reactivity and compare its performance with viable alternatives. This objective comparison, supported by available data and mechanistic principles, aims to equip researchers with the critical insights needed to make informed decisions in the design and execution of complex synthetic routes.

The Tandem Knoevenagel-Michael Reaction: A Powerful Cascade

One of the most elegant applications of bromomalononitrile is in tandem reactions, where multiple transformations occur in a single pot, thereby enhancing synthetic efficiency. A classic example is the synthesis of tetracyanocyclopropanes, which proceeds through a Knoevenagel condensation followed by a Michael addition.[1]

The reaction is typically initiated by the Knoevenagel condensation of an aldehyde or ketone with malononitrile, catalyzed by a base, to form an electron-deficient alkylidenemalononitrile. In a subsequent step, a second equivalent of malononitrile is brominated in situ, or bromomalononitrile is added, which then acts as the Michael donor. The carbanion generated from bromomalononitrile adds to the β-position of the alkylidenemalononitrile (the Michael acceptor). The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed carbanion on the carbon bearing the bromine atom, yielding the tetracyanocyclopropane product.

Caption: Comparison of Michael addition conditions.

Ethyl 2-bromo-2-cyanoacetate: A Hybrid Reagent

Ethyl 2-bromo-2-cyanoacetate offers a compromise between the high reactivity of bromomalononitrile and the stability of diethyl 2-bromomalonate. The presence of one nitrile and one ester group makes it more reactive than diethyl 2-bromomalonate but potentially more stable than bromomalononitrile. While less common in the literature, it holds promise as a versatile reagent for the synthesis of highly functionalized molecules, including precursors to unnatural amino acids. [2]Further comparative studies are needed to fully elucidate its reactivity profile relative to bromomalononitrile.

Safety and Handling Considerations

A critical aspect of reagent selection is the safety profile of the chemical. Bromomalononitrile is known to be a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. [3][4]In contrast, diethyl 2-bromomalonate is classified as a corrosive liquid that causes severe skin burns and eye damage, but it is not a lachrymator. [5][6][7][8]Information on the toxicity of ethyl 2-bromo-2-cyanoacetate is less readily available, but it should be handled with care as a potentially hazardous substance. [2][9]

Compound Key Hazards Handling Precautions
Bromomalononitrile Lachrymator, Toxic, Moisture sensitive Work in a well-ventilated fume hood, wear appropriate PPE (gloves, goggles, lab coat), handle under inert atmosphere.
Diethyl 2-bromomalonate Corrosive, Causes severe burns Work in a well-ventilated fume hood, wear appropriate PPE, avoid contact with skin and eyes.

| Ethyl 2-bromo-2-cyanoacetate | Potentially hazardous | Handle with care, work in a fume hood, and wear appropriate PPE. |

Conclusion and Future Outlook

Bromomalononitrile is an undeniably powerful reagent for the construction of complex organic molecules, particularly through tandem Knoevenagel-Michael reactions. Its high reactivity, however, comes with challenges in handling and stability. For many applications, the in-situ generation of bromomalononitrile from malononitrile offers a more practical and safer alternative without compromising synthetic efficiency.

For transformations requiring a more stable and less aggressive reagent, diethyl 2-bromomalonate is a suitable choice, albeit with a potential trade-off in reactivity. Ethyl 2-bromo-2-cyanoacetate represents an interesting but less explored alternative that warrants further investigation to fully map its synthetic utility.

Ultimately, the selection of the most appropriate reagent will depend on the specific requirements of the synthesis, including the desired reactivity, the tolerance of functional groups in the substrate, and the safety and handling constraints of the laboratory. A thorough understanding of the mechanistic pathways and the comparative reactivity of these valuable C3 synthons will empower researchers to design more efficient, robust, and safer synthetic strategies in the pursuit of novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). Bromomalononitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Diethyl bromomalonate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-2-cyanoacetate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemsrc. (2025). Bromomalononitrile CAS#:1885-22-9. Retrieved from: [Link]

  • Vereshchagin, A. N., Elinson, M. N., Stepanov, N. O., Ilovaisky, A. I., & Nikishin, G. I. (2011). New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. ISRN Organic Chemistry, 2011, 1-6.

Sources

A Senior Application Scientist's Guide to Bromomalononitrile: Performance Benchmarking in Advanced Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a reagent is a critical decision point, balancing reactivity, yield, safety, and scalability. Bromomalononitrile (BrCH(CN)₂) emerges as a uniquely versatile, albeit hazardous, C3 synthon. Its geminal dicyano groups activate the molecule for nucleophilic attack and stabilize the resulting carbanion, while the bromine atom serves as an excellent leaving group or a handle for further functionalization. This guide provides an in-depth, comparative analysis of bromomalononitrile's performance in key synthetic transformations, grounded in experimental data and mechanistic rationale.

Electrophilic Cyanation of Aryl Moieties

The introduction of a nitrile group is a cornerstone of organic synthesis, providing a gateway to amines, carboxylic acids, amides, and various heterocyclic systems.[1] While traditional methods exist, they often come with significant drawbacks.

Mechanistic Insight & Performance Comparison

Bromomalononitrile can function as an electrophilic cyanide source, particularly in reactions with strong nucleophiles like Grignard or organolithium reagents. This contrasts sharply with traditional methods like the Rosenmund-von Braun reaction, which uses stoichiometric, toxic copper(I) cyanide at high temperatures[2], or palladium-catalyzed reactions employing sources like Zn(CN)₂ or K₄[Fe(CN)₆].[3][4]

The primary advantage of using an electrophilic source like dimethylmalononitrile (DMMN), a conceptual analogue to bromomalononitrile's reactivity profile, is the avoidance of highly toxic reagents like KCN or NaCN.[3][5] These electrophilic reagents operate under mild conditions and can be effective even for sterically hindered substrates.[3][5]

Causality of Experimental Choice: The selection of a cyanating agent is often dictated by the substrate's functional group tolerance and safety considerations. For complex molecules sensitive to harsh conditions or containing groups incompatible with transition metals, an electrophilic cyanation strategy can be superior. Conversely, for simple aryl bromides where cost is a primary driver, modern palladium- or nickel-catalyzed methods using less toxic metal cyanides may be preferred.[3][4]

Table 1: Comparative Performance of Aryl Cyanation Methods

MethodCyanide SourceTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Rosenmund-von Braun CuCN (excess)High temp. (150-200°C), polar solventEstablished methodHarsh conditions, difficult purification, high toxicity.[2]60-90%
Pd/Ni Catalysis Zn(CN)₂, K₄[Fe(CN)₆]70-120°C, ligand, inert atm.Milder, broad scope, less toxic sources.[3][4]Catalyst cost, ligand sensitivity75-95%
Electrophilic Cyanation Dimethylmalononitrile (DMMN)*-78°C to RT, organometallic reagentMild, metal-free, avoids toxic salts.[3][5]Requires pre-formation of organometallic80-95%[5]

Note: DMMN is used as a stand-in for bromomalononitrile to illustrate the principle of electrophilic cyanation, as it is well-documented for this specific transformation.[3][5]

Workflow: Selecting a Cyanation Strategy

The following decision tree illustrates the logical process for selecting an appropriate cyanation method, highlighting where a reagent like bromomalononitrile or its analogues fits.

start Start: Need for Aryl Cyanation toxicity High Toxicity Acceptable? start->toxicity metal Transition Metal Tolerated? toxicity->metal No trad Traditional Methods (NaCN, KCN, CuCN) toxicity->trad Yes organometallic Organometallic Precursor Feasible? metal->organometallic No cat Pd/Ni Catalysis (Zn(CN)₂, etc.) metal->cat Yes electro Electrophilic Cyanation (DMMN, Bromomalononitrile) organometallic->electro Yes reconsider Re-evaluate Synthetic Route organometallic->reconsider No

Caption: Decision matrix for aryl cyanation reagent selection.

Cascade Reactions: The Synthesis of Tetracyanocyclopropanes

While malononitrile is the classic substrate for Knoevenagel condensations, bromomalononitrile enables powerful cascade reactions that are otherwise inaccessible.[6][7] A prime example is the one-pot synthesis of 3-substituted 1,1,2,2-tetracyanocyclopropanes from carbonyl compounds.

Mechanistic Insight & Performance Comparison

This transformation is a multi-step, one-pot process that leverages the distinct reactivity of both malononitrile and its brominated counterpart.[6]

  • Knoevenagel Condensation: An aldehyde or ketone reacts with malononitrile (which can be present initially or formed in situ) to yield an alkylidenemalononitrile intermediate.[6][8]

  • Bromination: A portion of the malononitrile is brominated by an external bromine source.

  • Michael Addition: The resulting bromomalononitrile anion adds to the electron-deficient double bond of the alkylidenemalononitrile.

  • Cyclization: An intramolecular nucleophilic substitution occurs, where the newly formed carbanion displaces the bromide ion to form the cyclopropane ring.

This elegant cascade provides rapid access to complex, highly functionalized cyclopropane rings. The direct alternative, a stepwise synthesis, would be significantly less efficient, requiring isolation of intermediates and multiple reaction setups.

sub Aldehyde/Ketone + Malononitrile knoev 1. Knoevenagel Condensation (NaOAc catalyst) sub->knoev inter1 Alkylidenemalononitrile (A) knoev->inter1 michael 2. Michael Addition (Anion of B adds to A) inter1->michael bmn Malononitrile + Br₂ bmn_prod Bromomalononitrile (B) bmn->bmn_prod bmn_prod->michael inter2 Acyclic Intermediate michael->inter2 cyclo 3. Intramolecular Cyclization (Br⁻ displaced) inter2->cyclo prod Tetracyanocyclopropane cyclo->prod

Caption: Cascade mechanism for tetracyanocyclopropane synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1,1,2,2-tetracyanocyclopropane

This protocol is adapted from the general principles described in the literature for cascade reactions involving malononitrile and bromine.[6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and sodium acetate (0.82 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a 0.2 M solution of bromine in water (50 mL, 10 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Workup: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 3-phenyl-1,1,2,2-tetracyanocyclopropane.

Self-Validation: The success of the protocol is confirmed by the formation of a crystalline product with a melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) consistent with the target structure. The disappearance of starting materials can be monitored by TLC.

Synthesis of Heterocyclic Scaffolds

Bromomalononitrile is a powerful building block for constructing heterocyclic compounds, which form the core of many pharmaceuticals.[9][10] Its ability to act as both an electrophile and, after transformation, a nucleophile, allows for elegant cyclization strategies.

Application Example: Synthesis of 8,8-Dicyanoheptafulvene

Heptafulvenes are non-benzenoid aromatic compounds of significant theoretical and practical interest, particularly in materials science.[11] The reaction of a cycloheptatrienylium (tropylium) salt with bromomalononitrile provides an efficient route to this scaffold.

Performance Comparison: Alternative syntheses of 8,8-dicyanoheptafulvene involve either the thermolysis of complex precursors or the condensation of tropone with malononitrile.[11] The bromomalononitrile method is advantageous because it starts from the readily available tropylium salt and proceeds in good yield under relatively mild conditions. It is notably superior to other α-halo active methylene derivatives, which tend to yield ring-contracted styrene byproducts instead of the desired heptafulvene.[11]

Table 2: Comparison of Synthetic Routes to 8,8-Dicyanoheptafulvene

MethodStarting MaterialsConditionsYieldKey AdvantageRef.
Thermolysis 2,2-bis(cycloheptatrienyl)malononitrileHigh TemperatureModerateN/A[11]
Condensation Tropone + MalononitrileAcetic anhydrideModerateUtilizes tropone core[11]
Bromomalononitrile Tropylium salt + BromomalononitrilePyridine, 40°C75-81%High yield, mild, specific.[11][11]
Experimental Protocol: Synthesis of 8,8-Dicyanoheptafulvene

This protocol is a direct summary of the verified procedure from Organic Syntheses.[11]

  • Caution: All operations must be conducted in a well-ventilated fume hood. Bromomalononitrile is toxic.[12][13]

  • Reaction Setup: In a 1-L three-necked flask under a nitrogen atmosphere, charge anhydrous pyridine (500 mL) and cycloheptatrienylium tetrafluoroborate (17.79 g, 0.1 mol). Cool the stirring mixture to 0°C in an ice bath.

  • Reagent Addition: Add bromomalononitrile (14.49 g, 0.1 mol) dropwise over 10 minutes. Vigorously stir the mixture at 0°C for 1 hour.

  • Reaction: Replace the ice bath with a water bath and gradually raise the temperature to 40°C. Maintain stirring at this temperature for 5 hours.

  • Workup: Remove the pyridine under reduced pressure (below 40°C). To the residue, add chloroform (1 L) and filter to remove insoluble pyridinium salts.

  • Purification: The chloroform filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 8,8-dicyanoheptafulvene as orange-red crystals.

Safety and Handling

Bromomalononitrile is a hazardous chemical and must be handled with extreme care.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[12] It is classified as acutely toxic.[13]

  • Irritation: It causes serious skin and eye irritation.[12]

  • Handling: Always use in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors.

  • Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly closed container.[13][14]

  • Disposal: Dispose of chemical waste in accordance with local regulations.[11]

Conclusion

Bromomalononitrile is a specialized and powerful reagent whose performance excels in specific synthetic contexts. While its acute toxicity necessitates stringent safety protocols, its unique reactivity profile offers significant advantages over more conventional alternatives.

  • For Cyanation: It represents a niche, metal-free approach, most valuable when substrate sensitivity or the absolute avoidance of toxic metal cyanides is paramount.

  • For Knoevenagel-type Reactions: Its true strength is revealed in its ability to initiate elegant and efficient cascade reactions, providing rapid access to complex molecular architectures like tetracyanocyclopropanes that are difficult to synthesize via stepwise methods.

  • For Heterocycle Synthesis: It serves as a highly effective building block, enabling high-yielding and specific syntheses of valuable scaffolds like dicyanoheptafulvenes, outperforming other structurally similar reagents.

For the synthetic chemist, bromomalononitrile is not a general-purpose tool but a precision instrument. When applied with a clear understanding of its mechanistic behavior and handled with the requisite care, it can unlock efficient and novel synthetic pathways to valuable target molecules.

References

  • Takeshita, H., Mori, A., & Kubo, K. (n.d.). Synthesis of 8,8-Dicyanoheptafulvene from Cycloheptatrienylium Tetrafluoroborate and Bromomalononitrile. Organic Syntheses. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]

  • Knoevenagel condensation of the carbonyl compound and malononitrile. (n.d.). ResearchGate. [Link]

  • Bromomalononitrile | C3HBrN2 | CID 192748. (n.d.). PubChem - NIH. [Link]

  • 2-bromopyridine. (n.d.). Organic Syntheses. [Link]

  • Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. (n.d.). ResearchGate. [Link]

  • Bromoacetonitrile - SAFETY DATA SHEET. (2016-12-14). [Link]

  • A one-pot electrophilic cyanation–functionalization strategy for the synthesis of disubstituted malononitriles. (n.d.). ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • CN104402805A - 2-bromopyridine synthesis method. (n.d.).
  • Cyanide-Free Cyanation. (2011-03-12). ChemistryViews. [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207-224. [Link]

  • The Reactions of Bromomalononitrile with Bases. (n.d.). The Journal of Organic Chemistry. [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.).
  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. (2024-03-14). Quora. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. [Link]

  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.). arkat usa. [Link]

  • ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. (2025-08-09). ResearchGate. [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2025-08-09). ResearchGate. [Link]

  • Li, X. (2020-10-14). Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

Sources

A Comprehensive Guide to the X-ray Crystallographic Analysis of Bromomalononitrile Derivatives: From Crystal Growth to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the X-ray crystallographic analysis of bromomalononitrile derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, a precise understanding of their three-dimensional architecture is paramount for establishing structure-activity relationships (SAR) and rational design. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural determination.

Part 1: The Critical First Step: Achieving High-Quality Crystals

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the crystallization vial. Obtaining single crystals suitable for X-ray diffraction is often the most significant bottleneck in the structural analysis of small organic molecules.[1][2] The unique electronic properties of bromomalononitrile derivatives—possessing a polarizable bromine atom and strong hydrogen bond accepting nitrile groups—necessitate a carefully considered crystallization strategy.

Causality in Method Selection:

The choice of crystallization method is dictated by the compound's solubility profile and thermodynamic properties. The goal is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a well-ordered lattice rather than crashing out as an amorphous powder or microcrystalline solid.

  • Slow Evaporation: This is the most straightforward technique and an excellent starting point.[3] It is best suited for compounds that are moderately soluble at room temperature and are thermally stable. The slow removal of the solvent gradually increases the solute concentration to the point of nucleation and crystal growth. The key is to control the evaporation rate; a vial with a narrow opening or covered with parafilm pierced by a few needle holes is often ideal.

  • Vapor Diffusion: This method is superior for compounds that are either highly soluble or require only minute quantities of material.[4] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[4] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, gently inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): This technique is effective when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[2][3] A solution of the compound is carefully layered with the anti-solvent. Crystals form at the interface as the solvents slowly mix. A third solvent can be used as a buffer layer to further slow the diffusion rate.[3]

The Decisive Role of the Solvent: The choice of solvent is paramount as it influences not only solubility but also the final crystal packing and even the resulting polymorph. For bromomalononitrile derivatives, a range of solvents should be screened.

Solvent ClassExamplesRationale
HalogenatedDichloromethane, ChloroformOften good solvents for halogenated compounds. Their interaction with the solute can influence packing.
EthersDiethyl ether, THFModerate polarity, can act as effective anti-solvents in layering or diffusion experiments.
AlcoholsMethanol, EthanolCan act as hydrogen bond donors, potentially competing with intermolecular interactions you wish to observe. Use with caution.
EstersEthyl acetateA good balance of polarity, frequently successful for a wide range of organic molecules.
Aprotic PolarAcetonitrile, AcetoneTheir polarity can effectively dissolve the nitrile moiety. Acetonitrile is particularly useful due to its linear shape.
"Last Resort"DMF, DMSOUse only when insolubility in all other solvents is an issue, as their high boiling points and strong solute affinity can hinder crystallization.[3]

Part 2: A Comparative Framework for Structural Analysis

Once a suitable crystal is obtained, X-ray diffraction provides precise data on bond lengths, angles, and the overall molecular conformation.[5][6] However, the most profound insights often come from analyzing the intermolecular interactions that govern the crystal packing. For bromomalononitrile derivatives, the interplay between halogen bonds, hydrogen bonds, and other weak interactions is key.

Key Intermolecular Interactions to Compare:

  • Halogen Bonding (C-Br···N ≡ C / C-Br···Br-C): The bromine atom possesses a region of positive electrostatic potential on its outermost surface opposite the C-Br bond, known as a σ-hole.[7][8] This allows it to act as a Lewis acid, forming a highly directional attractive interaction with Lewis bases like the nitrogen atom of a nitrile group. These C-Br···N interactions are often a dominant force in the crystal packing of these derivatives. The strength and geometry of these bonds should be a primary point of comparison between different derivatives. Theoretical studies show these interaction energies can be significant, ranging from -0.38 to -2.35 kcal/mol in real crystal structures.[7]

  • Hydrogen Bonding (C-H···N / C-H···Br): While weaker than classical hydrogen bonds, these interactions play a crucial role in stabilizing the crystal lattice. The nitrile nitrogen is an excellent hydrogen bond acceptor. The bromine atom can also act as a weak acceptor.[9] Analyzing the network of these interactions helps to understand the complete supramolecular assembly.

  • π-π Stacking: For derivatives containing aromatic rings, analyzing the face-to-face or offset stacking of these rings is essential.[10] The distances and angles of these interactions dictate electronic communication between molecules and are critical for the properties of organic electronic materials.

Comparative Data Table for Bromomalononitrile Derivatives:

The following table provides a template for comparing the key crystallographic and structural parameters of different derivatives. Hypothetical data for two derivatives are included for illustrative purposes.

ParameterDerivative A (e.g., Phenyl-substituted)Derivative B (e.g., Alkyl-substituted)Significance
Crystal System MonoclinicOrthorhombicReflects the fundamental symmetry of the unit cell.
Space Group P2₁/cPbcnDefines the symmetry elements within the unit cell, dictating the arrangement of molecules.
Unit Cell (a, b, c; Å) a=8.5, b=12.1, c=9.2a=7.8, b=15.4, c=10.5Dimensions of the repeating unit of the crystal.
Unit Cell (α, β, γ; °) α=90, β=98.5, γ=90α=90, β=90, γ=90Angles of the repeating unit.
Molecules per Unit (Z) 48Number of molecules in the unit cell.
Key Bond Length (C-Br; Å) 1.895(3)1.901(4)Can be influenced by the electronic nature of the substituents.
Key Bond Angle (C-C-CN; °) 178.5(2)179.1(3)Deviations from linearity (180°) can indicate steric strain.
Primary Interaction Motif C-Br···N Halogen BondC-H···N Hydrogen Bond NetworkIdentifies the dominant directional force in the crystal packing.
Br···N Distance (Å) 3.053.45Shorter distances (sum of van der Waals radii is ~3.42 Å) indicate a stronger halogen bond.
C-Br···N Angle (°) 175.2155.8Angles closer to 180° are indicative of strong, classic halogen bonds.
Secondary Interactions π-π stacking (offset, 3.4 Å)C-H···Br interactionsReveals the complete picture of supramolecular assembly.

Part 3: A Validated Experimental Workflow for Structural Elucidation

This section provides a self-validating, step-by-step protocol for the complete X-ray crystallographic analysis of a novel bromomalononitrile derivative. The causality behind each step is explained to ensure technical accuracy and robust results.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from a synthesized compound to a fully analyzed and validated crystal structure.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis Synthesis Synthesis & Purification Solubility Solubility Screening Synthesis->Solubility Purity Confirmed (NMR, MS) Crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) Solubility->Crystallization Identify Solvent/Anti-solvent Select Select & Mount Crystal Crystallization->Select High-quality crystal obtained Collect X-ray Data Collection (Diffractometer) Select->Collect Reduce Data Reduction & Integration Collect->Reduce Solve Structure Solution (e.g., SHELXT) Reduce->Solve HKL file generated Refine Structure Refinement (e.g., SHELXL) Solve->Refine Refine->Solve Re-solve if needed Validate Validation & CheckCIF Refine->Validate Refined Model Validate->Refine Refine further Analyze Structural Analysis (Intermolecular Interactions) Validate->Analyze Passed Validation

Caption: Workflow for the X-ray crystallographic analysis of small molecules.

Step-by-Step Experimental Protocol

1. Crystal Growth (Vapor Diffusion Example)

  • Rationale: This method provides excellent control over the rate of crystallization, which is crucial for obtaining high-quality, single crystals.

  • Protocol:

    • Dissolve 2-5 mg of the purified bromomalononitrile derivative in 0.2-0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, narrow vial (e.g., a 2 mL glass vial).

    • Place this open vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

    • Add 2-3 mL of a suitable anti-solvent (e.g., hexane or diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the larger jar tightly with a cap.

    • Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Monitor periodically for the formation of clear, well-defined single crystals.

2. Single-Crystal X-ray Data Collection

  • Rationale: The crystal must be cooled to cryogenic temperatures (~100 K) to minimize thermal motion of the atoms and protect it from radiation damage from the X-ray beam, resulting in higher quality data.[11]

  • Protocol:

    • Using a microscope, select a suitable crystal (clear, with sharp edges, and of appropriate size, typically 0.1-0.3 mm).

    • Carefully pick up the crystal using a cryo-loop.

    • Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

    • Instantly flash-cool the crystal by placing it in a cold nitrogen stream (100 K) on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

    • Perform a preliminary unit cell determination.

    • Execute a full data collection strategy, typically involving multiple scans (e.g., ω and φ scans) to measure the intensities of a complete and redundant set of diffraction spots.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to generate an electron density map from which atomic positions are determined (solution) and then optimized to best fit the experimental data (refinement).

  • Protocol:

    • Integrate the raw diffraction images and reduce the data to a reflection file (e.g., an HKL file) using the diffractometer's software suite.

    • Solve the structure using direct methods or dual-space algorithms (e.g., with SHELXT).[5][12] This will provide an initial model of the molecular structure.

    • Refine the structural model against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[5][12]

    • Initially, refine isotropically. Then, locate and add hydrogen atoms to the model, typically placed in calculated positions.

    • Perform anisotropic refinement for all non-hydrogen atoms.

    • Continue refinement until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (R1 < 5% is desirable for publication).

4. Validation and Analysis

  • Rationale: The final structural model must be rigorously validated to ensure it is chemically sensible and accurately represents the data.

  • Protocol:

    • Use a program like PLATON or the IUCr's checkCIF service to validate the final crystallographic information file (CIF). This checks for inconsistencies, missed symmetry, and other potential errors.

    • Analyze the final structure using visualization software (e.g., Mercury, Olex2).

    • Measure key bond lengths, bond angles, and torsion angles.

    • Systematically search for and quantify intermolecular interactions, particularly the halogen and hydrogen bonds discussed in Part 2.

    • Prepare tables of crystallographic data and molecular geometry for publication.

By adhering to this comprehensive guide, researchers can confidently approach the crystallographic analysis of bromomalononitrile derivatives, generating high-quality, reliable, and insightful structural data that can accelerate discovery in their respective fields.

References

  • Crystallization of Small Molecules. (n.d.).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–840. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1823. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Madje, B., et al. (2021). Synthesis of 2-(substituted-methylene)malononitriles. ResearchGate. [Link]

  • Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3376-3386. [Link]

  • Semenov, N. A., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Molecules, 27(19), 6709. [Link]

  • Al-Omary, F. A. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Crystal Structure Theory and Applications, 11(2), 23-34. [Link]

  • Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. ResearchGate. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved from [Link]

  • Tayyari, F., et al. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285. [Link]

  • Zabel, M., & Gstöttner, C. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. LMU. [Link]

  • X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. (2017). IUCrJ, 4(Pt 1), 69–77. [Link]

  • Al-Zaydi, K. M. (2014). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 19(12), 20926–20938. [Link]

  • Bromine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of malononitrile derivatives via transnitrilation. (2019). Rousseaux Group, University of Toronto. [Link]

  • Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromocyclohexanone Deriv
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Developments in x-ray crystallographic structure determination of biological macromolecules. (2014). PubMed. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS journal, 284(16), 2570–2601. [Link]

  • Li, W.-J., & Han, H.-F. (2016). Crystal structure of (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate. ResearchGate. [Link]

  • Crystal Structures of Dimethoxyanthracens: A Clue to a Rational Design of Packing Structures of π‐Conjugated Molecules. (2014). ResearchGate. [Link]

  • Synthesis and Crystal Structure of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane. (2014). Hindawi. [Link]

Sources

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of Bromomalononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the cornerstone of innovation. Bromomalononitrile, a versatile reagent and a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules, often participates in complex reaction cascades. Elucidating the precise mechanistic pathways of its reactions is paramount for optimizing reaction conditions, enhancing yields, and designing novel molecular entities. This guide provides an in-depth exploration of how isotopic labeling studies can be strategically employed to dissect the reaction mechanisms involving bromomalononitrile, offering a comparative analysis of different labeling strategies and the analytical techniques used to track the isotopic markers.

The Power of Seeing the Unseen: Why Isotopic Labeling?

At its core, a reaction mechanism describes the step-by-step sequence of elementary reactions by which overall chemical change occurs. However, the transient nature of intermediates and transition states makes their direct observation challenging. Isotopic labeling offers a powerful lens to "see" the unseen by strategically replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[1][2] Since isotopes of an element have the same chemical properties, the labeled molecule behaves almost identically to its unlabeled counterpart in a reaction. However, the difference in mass and nuclear spin allows us to track the fate of the labeled atom throughout the reaction, providing invaluable clues about bond-breaking and bond-forming events.[1][2]

This guide will focus on two primary analytical techniques for monitoring isotopic labels: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers unique advantages and, when used in concert, they provide a comprehensive picture of the reaction mechanism.

Comparative Isotopic Labeling Strategies for Bromomalononitrile

The choice of which atom to label in bromomalononitrile depends on the specific reaction being investigated. The most informative positions for labeling are the nitrile carbons and nitrogens, and the α-carbon bearing the bromine atom.

Isotopic LabelLabeled PrecursorPurpose
¹³C at the nitrile carbonK¹³CNTo track the fate of the nitrile group in cyclization or addition reactions.
¹⁵N at the nitrile nitrogenK¹⁵CNTo distinguish between different nitrogen-containing intermediates and products.[3][4][5]
¹³C at the α-carbon[2-¹³C]Malonic acidTo probe for rearrangements or substitutions at the electrophilic center.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for conducting isotopic labeling studies to investigate the reaction mechanism of bromomalononitrile with a generic nucleophile (Nu⁻).

G cluster_0 Synthesis of Labeled Bromomalononitrile cluster_1 Reaction and Quenching cluster_2 Analysis cluster_3 Mechanistic Elucidation A Isotopically Labeled Precursor (e.g., K¹³CN, [2-¹³C]Malonic Acid) B Synthesis of Labeled Malononitrile A->B C Bromination B->C D Labeled Bromomalononitrile C->D E Reaction with Nucleophile (Nu⁻) D->E F Quenching and Workup E->F J Kinetic Isotope Effect (KIE) Studies E->J G Product and Intermediate Isolation/Purification F->G H NMR Spectroscopy (¹H, ¹³C, ¹⁵N) G->H I Mass Spectrometry (HRMS, MS/MS) G->I K Data Interpretation H->K I->K J->K L Proposed Mechanism K->L

Figure 2: Sₙ2 reaction pathway.

Expected Observations with [1,3-¹³C₂]-Bromomalononitrile:

  • ¹³C NMR: The product will show a single ¹³C signal for the two equivalent nitrile carbons, shifted compared to the starting material due to the change in the substituent at the α-carbon.

  • Mass Spectrometry: The product will exhibit a molecular ion peak corresponding to the mass of the product containing two ¹³C atoms.

Scenario B: Elimination-Addition Mechanism

In this pathway, the amine acts as a base, abstracting a proton from an intermediate (if one is formed, or if the reaction proceeds via an E2-like mechanism on a tautomer), leading to an elimination of HBr and the formation of a ketenimine intermediate. The amine then adds to the ketenimine.

Figure 3: Elimination-Addition pathway.

Expected Observations with [1,3-¹³C₂]-Bromomalononitrile:

  • ¹³C NMR and Mass Spectrometry: The final product will be indistinguishable from the Sₙ2 product based solely on the final structure. However, the presence of the ketenimine intermediate could potentially be detected by in-situ monitoring of the reaction mixture.

The Decisive Role of Kinetic Isotope Effect (KIE) Studies

To definitively differentiate between these mechanisms, Kinetic Isotope Effect (KIE) studies are indispensable. The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). [6]

  • Primary KIE: A significant KIE (typically > 1.5) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

  • Secondary KIE: A smaller KIE (close to 1) is observed when the bond to the labeled atom is not broken but its environment changes in the rate-determining step. [6]

Comparative KIE Analysis
Labeled PositionMechanismExpected KIE (k_H / k_D)Rationale
α-deuterio-bromomalononitrileSₙ2~1.0 - 1.2 (Secondary)The C-D bond is not broken in the rate-determining step. A small normal KIE may be observed due to the change in hybridization from sp³ to a more sp²-like transition state. [6]
α-deuterio-bromomalononitrileElimination-Addition> 2.0 (Primary)The C-D bond is broken in the rate-determining elimination step.
[¹³C]-α-carbonSₙ2~1.05 - 1.10 (Primary)The C-Br bond is broken in the rate-determining step. The effect is smaller than for H/D due to the smaller relative mass difference. [6][7]
[¹³C]-α-carbonElimination-Addition~1.0 (Secondary)The C-Br bond may break before or after the rate-determining proton abstraction, leading to a small or negligible KIE at the carbon.

By synthesizing α-deuterio-bromomalononitrile and measuring the reaction rates of the deuterated and non-deuterated compounds, a clear distinction between the Sₙ2 and elimination-addition pathways can be made. A large KIE would provide strong evidence for the elimination-addition mechanism, while a KIE close to 1 would support the Sₙ2 pathway.

Advanced Mechanistic Insights with ¹⁵N Labeling

In reactions where the nitrile nitrogen can participate, such as in the formation of nitrogen-containing heterocycles, ¹⁵N labeling is a powerful tool. ¹⁵N NMR spectroscopy can be used to track the fate of the nitrile nitrogen and identify key intermediates. [3][4][5]For instance, in a cyclization reaction, ¹⁵N labeling can reveal whether one or both nitrile groups are incorporated into the final ring system and can help to elucidate the regioselectivity of the cyclization.

Conclusion: A Synergistic Approach for Mechanistic Clarity

The elucidation of reaction mechanisms involving bromomalononitrile requires a multi-faceted approach. Isotopic labeling, in conjunction with modern analytical techniques like NMR and mass spectrometry, provides an unparalleled level of detail into the intricate dance of atoms during a chemical transformation. While ¹³C labeling is invaluable for tracking the carbon skeleton, ¹⁵N labeling offers specific insights into the fate of the nitrile groups. Crucially, kinetic isotope effect studies serve as a definitive tool to distinguish between competing mechanistic pathways. By judiciously choosing the isotopic label and the analytical method, researchers can gain a comprehensive understanding of the reaction mechanism, paving the way for the rational design of more efficient and selective synthetic methodologies in drug discovery and materials science.

References

  • Laboratory determination of the carbon kinetic isotope effects (KIEs) for reactions of methyl halides with various nucleophiles in solution. USGS Publications Warehouse. Available at: [Link]

  • Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Combined QM/MM Study of the Mechanism and Kinetic Isotope Effect of the Nucleophilic Substitution Reaction in Haloalkane Dehalogenase. J-GLOBAL. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • Elucidation of reaction mechanisms using kinetic isotope effects of short-lived radionuclides. NUKLEONIKA. Available at: [Link]

  • (15)N NMR studies of a nitrile-modified nucleoside. PubMed. Available at: [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available at: [Link]

  • NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. Available at: [Link]

  • Isotopomer-based metabolomic analysis by NMR and mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR. PubMed. Available at: [Link]

  • Mechanism studies a, Isotopic labelling experiment with the... ResearchGate. Available at: [Link]

  • Isotopic labelings for mechanistic studies. PubMed. Available at: [Link]

  • Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2. American Chemical Society. Available at: [Link]

  • The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

  • Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. ResearchGate. Available at: [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Available at: [Link]

  • NMR metabolomics. IsoLife. Available at: [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Available at: [Link]

  • A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates. PMC. Available at: [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. Available at: [Link]

  • Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. PMC. Available at: [Link]

  • Nucleophilic Substitution Reactions Archives. Chemistry Steps. Available at: [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. PMC. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Bromopropanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-Bromopropanedinitrile, a reactive and hazardous compound, demands a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond mere instruction to instill a culture of safety and operational excellence within your laboratory.

The Critical Hazard Profile of 2-Bromopropanedinitrile

Understanding the inherent risks of a chemical is the bedrock of its safe management. 2-Bromopropanedinitrile, also known as 2-bromopropanenitrile, is not merely a laboratory reagent; it is a multi-faceted hazard that must be respected.[1][2] Its hazardous properties necessitate stringent disposal protocols to protect both laboratory personnel and the wider environment.

The primary hazards associated with 2-Bromopropanedinitrile are summarized below:

Hazard ClassificationDescriptionGHS Hazard Statement(s)Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[2][3]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to inflammation and discomfort.H315[2][3]
Eye Damage/Irritation Causes serious eye irritation. Vapors or splashes can result in significant eye damage.H319[2][3]
Flammability Flammable liquid and vapor. It has a flash point of 58°C (136.4°F).H226[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.H335[3]

The presence of both a halogen (bromine) and a nitrile functional group contributes to its reactivity and toxicity. Halogenated organic compounds are often persistent in the environment and require special disposal considerations.[4]

Core Directive: Segregation and Professional Disposal

Due to its classification as a flammable, toxic, and halogenated organic compound, 2-bromopropanedinitrile must not be disposed of via standard laboratory drains or mixed with general chemical waste . The only acceptable method of disposal is through a licensed hazardous waste management company.[1]

This directive is rooted in regulatory compliance and chemical safety. Halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[5] Cross-contamination can lead to complex and expensive disposal challenges, and in some cases, dangerous reactions within the waste container.

The procedural flow for the disposal of 2-bromopropanedinitrile follows a clear logic designed to ensure safety and compliance at every stage.

Disposal Workflow for 2-Bromopropanedinitrile Figure 1. Disposal Workflow start Start: Have 2-Bromopropanedinitrile Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe container Step 2: Select Designated 'Halogenated Organic Waste' Container ppe->container transfer Step 3: Carefully Transfer Waste into Container in a Fume Hood container->transfer labeling Step 4: Securely Cap and Accurately Label the Waste Container transfer->labeling storage Step 5: Store in a Designated Secondary Containment Area labeling->storage disposal_pickup Step 6: Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_pickup end End: Waste Disposed of Safely and in Compliance disposal_pickup->end

Caption: Disposal workflow for 2-Bromopropanedinitrile.

Detailed Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for the safe management of 2-bromopropanedinitrile waste.

Personnel and Environment:

  • Location: All handling and transfer of 2-bromopropanedinitrile waste must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[4]

  • Personnel: Only trained personnel familiar with the hazards of this material should handle its disposal.

Required Equipment:

  • Appropriate Personal Protective Equipment (see Section 5).

  • A designated hazardous waste container, clearly labeled "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or fluorinated polyethylene).

  • Waste labels, including the full chemical name ("2-Bromopropanedinitrile"), the associated hazards (Flammable, Toxic), and the date of accumulation.

  • A secondary containment bin for storage.

Protocol:

  • Preparation: Before handling the waste, ensure your designated "Halogenated Organic Waste" container is accessible, properly labeled, and has sufficient volume to accept the waste without exceeding 80% capacity.

  • Waste Transfer:

    • Working within a chemical fume hood, carefully pour the 2-bromopropanedinitrile waste from your experimental apparatus into the designated waste container.

    • Avoid splashing. Use a funnel if necessary.

    • If disposing of the original reagent bottle, do not mix it with other wastes. Leave the chemical in its original container.[1]

  • Container Rinsing (Decontamination):

    • If you need to rinse the container that held the 2-bromopropanedinitrile (e.g., a reaction flask), use a minimal amount of a suitable solvent (such as acetone).

    • This rinseate is now also considered halogenated hazardous waste and must be added to the same waste container. Do not rinse into the sink.

  • Sealing and Labeling:

    • Securely cap the hazardous waste container.

    • Ensure the label is complete and accurate, listing "2-Bromopropanedinitrile" as a component. This is a crucial step for compliance with EPA and DOT regulations.[6][7]

  • Storage:

    • Place the sealed container in a designated, well-ventilated waste accumulation area.

    • The container must be stored within a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Follow your institution's procedures to arrange for the collection of the waste by a certified hazardous waste disposal vendor. These professionals are equipped to transport and dispose of the material in accordance with all federal and local regulations, typically via high-temperature incineration.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, prevent the spill from spreading. Close the fume hood sash. Restrict access to the area.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Assess: Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle. Await the arrival of the emergency response team.

  • Small Spill Cleanup (Trained Personnel Only):

    • PPE: Don the appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves, splash goggles, and a lab coat.[3]

    • Ventilation: Ensure the area is well-ventilated, preferably by working within a fume hood.

    • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or clay-based cat litter.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

    • Decontamination: Wipe the spill area with a cloth dampened with a detergent solution, followed by water. All cleaning materials must be placed in the hazardous waste container.

    • Disposal: Label the container as "Spill Debris containing 2-Bromopropanedinitrile" and dispose of it as halogenated organic waste.

Mandatory Personal Protective Equipment (PPE)

Given the compound's high toxicity and irritant properties, a robust PPE protocol is non-negotiable.

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn at all times when handling 2-bromopropanedinitrile.[3]

  • Hand Protection: Wear double-layered nitrile gloves.[4][11] Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For larger quantities or situations with a high splash risk, a chemically resistant apron is also recommended.

  • Respiratory Protection: All handling of open containers must occur in a fume hood. If there is a risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[3][12] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training as mandated by OSHA (29 CFR 1910.134).[12][13]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is one that is infrequently needed. Integrating waste minimization into your experimental design is both environmentally responsible and cost-effective.

  • Scale: Purchase and use the smallest quantity of 2-bromopropanedinitrile necessary for your experimental needs.

  • Planning: Design experiments to minimize the generation of waste.

  • Inventory Management: Maintain a clear and up-to-date chemical inventory to avoid purchasing duplicate materials and to track expiration dates, preventing the need to dispose of unused, expired products.

By embedding these principles of hazard awareness, procedural diligence, and proactive minimization into your laboratory's culture, you not only ensure the safe disposal of 2-bromopropanedinitrile but also uphold the highest standards of scientific responsibility.

References

  • ChemicalBook. (2025). 2-BROMOPROPIONITRILE - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Bromopropionitrile. PubChem Compound Database. Retrieved from [Link]

  • Echemi. (n.d.). 2-Bromo-2-propenenitrile SDS, 920-34-3 Safety Data Sheets.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Bromopropane.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Ideal Response. (2023). What is bromine and what are the safe disposal and recycling methods?.
  • Polycarbin. (2023). Are Nitrile Gloves Recyclable?.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromopropionyl bromide.
  • Occupational Safety and Health Administration. (n.d.). 2-BROMOPROPANE.
  • Lunn, G., & Sansone, E. B. (2012).
  • Kennesaw State University. (n.d.). Standard Operating Procedure: Bromine Safety.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Bromopropene.
  • Chemtalk. (2008). Bromine water - disposal.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Bromopropane.
  • Reddit. (2017). Safely handling a liter of Bromine?. r/chemistry.
  • University of Georgia Green Labs. (n.d.). Nitrile Gloves.
  • University of Wisconsin–Madison Office of Sustainability. (2023). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
  • Pharmaffiliates. (n.d.). 2-Bromopropionitrile.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Benchchem. (n.d.). Proper Disposal of 3-Bromopropionitrile: A Step-by-Step Guide for Laboratory Professionals.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Walchem. (2024). Chemical Compatibility Chart.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Occupational Safety and Health Administration. (n.d.). 1910 - Table of Contents.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Major Requirements of OSHA's Respiratory Protection Standard [29 CFR 1910.134].
  • Occupational Safety and Health Administration. (n.d.). 1910 - Table of Contents.
  • Benchchem. (n.d.). Proper Disposal of 1-Bromo-2-pentyne: A Comprehensive Guide for Laboratory Personnel.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromopropanedinitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-Bromopropanedinitrile (Malononitrile, bromo-). As a research chemical with limited specific toxicological data, its structure—containing both a bromine atom and two nitrile functional groups—necessitates a highly cautious approach. The dinitrile moiety requires that this compound be treated with the utmost respect, adopting protocols suitable for highly toxic cyanide-containing materials. This guide is designed to empower researchers, scientists, and drug development professionals with the procedural knowledge to manage this chemical safely from receipt to disposal.

The Foundational Principle: Hazard-Informed Caution

2-Bromopropanedinitrile is not a commonplace laboratory reagent. Its chemical structure is the primary indicator of its potential hazards. The presence of two nitrile (-CN) groups suggests that it may exhibit toxicity profiles similar to inorganic cyanides, which are potent inhibitors of cellular respiration.[1] The organobromine component can also contribute to toxicity.[2] Therefore, all handling procedures must be built on the assumption that this compound is highly toxic via inhalation, ingestion, and dermal absorption.

Key potential hazards, extrapolated from related chemical structures like 2-Bromopropionitrile, include:

  • Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: Likely to cause serious skin and eye irritation or damage.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Reactivity: Like many cyanide salts, it may decompose to produce highly toxic hydrogen cyanide (HCN) gas, especially when in contact with acids.[1][7]

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Before any work begins, engineering and administrative controls must be in place to minimize exposure potential.

  • Designated Area: All work with 2-Bromopropanedinitrile must be conducted in a designated area, clearly marked with hazard signs.[8]

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur inside a certified laboratory chemical fume hood with adequate ventilation.[1][9]

  • Restricted Access: Only authorized and trained personnel should be allowed in the designated handling area.[7]

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible and have been tested within the month.[1][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be rigorous. Given the high potential toxicity, a comprehensive ensemble is required for all operations.

Protection Type Specification Rationale & Causality
Respiratory Full-face respirator with a combination organic vapor/acid gas/particulate cartridge (e.g., ABEK P3).Protects against inhalation of vapors and potential aerosols. A full-face respirator also provides superior eye and face protection from splashes.[1][10]
Eye & Face Integrated with full-face respirator. If not using a full-face respirator, chemical splash goggles and a full-face shield are mandatory.Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient.[1][8]
Hand Protection Double-gloving: Inner layer of nitrile, outer layer of a chemically resistant material like butyl rubber or Viton™.Provides robust protection against dermal absorption. Nitrile offers dexterity, while the outer layer provides extended chemical resistance. Always check glove manufacturer compatibility charts.[1][8]
Body Protection Chemical-resistant apron over a buttoned lab coat. For larger quantities or splash-prone operations, a disposable chemical-resistant suit is recommended.Protects against skin contact from spills and splashes. A standard lab coat alone does not provide adequate protection against corrosive or highly toxic liquids.[7][10]
Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from spills. Street shoes made of absorbent materials are not appropriate.[1]
PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate PPE is used for any task involving 2-Bromopropanedinitrile.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble cluster_checks Final Checks start Start: Task involving 2-Bromopropanedinitrile assess_task Assess Task: - Weighing solid? - Transferring liquid? - Risk of splash? start->assess_task core_ppe Core PPE: - Double Gloves (Nitrile + Butyl) - Lab Coat + Apron - Goggles + Face Shield assess_task->core_ppe All Tasks suit Upgrade to Full Chemical-Resistant Suit assess_task->suit High Splash Potential or Large Quantity respirator Add Full-Face Respirator (ABEK P3 Cartridge) core_ppe->respirator Vapor/Aerosol Risk proceed Proceed with Task core_ppe->proceed Low Vapor Risk (use caution) Proceed with Goggles/Shield check_fit Perform Fit & Seal Check on Respirator respirator->check_fit suit->respirator check_fit->proceed

PPE selection workflow for 2-Bromopropanedinitrile.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Inform colleagues in the lab that you are beginning work with a highly toxic cyanide-related compound.[9]

    • Ensure the designated fume hood is clear of clutter and incompatible materials, especially acids.[8]

    • Assemble all necessary equipment (glassware, spatulas, reagents) inside the fume hood.

    • Don the complete PPE ensemble as determined by your risk assessment.

  • Weighing and Transfer:

    • If weighing a solid, tare a sealed container first.[9]

    • Perform the solid transfer within the fume hood, minimizing the creation of dust.[9]

    • Close the container before removing it from the hood to weigh.[9]

    • When transferring liquids, use a syringe or cannula to prevent splashes. Pouring from an open container should be avoided.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical. A freshly prepared pH 10 buffer solution can be used, followed by a standard cleaning procedure.[8]

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE, avoiding contact with any potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan: Managing Hazardous Waste

All waste generated from handling 2-Bromopropanedinitrile is considered acutely hazardous waste.

  • Segregation: Maintain separate, dedicated waste containers for solid and liquid cyanide-containing waste. Never mix cyanide waste with other waste streams, especially acidic waste.[8]

  • Solid Waste: All contaminated disposables (gloves, paper towels, pipette tips, etc.) must be placed in a designated, sealed, and clearly labeled solid waste container.[1][8]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, compatible, and clearly labeled liquid waste container. Store this container in secondary containment within a fume hood.[1]

  • Disposal Request: Follow your institution's hazardous waste disposal procedures. Ensure waste tags are completed accurately before requesting a pickup.[1][8]

Emergency Response: Immediate and Decisive Action

Speedy and correct action is critical in any emergency involving this compound.[1]

Emergency Response Workflow for a Spill

Emergency_Spill_Workflow cluster_inside Spill Inside Fume Hood cluster_outside Spill Outside Fume Hood spill Spill Occurs! alert Alert nearby personnel and evacuate the immediate area. spill->alert assess Assess Spill (Inside or outside fume hood?) alert->assess contain_hood Contain spill with absorbent pads. assess->contain_hood Inside Hood evacuate_lab Evacuate the laboratory. Close doors. assess->evacuate_lab Outside Hood cleanup_hood Clean spill using appropriate kit. (Trained personnel with full PPE) contain_hood->cleanup_hood decon Decontaminate area and package waste. cleanup_hood->decon call_emergency Call 911 and EH&S. Report a toxic chemical spill. evacuate_lab->call_emergency report Report incident to supervisor. call_emergency->report decon->report

Emergency response workflow for a 2-Bromopropanedinitrile spill.
Step-by-Step Emergency Procedures
  • Skin Contact:

    • Immediately move to the nearest safety shower.[8]

    • While rinsing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[8][11]

    • Call 911 and inform them of a potential cyanide exposure.[8]

    • Seek immediate medical attention.[1][12]

  • Eye Contact:

    • Immediately flush the eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][11]

    • Remove contact lenses while rinsing if possible.[11]

    • Call 911 and seek immediate medical attention.[1][12]

  • Inhalation:

    • Remove the affected person to fresh air immediately.[1][12]

    • Call 911. If breathing is difficult, trained personnel may administer oxygen.[1]

  • Ingestion:

    • Do NOT induce vomiting.[1][12]

    • Call 911 and the Poison Control Center immediately.[1][13]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide Hazard Alert. Workplace Safety North. (2024-02-09). [Link]

  • Cyanide Salts. Rutgers University, Institutional Planning and Operations. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Cyanides. University of Illinois, Division of Research Safety. (2014-03-24). [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Section 3: Emergency Procedures. Princeton University, Environmental Health and Safety. [Link]

  • 2-Bromopropionitrile | C3H4BrN. PubChem, National Institutes of Health. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

  • BSL-2 Emergency Plan. The University of Tennessee Health Science Center. [Link]

  • Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar. [Link]

  • Neuro-reproductive toxicities of 1-bromopropane and 2-bromopropane. PubMed, National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopropanedinitrile
Reactant of Route 2
2-Bromopropanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.